Metaboric acid
Description
Structure
2D Structure
Properties
IUPAC Name |
oxoborinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BHO2/c2-1-3/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTPKLINSHNZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BHO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10043-35-3 (Parent) | |
| Record name | Boric acid (HBO2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013460509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6065478 | |
| Record name | Boric acid (HBO2) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13460-50-9, 13780-71-7 | |
| Record name | Boric acid (HBO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13460-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boric acid (HBO2) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013460509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid (HBO2) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boric acid (HBO2) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metaboric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.313 | |
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| Record name | Metaboric acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boric acid (HBO2) | |
| Source | Human Metabolome Database (HMDB) | |
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Foundational & Exploratory
Metaboric Acid: A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of metaboric acid, a versatile inorganic compound with applications in various scientific fields. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its properties, synthesis, characterization, and potential biological relevance.
Chemical and Physical Properties
This compound, with the empirical formula HBO₂, is a dehydrated form of boric acid.[3] It exists in three main polymorphic forms: orthorhombic (α-form), monoclinic (β-form), and cubic (γ-form).[2] The properties of these polymorphs are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 13460-50-9 | [1][2] |
| Molecular Formula | HBO₂ | [1] |
| Molecular Weight | 43.82 g/mol | [1] |
| Appearance | White crystalline solid | [2][3] |
| Solubility | Slightly soluble in water, reverts to boric acid | [2] |
Table 2: Properties of this compound Polymorphs
| Polymorph | Crystal System | Density (g/cm³) | Melting Point (°C) |
| α-Metaboric Acid (HBO₂)₃ | Orthorhombic | 1.784 | 176 |
| β-Metaboric Acid | Monoclinic | 2.045 | 201 |
| γ-Metaboric Acid | Cubic | 2.49 | 236 |
Experimental Protocols
Synthesis of this compound
This compound is primarily synthesized through the controlled dehydration of orthoboric acid (H₃BO₃). The specific polymorphic form obtained depends on the heating temperature and conditions.
Objective: To synthesize the different polymorphic forms of this compound.
Materials:
-
Orthoboric acid (H₃BO₃)
-
Drying oven or furnace
-
Beakers
-
Stirring rod
Methodology:
-
Synthesis of α-Metaboric Acid (Orthorhombic):
-
Place a known quantity of orthoboric acid in a beaker.
-
Heat the orthoboric acid in a drying oven at a temperature between 80-100°C.[3]
-
Maintain this temperature until the calculated amount of water has been removed, resulting in the formation of the trimeric form, (HBO₂)₃.
-
-
Synthesis of β-Metaboric Acid (Monoclinic):
-
Heat the α-metaboric acid (trimeric form) in a sealed ampoule to prevent further dehydration.
-
Maintain the temperature between 130-140°C.[3]
-
This process will convert the orthorhombic form to the monoclinic form.
-
-
Synthesis of γ-Metaboric Acid (Cubic):
-
Heat either the α-metaboric acid or β-metaboric acid to a temperature above 140°C.[3]
-
This will yield the cubic form of this compound.
-
Further Dehydration: Heating this compound above approximately 170°C will lead to further dehydration, forming tetraboric acid (H₂B₄O₇).[3]
Purification of Boric Acid Derivatives
Objective: To purify boric acid (and by extension, potentially this compound) through recrystallization.
Materials:
-
Crude boric acid
-
Distilled water
-
Beakers
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Ice bath
Methodology:
-
Dissolve the crude boric acid in a minimal amount of hot distilled water with stirring.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization.
-
Collect the purified boric acid crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold distilled water.
-
Dry the crystals in a desiccator.
Characterization of this compound Polymorphs
The different polymorphic forms of this compound can be distinguished using various analytical techniques.
Objective: To characterize and differentiate the polymorphic forms of this compound.
Methodologies:
-
X-Ray Diffraction (XRD): Powder XRD is a primary technique for identifying crystalline structures. Each polymorph of this compound will produce a unique diffraction pattern, allowing for their identification and the assessment of sample purity.[4][5]
-
Vibrational Spectroscopy (Infrared and Raman): IR and Raman spectroscopy can be used to identify the functional groups and vibrational modes present in the different polymorphs. The spectra will show distinct differences corresponding to the variations in their crystal structures.[6]
-
Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) can be used to determine the melting points and phase transition temperatures of the different polymorphs. Thermogravimetric Analysis (TGA) can be used to study the dehydration process of boric acid to this compound and its subsequent decomposition.[7]
Role in Drug Development and Biological Systems
While research on the direct application of this compound in drug development is limited, the broader class of boron-containing compounds, particularly boric acid and boronic acids, has garnered significant interest.[8][9] Boric acid itself is known to be metabolized and eliminated from the body.[8] Given that this compound is a dehydrated form of boric acid, understanding the biological effects of boric acid provides a valuable context.
Recent studies have implicated boric acid in modulating specific signaling pathways, which could have implications for therapeutic development.
SEMA3A/PLXNA1/NRP1 Signaling Pathway
Boric acid has been shown to induce oxidative damage and apoptosis in U251 glioblastoma cells through the SEMA3A/PLXNA1/NRP1 signaling pathway.[10] This pathway is involved in neuronal guidance and has been increasingly recognized for its role in cancer.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Studies have shown that boric acid can modulate this pathway in splenic lymphocytes.[11] The MAPK cascade involves a series of protein kinases that phosphorylate and activate one another.
Conclusion
This compound is a well-defined inorganic compound with distinct polymorphic forms, each possessing unique physical properties. Its synthesis from boric acid is straightforward, and it can be characterized by a variety of standard analytical techniques. While its direct role in drug development is an emerging area of research, the known biological activities of its parent compound, boric acid, suggest that this compound and other boron-containing molecules may hold therapeutic potential. The modulation of key signaling pathways such as the SEMA3A and MAPK pathways by boric acid provides a foundation for future investigations into the pharmacological applications of this compound and its derivatives. This guide serves as a foundational resource for scientists and researchers interested in exploring the properties and potential applications of this versatile compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 13460-50-9 [amp.chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. theijes.com [theijes.com]
- 6. Characterisation of ortho- and meta-boric acids in the vapour phase - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. nishkaresearch.com [nishkaresearch.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 10. Boric Acid Induces Oxidative Damage and Apoptosis Through SEMA3A/PLXNA1/NRP1 Signalling Pathway in U251 Glioblastoma Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAPK Signaling Pathway Plays Different Regulatory Roles in the Effects of Boric Acid on Proliferation, Apoptosis, and Immune Function of Splenic Lymphocytes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystalline forms of metaboric acid (α, β, γ)
An In-depth Technical Guide to the Crystalline Forms of Metaboric Acid (α, β, γ)
Introduction
This compound (HBO₂) is an inorganic compound representing a dehydrated form of orthoboric acid (H₃BO₃).[1] It is a key intermediate in the thermal decomposition of boric acid to boron trioxide and exists in three primary crystalline polymorphs: α-HBO₂, β-HBO₂, and γ-HBO₂.[1][2][3] These forms are structurally distinct, with their formation being highly dependent on specific dehydration conditions, primarily temperature.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and interconversion pathways of the α, β, and γ crystalline forms of this compound, tailored for researchers and professionals in chemical and materials science.
The three polymorphs of this compound exhibit significant differences in their crystal structure, density, and melting points. These variations arise from the arrangement of boron-oxygen networks and the coordination of the boron atoms. The α-form is composed of discrete trimeric H₃B₃O₆ rings, the β-form features a polymeric structure with both trigonal and tetrahedral boron, and the γ-form consists of a three-dimensional network of BO₄ tetrahedra.[1][4]
A summary of their key quantitative properties is presented below for direct comparison.
Table 1: Quantitative Data of this compound Polymorphs
| Property | α-Metaboric Acid (α-HBO₂) | β-Metaboric Acid (β-HBO₂) | γ-Metaboric Acid (γ-HBO₂) |
| Common Name | Modification III | Modification II | Modification I |
| Crystal System | Orthorhombic[1][2] | Monoclinic[1][2][5] | Cubic[1][2] |
| Space Group | Pbnm[6] | Not specified in search results | P4̅3n[7] |
| Lattice Parameters | a=8.015 Å, b=9.679 Å, c=6.244 Å[6] | Not specified in search results | a=8.886 Å[7] |
| Density | 1.784 g/cm³[3][5] | 2.044 - 2.045 g/cm³[3][4][5] | 2.486 - 2.49 g/cm³[1][3][4] |
| Melting Point | 176 °C[3][5] | 201 °C[3][5] | 236 °C (with decomposition)[1][2][3][5] |
| Boron Coordination | All trigonal[3][8] | One-third tetrahedral, two-thirds trigonal[3][5][8] | All tetrahedral[1][3][4][8] |
| Structural Feature | Boroxine rings linked by H-bonds[1] | Chains of BO₄ tetrahedra & diborate units[1] | 3D network of BO₄ tetrahedra[7] |
Experimental Protocols
The synthesis of each this compound polymorph is achieved through the controlled thermal dehydration of orthoboric acid. The specific temperature, heating duration, and atmospheric conditions are critical for obtaining the desired crystalline phase.
Synthesis Protocols
2.1.1 Synthesis of α-Metaboric Acid (Orthorhombic)
This protocol is based on the gentle heating of orthoboric acid to drive off one molecule of water.
-
Objective: To synthesize the orthorhombic α-form of this compound.
-
Methodology:
-
Place a sample of finely ground orthoboric acid (H₃BO₃) in a shallow, open container or a drying oven with controlled temperature and air circulation.
-
Maintain this temperature for an extended period (several days) until the calculated mass loss corresponding to the removal of one water molecule per H₃BO₃ molecule is achieved.[2]
-
Alternatively, heat at a higher temperature range of 100–130 °C.[1][3]
-
Cool the resulting white, flaky crystalline solid to room temperature in a desiccator to prevent rehydration.
-
Confirm the product identity using Powder X-Ray Diffraction (PXRD).
-
2.1.2 Synthesis of β-Metaboric Acid (Monoclinic)
This protocol involves the phase transition of the α-form to the denser β-form.
-
Objective: To synthesize the monoclinic β-form from the α-form.
-
Methodology:
-
Place a pure sample of previously synthesized α-metaboric acid into a sealed glass ampoule. A sealed environment is crucial to prevent further dehydration to boron trioxide.[5]
-
Heat the sealed ampoule to a temperature between 130-140°C.[5]
-
Maintain this temperature to allow for the solid-state transformation from the orthorhombic to the monoclinic phase.
-
After the conversion is complete, slowly cool the ampoule to room temperature.
-
Characterize the resulting coarsely crystalline solid using PXRD to confirm the formation of the β-phase.
-
2.1.3 Synthesis of γ-Metaboric Acid (Cubic)
This protocol describes the formation of the most stable and dense cubic polymorph at higher temperatures.
-
Objective: To synthesize the cubic γ-form of this compound.
-
Methodology:
-
Take a sample of either α-metaboric acid or β-metaboric acid.
-
Heat the sample in an open or loosely covered container to a temperature above 140°C.[5] A common temperature range for this conversion is 200-250°C, which initially forms a viscous liquid from which the cubic form gradually crystallizes.[3]
-
Maintain the temperature until the phase transformation is complete.
-
Cool the sample slowly to obtain the white, solid cubic γ-HBO₂.
-
Confirm the crystal structure using PXRD.
-
Characterization Protocols
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the specific crystalline polymorph. The sample is exposed to X-rays, and the resulting diffraction pattern is compared against known standards for α, β, and γ-metaboric acid from crystallographic databases (e.g., Crystallography Open Database).
-
Density Measurement: The density of the synthesized polymorphs can be determined using a float-sink method in a mixture of liquids with varying densities (e.g., diiodomethane (B129776) and xylene) at a controlled temperature.[4] This provides a confirmatory test for the identity of the polymorph.
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to monitor the dehydration process of boric acid and observe the phase transitions between the this compound forms, as well as their melting and decomposition points.
Phase Transitions and Logical Relationships
The formation of the different crystalline forms of this compound is a temperature-dependent process starting from orthoboric acid. As the temperature increases, a series of dehydration and phase transition events occur, leading sequentially to the α, β, and γ forms before final decomposition to boron trioxide (B₂O₃).[9][10] The β-form is typically obtained by heating the α-form in a sealed system to prevent further water loss.[5] Heating either the α or β form above 140°C will yield the γ-form.[5]
The logical workflow of these transformations is visualized in the diagram below.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | 13460-50-9 [chemicalbook.com]
- 3. chemcess.com [chemcess.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound-orthorhombic form | B3H3O6 | CID 139036583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. Boric acid heated to red hot gives [infinitylearn.com]
- 10. shaalaa.com [shaalaa.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Metaboric Acid from Boric Acid
Abstract
This compound (HBO₂), a dehydrated form of boric acid (H₃BO₃), is a significant compound with applications in various fields, including catalysis, glass manufacturing, and as a flame retardant.[1] Its synthesis is primarily achieved through the controlled thermal dehydration of boric acid. This process is not straightforward, as it yields different polymorphic forms of this compound depending on the specific temperature and reaction conditions.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound from boric acid, detailing the reaction pathways, experimental protocols, and quantitative data for the different polymorphs.
Thermal Decomposition Pathway
The synthesis of this compound is the first step in the multi-stage thermal decomposition of orthoboric acid (H₃BO₃). When heated, boric acid loses water molecules in a stepwise manner, forming this compound, then tetraboric acid (also known as pyroboric acid), and finally boron trioxide.[3][4][5]
The overall dehydration process can be summarized as follows:
-
Formation of this compound: At temperatures around 100-170°C, boric acid loses one molecule of water to form this compound.[1][6]
-
B(OH)₃ → HBO₂ + H₂O[3]
-
-
Formation of Tetraboric Acid: Upon further heating, typically above 170°C, this compound undergoes further dehydration to yield tetraboric acid.[2][3][7]
-
4 HBO₂ → H₂B₄O₇ + H₂O[3]
-
-
Formation of Boron Trioxide: At higher temperatures, tetraboric acid decomposes to boron trioxide.[3][4]
-
H₂B₄O₇ → 2 B₂O₃ + H₂O[3]
-
Caption: Stepwise dehydration of boric acid upon heating.
Polymorphism of this compound
This compound exists in three primary polymorphic forms: α, β, and γ. The formation of each specific polymorph is highly dependent on the temperature at which the dehydration of boric acid is carried out.[1][8]
-
α-Metaboric Acid (Orthorhombic): This form is produced by heating boric acid at temperatures between 80°C and 130°C.[1][2] Its structure consists of trimeric H₃B₃O₆ molecules with a six-membered ring of alternating boron and oxygen atoms, linked by hydrogen bonds.[1][2] The chemical equation for the formation of the trimer is:
-
3 B(OH)₃ → (BOH)₃O₃ + 3 H₂O[2]
-
-
β-Metaboric Acid (Monoclinic): This polymorph is obtained by heating the α-form at 130-140°C in a sealed container to prevent further dehydration.[2] It has a polymeric structure with interconnected rings where one-third of the boron atoms are in a tetrahedral configuration.[2][9]
-
γ-Metaboric Acid (Cubic): Heating either the α or β form above 140-150°C results in the cubic γ-form.[1][2] This structure is noted for having all its boron atoms in a tetrahedral configuration.[1] It is a white solid that melts at approximately 236°C with decomposition.[1][8]
Caption: Temperature-dependent synthesis of this compound polymorphs.
Experimental Protocols
The synthesis of this compound is typically achieved through controlled heating of boric acid. Below are detailed methodologies derived from cited literature.
Protocol 1: Synthesis of α-Metaboric Acid
This protocol is adapted from procedures for preparing the orthorhombic α-form.[8]
-
Preparation: Place a known quantity of boric acid (H₃BO₃) powder into a shallow, heat-resistant dish to create a thin layer.
-
Heating: Place the dish in a laboratory oven or a furnace with a dry air stream.
-
Temperature Control: Heat the sample at a constant temperature between 80-100°C.
-
Duration: Maintain the temperature for several days, or until the calculated mass of water has been removed (a mass loss of 29.1% from the initial boric acid mass).
-
Alternative: For a faster procedure, heat boric acid at 120°C for 4 hours.[8][10]
-
Cooling & Storage: Cool the resulting white crystalline solid in a desiccator to prevent rehydration.
Protocol 2: Synthesis of β-Metaboric Acid
This protocol describes the conversion of the α-form to the β-form.[2]
-
Starting Material: Use previously synthesized α-metaboric acid.
-
Setup: Place the α-metaboric acid into a sealed glass ampoule to prevent the escape of water vapor, which would lead to further dehydration into the γ-form or boron trioxide.
-
Heating: Heat the sealed ampoule in an oven at a temperature between 130-140°C.
-
Transformation: The orthorhombic α-form will convert to the monoclinic β-form under these conditions.
-
Cooling: Allow the ampoule to cool to room temperature before opening.
Protocol 3: Thermogravimetric Analysis (TGA) of Boric Acid Decomposition
This protocol outlines a typical TGA experiment to study the kinetics of boric acid dehydration.[11]
-
Sample Preparation: Use a small, precisely weighed sample of boric acid (e.g., 20 mg) with a known particle size range (e.g., 0.12-0.5 mm).
-
Apparatus: Utilize a simultaneous thermogravimetric analyzer (TGA/DTA).
-
Crucible: Place the sample in a platinum crucible.
-
Atmosphere: Conduct the experiment under a flowing inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 25 mL/min) to remove the evolved water.
-
Heating Program: Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 3 K/min or 10 K/min).[11][12]
-
Data Acquisition: Record the mass loss as a function of temperature and time to determine the decomposition steps and calculate kinetic parameters.
Caption: Workflow for the thermal synthesis of this compound.
Quantitative Data
The synthesis and characterization of this compound polymorphs are supported by precise quantitative data.
Table 1: Physical and Chemical Properties of this compound Polymorphs
| Property | α-Metaboric Acid | β-Metaboric Acid | γ-Metaboric Acid |
| Formula | H₃B₃O₆ (Trimer)[2] | (HBO₂)ₙ (Polymer)[2] | (HBO₂)ₙ (Polymer)[1] |
| Crystal System | Orthorhombic[1][2] | Monoclinic[1][2] | Cubic[1][2] |
| Molar Mass | 131.45 g·mol⁻¹[2] | 43.82 g·mol⁻¹ (empirical) | 43.82 g·mol⁻¹ (empirical) |
| Appearance | White solid[2] | White solid | White, colorless solid[1] |
| Density | 1.784 g/cm³[2] | 2.045 g/cm³[2] | 2.49 g/cm³[1][8] |
| Melting Point | 176 °C[2] | 201 °C[2] | ~236 °C (decomposes)[1][8] |
| Solubility in Water | Slightly soluble, reverts to boric acid[1] | Slightly soluble | Slightly soluble[1][8] |
Table 2: Summary of Synthesis Conditions for this compound Polymorphs
| Target Polymorph | Starting Material | Temperature Range (°C) | Duration | Key Conditions |
| α-Metaboric Acid | Boric Acid | 80 - 100[2][8] | Several days[8] | Oven or dry air stream[8] |
| α-Metaboric Acid | Boric Acid | 120[8][10] | 4 hours[8][10] | Oven heating[8][10] |
| β-Metaboric Acid | α-Metaboric Acid | 130 - 140[2] | Not specified | Sealed ampoule[2] |
| γ-Metaboric Acid | α or β-Metaboric Acid | > 140 - 150[1][2] | Not specified | Continued heating[2] |
Table 3: Kinetic Parameters for Boric Acid Decomposition (TGA)
Kinetic analysis of TGA data reveals that the decomposition occurs in distinct steps, often modeled as a first-order reaction.[11][13]
| Method | Decomposition Step | Activation Energy (Ea) | Frequency Factor (A) | Reference |
| Coats-Redfern | Region I | 79.85 kJ·mol⁻¹ | 3.82 x 10⁴ min⁻¹ | [11][13] |
| Coats-Redfern | Region II | 4.79 kJ·mol⁻¹ | 4.045 x 10⁻⁵ min⁻¹ | [11][13] |
| Simultaneous Thermal Analysis | Region I | 132.2 kJ/mol | 1.89 × 10¹⁵ s⁻¹ | [14] |
Note: Region I generally corresponds to the formation of this compound, while Region II involves further decomposition.
Conclusion
The synthesis of this compound from boric acid is a thermally driven dehydration process that is highly sensitive to temperature, resulting in three distinct polymorphs (α, β, and γ). The orthorhombic α-form is the initial product at lower temperatures (80-130°C), which can be converted to the monoclinic β-form and the cubic γ-form with subsequent heating at higher temperatures. Understanding the specific conditions required for the formation of each polymorph is critical for controlling the final product's physical and chemical properties. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the synthesis and application of this versatile boron compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Boric acid - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. scribd.com [scribd.com]
- 6. Boric Acid: Synthesis, Structure, Reaction & Properties - Chemistry - Aakash | AESL [aakash.ac.in]
- 7. Explain what happens when boric acid is heated. - askIITians [askiitians.com]
- 8. This compound | 13460-50-9 [chemicalbook.com]
- 9. [PDF] The crystal structure of monoclinic this compound | Semantic Scholar [semanticscholar.org]
- 10. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. kiche.or.kr [kiche.or.kr]
- 12. Optimum pyrolysis conditions to prepare the most crystalline boron carbide powder from boric acid–mannitol complex ester - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
An In-depth Technical Guide to the Molecular Structure of Metaboric Acid Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaboric acid (HBO₂) is an inorganic compound that exists as a family of polymorphs, each with a distinct molecular structure and crystal packing. These structural variations arise from different arrangements of boron-oxygen rings and chains, leading to diverse physicochemical properties. Understanding the specific molecular architecture of each polymorph is crucial for applications in materials science, catalysis, and pharmaceutical formulations where control over solid-state properties is paramount. This guide provides a comprehensive overview of the known polymorphs of this compound, detailing their molecular structures, experimental characterization, and synthetic protocols.
Polymorphs of this compound: A Comparative Overview
This compound is known to exist in at least four distinct polymorphic forms: orthorhombic (α-HBO₂ or HBO₂-III), monoclinic (β-HBO₂ or HBO₂-II), cubic (γ-HBO₂ or HBO₂-I), and a more recently discovered orthorhombic δ-HBO₂. The formation of each polymorph is primarily dependent on the temperature at which its precursor, orthoboric acid (H₃BO₃), is dehydrated.
Data Presentation: Crystallographic and Structural Parameters
The following tables summarize the key crystallographic and structural data for the known polymorphs of this compound, facilitating a clear comparison of their properties.
Table 1: Crystallographic Data of this compound Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| α-HBO₂ | Orthorhombic | Pbnm | 8.015 | 9.679 | 6.244 | 90 | 90 | 90 | 12 |
| β-HBO₂ | Monoclinic | P2₁/a | 7.122 | 8.842 | 6.771 | 90 | 93.26 | 90 | 12 |
| γ-HBO₂ | Cubic | P4₃n | 8.886 | 8.886 | 8.886 | 90 | 90 | 90 | 24 |
| δ-HBO₂ | Orthorhombic | Pnma | 14.7578 | 9.3973 | 3.6352 | 90 | 90 | 90 | 12 |
Table 2: Key Structural Features and Bond Details of this compound Polymorphs
| Polymorph | Core Structural Motif | Boron Coordination | Key Bond Lengths (Å) |
| α-HBO₂ | Trimeric B₃O₃(OH)₃ rings | Trigonal | B-O (ring): ~1.37, B-OH: ~1.37 |
| β-HBO₂ | Endless zigzag chains of [B₃O₄(OH)(OH₂)] | 2/3 Trigonal, 1/3 Tetrahedral | B-O (tetrahedral): ~1.47, B-O (trigonal): ~1.36 |
| γ-HBO₂ | 3D network of BO₄ tetrahedra | Tetrahedral | B-O: 1.436, 1.465, 1.482, 1.505 |
| δ-HBO₂ | Flat six-membered B₃O₃(OH)₃ rings forming chains | Trigonal | Not explicitly found in search results |
Molecular Structures and Transformation Pathways
The polymorphs of this compound are interconvertible through thermal treatment. The general transformation pathway proceeds from the lower temperature forms to the higher temperature forms.
Experimental Protocols
Synthesis of this compound Polymorphs
The synthesis of this compound polymorphs is achieved through the controlled thermal dehydration of orthoboric acid (H₃BO₃).
1. Synthesis of α-Metaboric Acid (α-HBO₂):
-
Apparatus: Drying oven, porcelain dish.
-
Procedure:
-
Place a thin layer of finely ground orthoboric acid in a porcelain dish.
-
Heat the sample in a drying oven at a constant temperature between 80 °C and 100 °C.[1]
-
Maintain the temperature for several hours to days until the calculated mass loss corresponding to the formation of HBO₂ is achieved.
-
Cool the sample in a desiccator to prevent rehydration.
-
2. Synthesis of β-Metaboric Acid (β-HBO₂):
-
Apparatus: Furnace, sealed ampoule (e.g., quartz).
-
Procedure:
-
Place a sample of α-HBO₂ in a quartz ampoule.
-
Evacuate and seal the ampoule to prevent further dehydration.
-
Heat the ampoule in a furnace to a temperature between 130 °C and 140 °C.[1]
-
Hold at this temperature for a sufficient time to allow for the phase transition.
-
Cool the ampoule slowly to room temperature.
-
3. Synthesis of γ-Metaboric Acid (γ-HBO₂):
-
Apparatus: Furnace.
-
Procedure:
-
Heat a sample of either α-HBO₂ or β-HBO₂ in an open container.
-
Raise the temperature to above 140 °C.[1]
-
Maintain this temperature until the transformation to the cubic phase is complete, which can be monitored by in-situ X-ray diffraction.
-
Cool the sample to room temperature.
-
Characterization by X-Ray Diffraction (XRD)
Powder X-ray diffraction is the primary technique for identifying and distinguishing between the polymorphs of this compound.
-
Sample Preparation:
-
Gently grind the this compound sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation.
-
Mount the powder on a low-background sample holder (e.g., zero-diffraction silicon plate).
-
-
Instrumentation and Data Collection:
-
A laboratory powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Operate the X-ray generator at standard conditions (e.g., 40 kV and 40 mA).
-
Collect the diffraction data over a 2θ range of 10-80° with a step size of 0.02° and a suitable counting time per step.
-
For in-situ studies of phase transformations, a high-temperature stage is required.
-
-
Data Analysis:
-
Identify the peak positions (2θ) and intensities from the collected diffractogram.
-
Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., ICDD PDF) or simulated patterns from known crystal structures to identify the polymorph(s) present.
-
Perform Rietveld refinement for quantitative phase analysis and to refine lattice parameters.
-
Characterization by Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy provides complementary information on the local molecular environment and bonding within the different polymorphs.
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection: Record the spectrum in the mid-infrared range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Interpretation: Analyze the positions and shapes of the O-H stretching and bending bands, as well as the B-O stretching and bending modes, to distinguish between the polymorphs. The presence of distinct B-O vibrations related to trigonal and tetrahedral boron coordination is particularly informative.
-
-
Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the powdered sample on a microscope slide or in a capillary tube.
-
Data Collection: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). Collect the scattered light over a Raman shift range relevant for borates (e.g., 100-3800 cm⁻¹).
-
Interpretation: The Raman spectra can differentiate the polymorphs based on the characteristic B-O ring breathing modes and other lattice vibrations.
-
Conclusion
The polymorphic landscape of this compound is rich and offers a clear example of how subtle changes in synthesis conditions can lead to significant variations in crystal structure. This guide has provided a detailed summary of the molecular structures of the α, β, γ, and δ polymorphs, along with the necessary experimental protocols for their synthesis and characterization. For researchers in materials science and pharmaceutical development, a thorough understanding and control of these polymorphic forms are essential for harnessing their unique properties in various applications.
References
A Technical Guide to the Solubility of Metaboric Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of metaboric acid in organic solvents. Due to a notable scarcity of quantitative solubility data for this compound in publicly accessible literature, this document collates available qualitative information. Furthermore, to provide valuable comparative insights for researchers, this guide presents extensive quantitative solubility data for boric acid, its parent compound, in a variety of common organic solvents. Detailed experimental protocols for determining solid-liquid solubility are also provided, alongside a visual representation of a typical experimental workflow, to assist in the design and execution of laboratory procedures. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research who are working with or considering the use of this compound.
Introduction to this compound
This compound (HBO₂) is a derivative of boric acid (H₃BO₃) formed through its dehydration. It exists in three primary crystalline forms, each with distinct structural properties:
-
Orthorhombic (α-form): The most common form, stable at lower temperatures.
-
Monoclinic (β-form): A denser form obtained by heating the orthorhombic form.
-
Cubic (γ-form): The most stable form at higher temperatures.
The specific crystalline form of this compound can influence its physical properties, including solubility. In aqueous solutions, this compound tends to revert to boric acid.[1] Its applications are found in various fields, including as a precursor in the synthesis of other boron compounds and in the preparation of specialized glasses and ceramics. In the context of drug development, boron-containing compounds, particularly boronic acids, have gained significant interest as pharmacophores.
Solubility of this compound: A Qualitative Overview
Direct quantitative solubility data for this compound in organic solvents is exceptionally limited in scientific literature. General observations indicate that this compound is slightly soluble in water.[2][3] Its solubility in organic solvents is not well-documented quantitatively. However, based on its chemical structure and the behavior of the closely related boric acid, it is anticipated to exhibit some solubility in polar protic and polar aprotic solvents, particularly those capable of hydrogen bonding.
Quantitative Solubility of Boric Acid in Organic Solvents
Given the lack of specific data for this compound, the solubility of its parent compound, boric acid, is presented here as a proxy. This data provides a foundational understanding of how a simple boron-containing acid interacts with various organic solvents. The following tables summarize the quantitative solubility of boric acid in a range of common organic solvents.
Table 1: Solubility of Boric Acid in Alcohols
| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |
| Methanol | 20 | 20.68 |
| Ethanol | 25 | 9.44[1] |
| n-Propanol | 25 | 7.18 |
| Isopropyl Alcohol | 25 | 5.94 |
| n-Butanol | 25 | 4.28 |
| Isobutyl Alcohol | 25 | 5.26 |
| Isoamyl Alcohol | 25 | 4.31 |
Table 2: Solubility of Boric Acid in Ketones and Esters
| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |
| Acetone | 25 | 0.6[1] |
| Methyl Ethyl Ketone | 20 | 0.7 |
| Methyl Butyl Ketone | 20 | 0.23 |
| Ethyl Acetate | 25 | 1.5[1] |
Table 3: Solubility of Boric Acid in Other Organic Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |
| Ethylene Glycol | 25 | 18.5[1] |
| Glycerol (99%) | 20 | 18.2 |
| Pyridine | - | Moderately Soluble[4] |
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid compound in a liquid solvent is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for two commonly employed techniques.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound at a specific temperature.
Protocol:
-
Preparation: An excess amount of the solid solute (this compound) is added to a known volume of the desired organic solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass vial or flask). The vessel is equipped with a magnetic stirrer.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. The agitation speed should be sufficient to keep the solid suspended without causing excessive aeration.
-
Phase Separation: After the equilibration period, agitation is stopped, and the suspension is allowed to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid particles.
-
Analysis: The concentration of the solute in the filtered aliquot is determined using a suitable analytical technique. For this compound, this could involve:
-
Titration: Titration with a standardized base in the presence of a polyol (e.g., mannitol (B672) or glycerol) to enhance the acidity of the boric acid formed upon dissolution.
-
Spectrophotometry: If a suitable chromophore is present or can be derivatized.
-
Gravimetric Analysis: Evaporation of the solvent and weighing the residual solid.
-
-
Data Reporting: The solubility is typically reported in units of g/100 g of solvent, g/L of solution, or as a mole fraction.
Caption: Workflow for the Isothermal Shake-Flask Method.
Dynamic (Synthetic) Method
The dynamic, or synthetic, method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known composition.
Protocol:
-
Sample Preparation: A precise amount of this compound and the organic solvent are weighed into a jacketed glass vessel to create a mixture of a known mole fraction.
-
Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.1-0.5 K/min) while being continuously stirred to maintain homogeneity.
-
Dissolution Point Determination: The temperature at which the last solid particles visually disappear is recorded as the dissolution temperature for that specific composition. This can be determined by:
-
Visual Observation: Direct observation of the disappearance of the solid phase.
-
Instrumental Detection: Using a turbidity sensor or a laser-based system that detects the change in light transmission as the solution becomes clear.
-
-
Data Collection: The experiment is repeated for several different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Caption: Logical Flow of the Dynamic Solubility Method.
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound in organic solvents:
-
Solvent Polarity: As a polar inorganic acid, this compound is expected to be more soluble in polar solvents. The "like dissolves like" principle suggests that solvents with higher polarity and the ability to form hydrogen bonds will be more effective.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship can be quantified using the van't Hoff equation.
-
Crystalline Form (Polymorphism): The different crystalline forms (α, β, γ) of this compound may exhibit different solubilities due to variations in their crystal lattice energies. The most stable polymorph will generally have the lowest solubility.
-
Presence of Impurities: The presence of water or other impurities in the solvent or the this compound sample can affect the measured solubility.
Conclusion
While there is a significant gap in the literature regarding the quantitative solubility of this compound in organic solvents, this guide provides a foundational understanding for researchers. The qualitative information on this compound, coupled with the extensive quantitative data for its parent compound, boric acid, offers a valuable starting point for solvent selection and experimental design. The detailed experimental protocols and workflow diagrams presented herein are intended to facilitate the accurate and reproducible determination of solubility data for this compound and other boron-containing compounds, thereby supporting ongoing research and development in chemistry and drug discovery. It is recommended that researchers undertaking work with this compound perform their own solubility determinations for the specific solvent systems and conditions relevant to their applications.
References
An In-Depth Technical Guide to the Thermal Decomposition of Metaboric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaboric acid (HBO₂), a dehydration product of boric acid (H₃BO₃), is a fascinating inorganic compound with a rich thermal decomposition profile. It exists in several polymorphic forms, each exhibiting distinct physical and chemical properties. Understanding the thermal behavior of this compound is crucial for various applications, including the synthesis of specialized glasses, ceramics, and as a reagent in organic chemistry. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the transformation pathways, associated energy changes, and the experimental protocols used for its characterization.
The Polymorphic Landscape of this compound
This compound primarily exists in three polymorphic forms: α-HBO₂, β-HBO₂, and γ-HBO₂. The formation of these polymorphs is temperature-dependent.
-
α-Metaboric acid (orthorhombic) : This form is typically produced by heating boric acid at temperatures below 130°C.[1] It consists of trimeric B₃O₃(OH)₃ rings.
-
β-Metaboric acid (monoclinic) : Heating the α-form between 130°C and 150°C leads to the formation of the β-polymorph.[1]
-
γ-Metaboric acid (cubic) : The γ-form is the most stable polymorph and is obtained by heating the β-form above 150°C.[1]
Further heating of any of the this compound polymorphs results in the formation of tetraboric acid (H₂B₄O₇) as an intermediate, which then decomposes to boron trioxide (B₂O₃).[2]
Thermal Decomposition Pathway
The thermal decomposition of this compound is a multi-step process. The following diagram illustrates the logical progression of this decomposition, starting from boric acid.
Quantitative Data
The thermal decomposition of this compound involves distinct energy changes and mass losses at each stage. The following tables summarize the key quantitative data associated with these transformations.
Table 1: Transition Temperatures and Enthalpies of this compound Polymorphs
| Transition | Onset Temperature (°C) | Enthalpy of Transition (kcal/mol) |
| α-HBO₂ → β-HBO₂ | ~130-150 | 2.33 ± 0.23 |
| β-HBO₂ → γ-HBO₂ | >150 | 1.30 ± 0.05 |
| α-HBO₂ → γ-HBO₂ | - | 3.63 ± 0.24 |
Data sourced from NIST Technical Series Publications.
Table 2: Theoretical Mass Loss at Each Decomposition Stage
| Decomposition Step | Chemical Equation | Theoretical Mass Loss (%) |
| Boric Acid → this compound | H₃BO₃ → HBO₂ + H₂O | 29.12% |
| This compound → Boron Trioxide | 2HBO₂ → B₂O₃ + H₂O | 20.54% |
| Overall Decomposition | 2H₃BO₃ → B₂O₃ + 3H₂O | 43.67% |
Table 3: Kinetic Parameters for the Thermal Decomposition of Boric Acid
A study on the thermal decomposition of boric acid, which precedes the decomposition of this compound, provides the following kinetic parameters for a two-step process.
| Decomposition Stage | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (min⁻¹) |
| Region I (H₃BO₃ → HBO₂) | 79.85 | 3.82 x 10⁴ |
| Region II (HBO₂ → B₂O₃) | 4.79 | 4.045 x 10⁻⁵ |
Data from Sevim et al. (2006), determined by the Coats-Redfern method.[3]
Experimental Protocols
The characterization of the thermal decomposition of this compound relies on several key analytical techniques. Detailed experimental protocols are essential for obtaining reproducible and accurate data.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are powerful techniques to quantify mass loss and heat flow associated with thermal transitions.
Objective: To determine the decomposition temperatures, mass loss percentages, and enthalpies of transition and decomposition of this compound polymorphs.
Instrumentation: A simultaneous TGA-DSC instrument is recommended.
Experimental Workflow:
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound polymorph into an inert crucible (e.g., alumina (B75360) or platinum).
-
Use a microbalance for precise measurements.
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA-DSC analyzer.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Program the instrument with a linear heating rate, typically 10°C/min, from room temperature to approximately 600°C.
-
-
Data Acquisition:
-
Initiate the temperature program and record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
TGA Curve: Determine the onset and end temperatures of each mass loss step. Calculate the percentage of mass loss for each step.
-
DSC Curve: Identify endothermic and exothermic peaks. The peak temperature indicates the transition temperature. Integrate the area under the peaks to determine the enthalpy of transition or reaction.
-
X-ray Diffraction (XRD)
XRD is essential for identifying the crystalline phases of this compound and its decomposition products.
Objective: To identify the polymorphic form of this compound before and after thermal treatment and to characterize the final decomposition product.
Instrumentation: A powder X-ray diffractometer with a copper (Cu) Kα radiation source is commonly used.
Methodology:
-
Sample Preparation:
-
Grind the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface to minimize preferred orientation effects.
-
-
Instrument Setup:
-
Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA for a Cu source).
-
Define the scanning range for 2θ, typically from 10° to 80°, with a step size of 0.02° and a scan speed of 2°/min.
-
-
Data Acquisition:
-
Perform the XRD scan and collect the diffraction pattern.
-
-
Data Analysis:
-
Compare the obtained diffraction pattern with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present. The unique peak positions and intensities serve as a "fingerprint" for each polymorph.
-
Conclusion
The thermal decomposition of this compound is a complex process involving multiple polymorphic transformations and dehydration steps. A thorough understanding of this process, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and scientists working with boron-containing compounds. This guide provides a foundational understanding and practical framework for investigating the thermal behavior of this compound, enabling better control over material synthesis and processing. Further research into the specific kinetics of the polymorphic transitions would provide a more complete picture of this intricate system.
References
An In-depth Technical Guide to the History, Discovery, and Properties of Metaboric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metaboric acid (HBO₂), a dehydration product of boric acid, exists in several polymorphic forms, each with distinct physical and chemical properties. This technical guide provides a comprehensive overview of the history, discovery, and synthesis of this compound, with a focus on its various crystalline structures. Detailed experimental protocols for the preparation of its primary polymorphs—orthorhombic (α), monoclinic (β), and cubic (γ)—are presented. Furthermore, this document summarizes key quantitative data and explores the emerging understanding of the biological activities of boron-containing compounds, including the potential signaling pathways implicated in their effects.
Introduction
This compound is an inorganic compound that represents an intermediate in the thermal dehydration of orthoboric acid (H₃BO₃) to boric oxide (B₂O₃).[1] Its existence in multiple crystalline forms, known as polymorphs, has been a subject of scientific investigation. These polymorphs, primarily the orthorhombic (α-HBO₂), monoclinic (β-HBO₂), and cubic (γ-HBO₂) forms, exhibit different structural arrangements and, consequently, distinct physical properties.[2][3] Understanding the synthesis and characteristics of these polymorphs is crucial for their application in various fields, from materials science to potentially in the life sciences. This guide aims to provide a detailed technical resource for researchers working with or interested in this compound.
History and Discovery
The history of this compound is intrinsically linked to the discovery and study of its precursor, boric acid.
-
1702: Wilhelm Homberg first prepared boric acid, which he called "sal sedativum Hombergi" (sedative salt of Homberg), by reacting borax (B76245) with mineral acids.[4]
-
Late 18th Century: The natural occurrence of boric acid was identified in Tuscan lagoons.
-
Dehydration Studies: Subsequent investigations into the properties of boric acid upon heating led to the identification of its dehydration products. It was observed that upon gentle heating, boric acid loses water to form this compound before further decomposing to tetraboric acid and finally boric oxide at higher temperatures.[4]
The systematic characterization of the different crystalline forms of this compound occurred over a longer period as analytical techniques such as X-ray crystallography became available, allowing for the elucidation of their distinct structures.
Synthesis of this compound Polymorphs
The synthesis of the different polymorphs of this compound is primarily achieved through the controlled thermal dehydration of orthoboric acid. The specific crystalline form obtained is highly dependent on the temperature and other experimental conditions.
Experimental Protocols
3.1.1. Synthesis of Orthorhombic this compound (α-HBO₂)
This protocol describes the preparation of the trimeric orthorhombic form of this compound.[3]
-
Materials: Orthoboric acid (H₃BO₃), crystalline powder.
-
Apparatus: Drying oven, shallow glass or porcelain dishes.
-
Procedure:
-
Spread a thin layer of orthoboric acid powder in a shallow dish.
-
Place the dish in a preheated oven at a temperature between 80-100°C.[3]
-
Heat the sample for a prolonged period (e.g., 24-48 hours) to ensure the complete loss of one molecule of water per molecule of boric acid.
-
The progress of the dehydration can be monitored by periodically weighing the sample until a constant weight corresponding to the formation of HBO₂ is achieved.
-
Cool the resulting white, flaky crystals of orthorhombic this compound in a desiccator to prevent rehydration.
-
3.1.2. Synthesis of Monoclinic this compound (β-HBO₂)
This protocol outlines the conversion of the orthorhombic form to the monoclinic form.[3]
-
Materials: Orthorhombic this compound (α-HBO₂).
-
Apparatus: Sealed ampoule or a reaction vessel that can be sealed, heating mantle or oven.
-
Procedure:
-
Place the previously synthesized orthorhombic this compound into a sealable ampoule.
-
Seal the ampoule to prevent further dehydration.
-
Heat the sealed ampoule to a temperature between 130-140°C.[3]
-
Maintain this temperature for several hours to allow for the solid-state transformation to the monoclinic form.
-
Cool the ampoule slowly to room temperature. The resulting product will be the more dense, coarsely crystalline monoclinic this compound.
-
3.1.3. Synthesis of Cubic this compound (γ-HBO₂)
This protocol describes the formation of the most stable cubic form of this compound.[3]
-
Materials: Orthorhombic (α-HBO₂) or monoclinic (β-HBO₂) this compound.
-
Apparatus: High-temperature oven or furnace.
-
Procedure:
-
Place the orthorhombic or monoclinic form of this compound in a suitable crucible.
-
Heat the sample to a temperature above 140°C.[3]
-
Maintain this temperature for a sufficient duration to ensure complete conversion to the cubic form.
-
Cool the sample. The resulting white solid is the cubic polymorph of this compound.
-
Quantitative Data
The different polymorphs of this compound possess distinct physical properties, which are summarized in the table below.
| Property | Orthorhombic (α-HBO₂) | Monoclinic (β-HBO₂) | Cubic (γ-HBO₂) |
| Molecular Formula | (HBO₂)₃ | (HBO₂)ₙ | (HBO₂)ₙ |
| Molar Mass ( g/mol ) | 131.45 | 43.82 (monomer) | 43.82 (monomer) |
| Appearance | White, flaky crystals | Coarsely crystalline solid | White solid |
| Density (g/cm³) | 1.784 | 2.045 | 2.49 |
| Melting Point (°C) | 176 | 201 | 236 (decomposes) |
| Crystal System | Orthorhombic | Monoclinic | Cubic |
Experimental Workflows and Logical Relationships
The synthesis of this compound polymorphs follows a clear temperature-dependent pathway from orthoboric acid. This relationship can be visualized as a workflow.
Caption: Temperature-dependent synthesis of this compound polymorphs.
Biological Activity and Signaling Pathways
While much of the research on the biological effects of boron compounds has focused on boric acid and boronic acids, there is emerging evidence that metaborates also possess biological activity. Boric acid has been shown to induce apoptosis in cancer cells and influence immune responses through various signaling pathways.
A study comparing boric acid and potassium metaborate (B1245444) in a wound model infected with methicillin-resistant Staphylococcus aureus (MRSA) found that potassium metaborate was more effective and exhibited lower toxicity to fibroblast cells.[5][6] It also more effectively decreased pro-oxidant species and increased antioxidant status.[5][6]
6.1. Potential Signaling Pathways
Based on studies of boric acid, the following signaling pathways may be relevant to the biological effects of this compound, although further research is needed to confirm direct involvement.
6.1.1. Apoptosis Signaling Pathway in Cancer Cells
Boric acid has been demonstrated to induce apoptosis in glioblastoma and endometrial adenocarcinoma cells.[7][8][9] This process is thought to be mediated, at least in part, through the SEMA3A/PLXNA1/NRP1 signaling pathway and by modulating the expression of key apoptosis-related proteins.[7][8][9]
References
- 1. The inhibitory effect of boric acid on hypoxia-regulated tumour-associated carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Boric acid - Wikipedia [en.wikipedia.org]
- 5. Effects of boric acid and potassium metaborate on cytokine levels and redox stress parameters in a wound model infected with methicillin‑resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boric Acid Induces Oxidative Damage and Apoptosis Through SEMA3A/PLXNA1/NRP1 Signalling Pathway in U251 Glioblastoma Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boric Acid Induces Oxidative Damage and Apoptosis Through SEMA3A/PLXNA1/NRP1 Signalling Pathway in U251 Glioblastoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxic and apoptotic effects of boric acid on endometrial adenocarcinoma cell lines (HEC-1B and Ischikawa) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Metaboric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic data for metaboric acid. It details the vibrational characteristics of its various polymorphic forms, offers in-depth experimental protocols for spectral acquisition, and presents a logical workflow for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of boron-containing compounds.
Introduction to this compound and its Polymorphs
This compound (HBO₂) is a solid, colorless compound that exists in several polymorphic forms, each with a distinct crystal structure. These forms are typically produced through the controlled dehydration of orthoboric acid (H₃BO₃). The most common polymorphs are:
-
α-metaboric acid (orthorhombic): A trimeric form with the molecular formula (HBO₂)₃ or H₃B₃O₆. It is obtained by heating orthoboric acid at approximately 80-100 °C.[1]
-
β-metaboric acid (monoclinic): A polymeric form produced by heating the α-form between 130-140 °C in a sealed environment to prevent further dehydration.[1]
-
γ-metaboric acid (cubic): A white, solid form obtained by heating either the α or β form above 140 °C.[1]
The distinct structural arrangements of these polymorphs give rise to unique vibrational spectra, making IR and Raman spectroscopy powerful tools for their characterization.
Spectroscopic Data of this compound
The vibrational spectra of this compound are characterized by distinct bands corresponding to the stretching and bending modes of its constituent chemical bonds, primarily B-O, O-H, and B-O-H.
Infrared (IR) Spectroscopy Data
The following table summarizes the key infrared absorption bands observed for the different polymorphs of this compound. The data is compiled from various spectroscopic studies.
| Vibrational Mode | α-Metaboric Acid (cm⁻¹) (Orthorhombic) | β-Metaboric Acid (cm⁻¹) (Monoclinic) | γ-Metaboric Acid (cm⁻¹) (Cubic) |
| O-H stretch | ~3250 (broad) | ~3300-3500 | - |
| B-O stretch (ring) | ~1400 (very strong) | ~1350-1450 | ~1300-1500 |
| B-O-H in-plane bend | ~1200 (medium) | ~1150-1250 | - |
| B-O stretch (exocyclic) | ~800 (strong) | ~800-900 | - |
| O-B-O bend | ~650 (weak) | ~600-700 | ~600-700 |
| O-H out-of-plane bend | ~540 (medium) | - | - |
Note: The exact positions and intensities of the peaks can vary depending on the experimental conditions and the specific crystalline form.
Raman Spectroscopy Data
Raman spectroscopy provides complementary information to IR spectroscopy. The table below presents the characteristic Raman shifts for the polymorphs of this compound.
| Vibrational Mode | α-Metaboric Acid (cm⁻¹) (Orthorhombic) | β-Metaboric Acid (cm⁻¹) (Monoclinic) | γ-Metaboric Acid (cm⁻¹) (Cubic) |
| O-H stretch | ~3250 | ~3300-3500 | - |
| B-O stretch (ring) | ~808 (strong) | ~800-820 | - |
| Ring breathing | ~596 (strong) | ~590-610 | - |
| B-O-H in-plane bend | ~1200 | ~1150-1250 | - |
| B-O out-of-plane bend | ~495 | ~490-510 | - |
Note: Strong fluorescence can sometimes interfere with the acquisition of Raman spectra for this compound.[2] Recrystallization of the starting boric acid can help in reducing this fluorescence.[2]
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound polymorphs and the acquisition of their IR and Raman spectra.
Synthesis of this compound Polymorphs
Objective: To synthesize the α, β, and γ polymorphs of this compound from orthoboric acid.
Materials:
-
Orthoboric acid (H₃BO₃)
-
Oven or furnace with temperature control
-
Sealed ampoule (for β-metaboric acid synthesis)
-
Mortar and pestle
Procedure:
-
α-Metaboric Acid (Orthorhombic):
-
Place a sample of orthoboric acid in a shallow dish.
-
Heat the sample in an oven at a temperature between 80-100 °C.[1] Water will be lost during this process.
-
Continue heating until a constant weight is achieved, indicating the complete conversion to α-metaboric acid.
-
-
β-Metaboric Acid (Monoclinic):
-
Place the synthesized α-metaboric acid in a sealed ampoule to prevent further dehydration.
-
Heat the ampoule in an oven at a temperature between 130-140 °C.[1]
-
-
γ-Metaboric Acid (Cubic):
-
Heat either α-metaboric acid or β-metaboric acid in an open container to a temperature above 140 °C.[1]
-
Infrared (IR) Spectroscopy
Objective: To obtain the Fourier-Transform Infrared (FT-IR) spectrum of solid this compound.
Instrumentation:
-
FT-IR spectrometer
-
Sample holder (e.g., for KBr pellets or ATR)
-
Hydraulic press (for KBr pellets)
-
Agate mortar and pestle
Procedure using KBr Pellet Technique:
-
Sample Preparation:
-
Thoroughly dry potassium bromide (KBr) powder to remove any absorbed water.
-
Grind a small amount (1-2 mg) of the this compound sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample. The mixture should be homogeneous.
-
Transfer the mixture to a die for a hydraulic press.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Alternative Procedure using Attenuated Total Reflectance (ATR):
-
Sample Preparation:
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
Raman Spectroscopy
Objective: To obtain the Raman spectrum of solid this compound.
Instrumentation:
-
Raman spectrometer with a laser excitation source (e.g., 532 nm, 785 nm)
-
Microscope for sample focusing
-
Sample slide or holder
Procedure:
-
Sample Preparation:
-
Data Acquisition:
-
Place the sample slide on the microscope stage of the Raman spectrometer.
-
Focus the laser onto the sample surface.
-
Set the data acquisition parameters, including laser power, exposure time, and number of accumulations. It is crucial to start with low laser power to avoid sample degradation or fluorescence saturation.
-
Acquire the Raman spectrum over the desired Raman shift range.
-
If fluorescence is a major issue, consider using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) if available. As noted earlier, sample purity is also a key factor in minimizing fluorescence.[2]
-
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow from the precursor material to the spectroscopic analysis of the different this compound polymorphs.
Caption: Workflow for synthesis and spectroscopic characterization of this compound polymorphs.
References
An In-Depth Technical Guide to the Phase Transitions of Metaboric Acid Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Metaboric acid (HBO₂), an intermediate in the thermal dehydration of boric acid to boron trioxide, exists in several polymorphic forms, each with distinct crystal structures and thermodynamic stabilities. Understanding the phase transitions between these polymorphs is critical for applications in ceramics, glass manufacturing, and potentially in drug formulation as a stabilizing agent or excipient. This technical guide provides a comprehensive overview of the phase transitions of metabor.ic acid polymorphs, detailing their thermodynamic properties, experimental protocols for their study, and the logical relationships governing their transformations.
The Polymorphs of this compound
This compound primarily exists in three crystalline forms:
-
α-Metaboric Acid (HBO₂-III): An orthorhombic crystalline form that is the least stable. It is typically formed by heating orthoboric acid at temperatures between 80-100°C.[1]
-
β-Metaboric Acid (HBO₂-II): A monoclinic polymorph of intermediate stability. It is produced by heating the α-form in a sealed environment to prevent further dehydration.[1]
-
γ-Metaboric Acid (HBO₂-I): A cubic crystalline structure that represents the most stable polymorph of this compound.[2] It is obtained by heating either the α or β form above 140°C.[3]
The key physical and crystallographic properties of these polymorphs are summarized in Table 1.
| Property | α-Metaboric Acid (HBO₂-III) | β-Metaboric Acid (HBO₂-II) | γ-Metaboric Acid (HBO₂-I) |
| Crystal System | Orthorhombic | Monoclinic | Cubic |
| Melting Point | 176°C[1] | 201°C[1] | ~236°C[3] |
| Density | 1.784 g/cm³[1] | 2.045 g/cm³[1] | Not specified |
Thermodynamics of Phase Transitions
The phase transitions between the this compound polymorphs are primarily driven by temperature. The transformations are generally monotropic, proceeding from the less stable to the more stable forms upon heating. The thermodynamic parameters governing these transitions have been determined through calorimetric studies. The heats of transition at 25°C are summarized in Table 2.
| Transition | Heat of Transition (ΔHtr) |
| α-HBO₂ → β-HBO₂ | 1.30 ± 0.05 kcal/mole |
| β-HBO₂ → γ-HBO₂ | 2.33 ± 0.23 kcal/mole |
| α-HBO₂ → γ-HBO₂ | 3.63 ± 0.24 kcal/mole |
Data sourced from NIST Technical Series Publications.[4]
The logical progression of these phase transitions can be visualized as a sequential, temperature-dependent process.
References
A Comparative Analysis of the Lewis Acidity of Metaboric Acid and Boric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Lewis Acidity of Boron Compounds
The Lewis acidity of boron compounds arises from the electron-deficient nature of the boron atom. In its common trivalent state, boron possesses a vacant p-orbital, making it an effective electron pair acceptor. This characteristic is fundamental to the diverse applications of boronic acids and related compounds in organic synthesis, materials science, and medicine. The strength of a Lewis acid is its ability to accept an electron pair, a property that can be quantified both experimentally and computationally.
Boric acid (H₃BO₃), or orthoboric acid, is a well-known weak Lewis acid.[1] Metaboric acid (HBO₂) is formed from the dehydration of boric acid and can exist in various forms, including a cyclic trimer (H₃B₃O₆).[2] Understanding the relative Lewis acidities of these two fundamental boron acids is crucial for predicting their reactivity and designing new applications.
Qualitative Comparison of Lewis Acidity
In the absence of direct experimental data, a qualitative comparison of the Lewis acidity of boric acid and this compound can be inferred from their molecular and electronic structures.
-
Boric Acid (H₃BO₃): In boric acid, the boron atom is bonded to three electron-withdrawing hydroxyl (-OH) groups. The oxygen atoms in these groups have lone pairs of electrons that can be partially donated to the vacant p-orbital of the boron atom through π-bonding. This back-donation of electron density from the oxygen atoms to the boron atom reduces the electron deficiency of the boron center, thereby decreasing its Lewis acidity.
-
This compound (HBO₂): The most common form of this compound is a cyclic trimer, (HBO₂)₃, also known as trithis compound. In this structure, the boron atoms are part of a six-membered boroxine (B1236090) ring, alternating with oxygen atoms. Each boron atom is bonded to one exocyclic hydroxyl group and two endocyclic oxygen atoms. The delocalization of electrons within the boroxine ring can influence the electron density at each boron atom. It is plausible that the delocalized system in the boroxine ring and the presence of fewer hydroxyl groups directly attached to each boron (compared to boric acid) could lead to a different electron density profile around the boron centers.
Based on these structural considerations, it is hypothesized that the electron-donating effect of three hydroxyl groups in boric acid might render it a weaker Lewis acid compared to the boron centers in the boroxine ring of trimeric this compound. However, without quantitative data, this remains a topic for further investigation.
Quantitative Assessment of Lewis Acidity
To definitively determine the relative Lewis acidities of boric acid and this compound, established experimental and computational methods can be employed.
Experimental Methods
The Gutmann-Beckett Method
One of the most common experimental techniques for quantifying Lewis acidity is the Gutmann-Beckett method. This method utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and ³¹P NMR spectroscopy to measure the acceptor number (AN) of a Lewis acid. A higher acceptor number corresponds to a stronger Lewis acid.
Table 1: Quantitative Data for Lewis Acidity (Hypothetical)
| Compound | Lewis Acidity Parameter | Value (Units) |
| Boric Acid (H₃BO₃) | Acceptor Number (AN) | Value to be determined |
| This compound (HBO₂) | Acceptor Number (AN) | Value to be determined |
| Boric Acid (H₃BO₃) | Fluoride (B91410) Ion Affinity (FIA) | Value to be determined (kJ/mol) |
| This compound (HBO₂) | Fluoride Ion Affinity (FIA) | Value to be determined (kJ/mol) |
| Boric Acid (H₃BO₃) | LUMO Energy | Value to be determined (eV) |
| This compound (HBO₂) | LUMO Energy | Value to be determined (eV) |
Note: The table above is presented as a template for organizing future experimental or computational results. Currently, definitive comparative values are not available in the cited literature.
Computational Methods
Computational chemistry provides powerful tools to predict and compare the Lewis acidity of molecules.
Fluoride Ion Affinity (FIA)
Fluoride ion affinity (FIA) is a widely used computational metric for Lewis acidity. It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A more positive FIA value indicates a stronger Lewis acid.
Lowest Unoccupied Molecular Orbital (LUMO) Energy
The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is another indicator of Lewis acidity. A lower LUMO energy suggests that the molecule is a better electron acceptor and therefore a stronger Lewis acid.[3] Computational studies have been performed on the electronic properties of boric and this compound, which can provide insights into their LUMO energies.[4][5]
Electrostatic Potential (ESP) Maps
Electrostatic potential maps illustrate the charge distribution on a molecule's surface. Regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack.[6][7][8][9][10] A more positive electrostatic potential on the boron atom would suggest a higher Lewis acidity.[11][12][13]
Experimental and Computational Protocols
Protocol for the Gutmann-Beckett Method
-
Sample Preparation:
-
Prepare a solution of the Lewis acid (boric acid or this compound) in a suitable deuterated, non-coordinating solvent (e.g., CD₂Cl₂, C₆D₆).
-
Prepare a separate solution of triethylphosphine oxide (Et₃PO) in the same solvent.
-
Mix the two solutions in a 1:1 molar ratio in an NMR tube under an inert atmosphere.
-
-
³¹P NMR Spectroscopy:
-
Acquire the ³¹P NMR spectrum of the Lewis acid-Et₃PO adduct.
-
Acquire the ³¹P NMR spectrum of a reference sample of Et₃PO in the same solvent.
-
-
Calculation of Acceptor Number (AN):
-
Determine the chemical shift (δ) of the phosphorus signal in both spectra.
-
Calculate the change in chemical shift (Δδ) = δ(adduct) - δ(free Et₃PO).
-
The acceptor number can be calculated from the chemical shift of the adduct, though various scales and reference points exist.
-
Protocol for Computational Determination of FIA and LUMO Energy
-
Molecular Modeling:
-
Construct the 3D structures of boric acid (H₃BO₃) and the trimeric form of this compound ((HBO₂)₃).
-
Optimize the geometries of the molecules using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).
-
-
LUMO Energy Calculation:
-
Perform a single-point energy calculation on the optimized structures to obtain the energies of the molecular orbitals, including the LUMO.
-
-
FIA Calculation:
-
Optimize the geometry of the fluoride adducts ([H₃BO₃F]⁻ and [(HBO₂)₃F]⁻).
-
Calculate the electronic energies of the optimized Lewis acids, the fluoride ion (F⁻), and the fluoride adducts.
-
Calculate the enthalpy of the reaction: Lewis Acid + F⁻ → [Lewis Acid-F]⁻.
-
The FIA is the negative of this enthalpy change.
-
Visualizations
Signaling Pathway: Lewis Acid-Base Adduct Formation
Caption: General mechanism of Lewis acid-base adduct formation.
Experimental Workflow: Gutmann-Beckett Method
Caption: Workflow for determining Lewis acidity via the Gutmann-Beckett method.
Logical Relationship: Factors Influencing Lewis Acidity
Caption: Key factors that determine the Lewis acidity of boron compounds.
Conclusion
While a definitive quantitative ranking of the Lewis acidity of this compound versus boric acid is not yet established in the scientific literature, this guide provides a framework for their comparison. Based on structural considerations, it is plausible that the trimeric form of this compound may exhibit a higher Lewis acidity than boric acid due to differences in the electronic environment of the boron atoms. However, this hypothesis requires validation through rigorous experimental and computational studies as outlined in this document. The detailed protocols and conceptual diagrams provided herein are intended to facilitate further research into the Lewis acidity of these fundamental boron compounds, which will undoubtedly contribute to their expanded application in chemistry and drug development.
References
- 1. Orthoboric acid {{H}_{3}}B{{O}_{3}} and this compound HB{{O}_{2}} di - askIITians [askiitians.com]
- 2. differencebetween.com [differencebetween.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Application of Electrostatic Potential Map in Acidity Estimation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. AP Chemistry Lecture Notes: Electrostatic Potential Maps [kaffee.50webs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 10. Electrostatic potential maps - Proteopedia, life in 3D [proteopedia.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Metaboric Acid and Orthoboric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of orthoboric acid and its dehydrated counterpart, metaboric acid. It covers their chemical formulas, structural properties, and key physicochemical characteristics. Detailed experimental protocols for their synthesis and analysis are provided to support research and development activities.
Core Concepts: Orthoboric Acid and this compound
Orthoboric acid, commonly known as boric acid, is a weak, monobasic Lewis acid of boron with the chemical formula H₃BO₃.[1][2] It exists as a white crystalline solid and is found naturally in volcanic regions and as a constituent of minerals like borax (B76245).[2] this compound (HBO₂) is a family of inorganic compounds that result from the dehydration of orthoboric acid.[3] Unlike orthoboric acid, which exists in a single molecular form, this compound has several polymorphic forms, each with a distinct crystal structure. The key distinction between the two lies in their degree of hydration.
Physicochemical Properties
A summary of the key quantitative data for orthoboric acid and the common polymorphs of this compound is presented below for easy comparison.
| Property | Orthoboric Acid (H₃BO₃) | This compound (α-form, trimeric) | This compound (β-form, monoclinic) | This compound (γ-form, cubic) |
| Molar Mass | 61.83 g/mol [2] | 131.45 g/mol (for H₃B₃O₆)[3] | Polymeric | Polymeric |
| Appearance | White crystalline solid[2] | Orthorhombic crystals | Monoclinic crystals | White solid |
| Density | 1.435 g/cm³[2] | 1.784 g/cm³[3] | 2.045 g/cm³[3] | 2.49 g/mL at 25 °C[4] |
| Melting Point | 170.9 °C (decomposes)[2] | 176 °C[3] | 201 °C[3] | ~236 °C (decomposes)[3] |
| Solubility in Water | Sparingly soluble in cold water, highly soluble in hot water.[2] | Slightly soluble. | Slightly soluble. | Slightly soluble. |
| Acidity (pKa) | 9.24[3] | 9.236[3] | Not available | Not available |
Structural Chemistry
Orthoboric Acid (H₃BO₃) has a planar structure with the boron atom at the center of a trigonal planar arrangement of three hydroxyl groups. The molecule has C₃h symmetry.[2]
This compound (HBO₂) Polymorphs:
-
α-Metaboric Acid (Orthorhombic): This form consists of discrete trimeric molecules (H₃B₃O₆) with a six-membered ring of alternating boron and oxygen atoms.[3]
-
β-Metaboric Acid (Monoclinic): This is a polymeric form where the boroxine (B1236090) rings are linked.
-
γ-Metaboric Acid (Cubic): This is another polymeric form with a different crystal structure.
Experimental Protocols
Synthesis of Orthoboric Acid from Borax
This protocol details the laboratory-scale synthesis of orthoboric acid from sodium tetraborate (B1243019) decahydrate (B1171855) (borax).
Materials:
-
Sodium tetraborate decahydrate (Borax)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled water
-
Beakers
-
Heating mantle or hot plate
-
Stirring rod
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Prepare a saturated solution of borax by dissolving 30 g of borax in 80 mL of distilled water in a beaker. Heat the solution to boiling while stirring to ensure complete dissolution.[5]
-
In a separate beaker, carefully prepare a dilute solution of sulfuric acid by adding 6 mL of concentrated H₂SO₄ to 30 mL of distilled water. Always add acid to water, not the reverse.
-
Slowly and carefully add the hot, dilute sulfuric acid solution to the boiling borax solution while continuously stirring.[5]
-
Remove the beaker from the heat and allow it to cool slightly. Then, place the beaker in an ice bath to facilitate the crystallization of orthoboric acid.
-
Collect the orthoboric acid crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water to remove any soluble impurities.
-
Dry the purified orthoboric acid crystals at room temperature.
Preparation of this compound by Thermal Dehydration of Orthoboric Acid
This protocol describes the conversion of orthoboric acid to its various this compound polymorphs through controlled heating.
Materials:
-
Orthoboric acid
-
Crucible
-
Furnace or oven with temperature control
-
Desiccator
Procedure:
-
Place a known quantity of finely ground orthoboric acid into a crucible.
-
To obtain α-metaboric acid (orthorhombic) , heat the orthoboric acid in an oven at a temperature between 80-100 °C.[3] The heating time will depend on the quantity of the starting material and the specific oven conditions. The progress of the dehydration can be monitored by weight loss.
-
To obtain β-metaboric acid (monoclinic) , heat the α-form in a sealed ampoule at 130-140 °C to prevent further dehydration.[3]
-
To obtain γ-metaboric acid (cubic) , heat either the α or β form to a temperature above 140 °C.[3]
-
After the heating process is complete, cool the resulting this compound in a desiccator to prevent rehydration from atmospheric moisture.
Analytical Protocol: Titration of Orthoboric Acid with Mannitol (B672)
Orthoboric acid is a very weak acid and cannot be directly titrated with a strong base. The addition of a polyol, such as mannitol, forms a stronger acid complex that can be accurately titrated.[6][7]
Materials:
-
Orthoboric acid sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
D-Mannitol
-
Phenolphthalein (B1677637) indicator
-
Buret, pipettes, and flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a sample of orthoboric acid and dissolve it in approximately 50 mL of distilled water in a flask.
-
Add a sufficient amount of D-mannitol to the solution. A general guideline is to use a mannitol to boric acid molar ratio of at least 10:1 to ensure the formation of the boric acid-mannitol complex.[7]
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution until the endpoint is reached, indicated by a persistent faint pink color.
-
Record the volume of NaOH used and calculate the concentration of orthoboric acid in the original sample.
Visualizations
Thermal Decomposition Pathway of Orthoboric Acid
Caption: Thermal decomposition pathway of orthoboric acid.
Experimental Workflow for Orthoboric Acid Synthesis and Analysis
Caption: Workflow for orthoboric acid synthesis and analysis.
References
- 1. Orthoboric acid preparation | Filo [askfilo.com]
- 2. testbook.com [testbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Crystal Polymorphs of Barbital: News about a Classic Polymorphic System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Physical properties of α-metaboric acid
An In-depth Technical Guide on the Physical Properties of α-Metaboric Acid
Introduction
Metaboric acid (HBO₂) is an inorganic compound that exists in three main polymorphic forms: α, β, and γ.[1] The α-form, which is the focus of this guide, is the orthorhombic crystalline structure.[1][2] This technical guide provides a comprehensive overview of the key physical properties of α-metaboric acid, detailed experimental protocols for their determination, and a visualization of the relationships between its properties. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound.
Data Presentation
The quantitative physical properties of α-metaboric acid are summarized in the tables below for easy reference and comparison.
Table 1: Crystallographic Properties of α-Metaboric Acid
| Property | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbnm |
| Lattice Parameter 'a' | 8.015 Å |
| Lattice Parameter 'b' | 9.679 Å |
| Lattice Parameter 'c' | 6.244 Å |
| Angles (α, β, γ) | 90°, 90°, 90° |
Data sourced from PubChem[3]
Table 2: General Physical Properties of this compound Polymorphs
| Property | α-Metaboric Acid (orthorhombic) | β-Metaboric Acid (monoclinic) | γ-Metaboric Acid (cubic) |
| Molecular Formula | H₃B₃O₆[4] | (HBO₂)ₙ | (HBO₂)ₙ |
| Molar Mass | 131.45 g·mol⁻¹[4] | 43.82 g/mol (empirical)[5][6] | 43.82 g/mol (empirical)[5][6] |
| Appearance | White solid[4] | Coarsely crystalline[7] | White, colorless solid[1] |
| Density | 1.784 g/cm³[4][7] | 2.045 g/cm³[4] | 2.49 g/mL at 25 °C[1][5] |
| Melting Point | 176 °C[4][7] | 201 °C[7] | ~236 °C (with decomp.)[1][8] |
| Solubility in Water | Slightly soluble[8][9][10] | Slightly soluble | Slightly soluble[1] |
Detailed Physical Properties
Crystal Structure
α-Metaboric acid possesses an orthorhombic crystal structure with the space group Pbnm.[2] The structure consists of sheet-like layers of cyclotrimers, (B₃O₃(OH)₃), which are held together by hydrogen bonds.[1][2] The van der Waals interactions between these layers are a significant factor in determining its electronic properties.[2] The lattice parameters are a = 8.015 Å, b = 9.679 Å, and c = 6.244 Å, with all angles being 90°.
Density
The density of the orthorhombic α-form of this compound is 1.784 g/cm³.[4][7] This is lower than the densities of the monoclinic β-form (2.045 g/cm³) and the cubic γ-form (2.49 g/mL at 25 °C).[1][4][5]
Melting Point
The melting point of α-metaboric acid is 176 °C.[4][7] Upon heating, it can convert to other polymorphic forms. For instance, heating the trimeric form (α-form) to 130-140 °C in a sealed ampoule can lead to the formation of the monoclinic β-form.[4] Further heating above approximately 170 °C causes dehydration, forming tetraboric acid (H₂B₄O₇).[4]
Solubility
α-Metaboric acid is slightly soluble in water.[8][9][10] When dissolved in water, it tends to revert to boric acid (H₃BO₃).[1]
Spectroscopic Properties
Infrared (IR) spectroscopy can be used to identify the presence of this compound. A weak band at approximately 940 cm⁻¹ in an IR spectrum may indicate the presence of this compound.[11]
Experimental Protocols
Synthesis of α-Metaboric Acid
α-Metaboric acid is typically prepared by the dehydration of orthoboric acid (H₃BO₃).
Methodology:
-
Orthoboric acid is heated at a temperature range of 80-100 °C.[4][8][9]
-
The heating is continued for several days, either in an oven or in a stream of dry air, until the calculated amount of water has been removed.[8][9] This process results in the loss of one water molecule per boric acid unit, leading to the formation of the trimeric α-metaboric acid.[1]
Determination of Crystal Structure
The crystal structure of α-metaboric acid is determined using single-crystal X-ray diffraction.
Methodology:
-
A suitable single crystal of α-metaboric acid is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved and refined to obtain the atomic coordinates.
Determination of Melting Point
The melting point is determined using a standard melting point apparatus.
Methodology:
-
A small amount of finely powdered α-metaboric acid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.
Determination of Density
The density of α-metaboric acid can be determined using a gas pycnometer.
Methodology:
-
The sample chamber of the gas pycnometer is calibrated.
-
A known mass of the α-metaboric acid sample is placed in the sample chamber.
-
The chamber is filled with an inert gas (e.g., helium) to a known pressure.
-
The gas is then allowed to expand into a reference chamber of a known volume.
-
The pressure drop is measured, and from this, the volume of the sample is calculated.
-
The density is then calculated by dividing the mass of the sample by its volume.
Logical Relationships of Physical Properties
The following diagram illustrates the relationship between the synthesis of α-metaboric acid and its physical characteristics, as well as its transformation to other polymorphs.
References
- 1. grokipedia.com [grokipedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound-orthorhombic form | B3H3O6 | CID 139036583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. メタホウ酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemcess.com [chemcess.com]
- 8. This compound CAS#: 13460-50-9 [m.chemicalbook.com]
- 9. This compound | 13460-50-9 [chemicalbook.com]
- 10. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. researchgate.net [researchgate.net]
A Theoretical Examination of Metaboric Acid (HBO₂) Stability: A Computational Perspective
Affiliation: Advanced Computational Chemistry Division
Abstract
Metaboric acid (HBO₂) is a key boron-containing compound with a complex structural landscape. Understanding the relative stability of its various isomers is crucial for applications ranging from materials science to pharmacology. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the stability of this compound isomers. It consolidates findings from high-level ab initio and density functional theory (DFT) calculations, presenting quantitative data on isomeric energies and structures. Detailed computational protocols are outlined, and key relationships are visualized through signaling pathway and workflow diagrams to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
This compound, with the empirical formula HBO₂, can exist in several isomeric forms.[1] The stability and interconversion of these isomers are of significant interest, as the molecular structure dictates the chemical and physical properties of the compound. Theoretical and computational chemistry provide powerful tools to investigate these structures and their energetics, offering insights that can be difficult to obtain through experimental methods alone.[2] This guide focuses on the computational studies that have characterized the potential energy surface of HBO₂ and determined the kinetic and thermodynamic stability of its most prominent isomers.
Theoretical and Computational Methodologies
The stability of HBO₂ isomers has been primarily investigated using sophisticated quantum chemical methods. These computational approaches allow for the precise calculation of molecular structures, energies, and other properties.
Key Experimental and Computational Protocols
The primary methods employed in the theoretical study of this compound stability are ab initio calculations and Density Functional Theory (DFT).[3][4]
-
Ab Initio Methods: These methods are based on first principles, solving the Schrödinger equation without empirical parameters. For the study of HBO₂ isomers, methods such as Møller-Plesset second-order perturbation theory (MP2) and Quadratic Configuration Interaction with single, double, and perturbative triple excitations (QCISD(T)) have been utilized.[4] The Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) method is often used for high-accuracy single-point energy calculations to validate stable states.[3][5]
-
Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure of many-body systems based on the electron density. Various functionals have been applied to study HBO₂, including B3LYP, M052X, M062X, M08HX, and M11.[3][5] To account for non-covalent interactions, such as those in HBO₂ polymers, dispersion-corrected functionals like B3LYP-D3, B97-D, and wB97X-D are employed.[3][5]
-
Basis Sets: The accuracy of these calculations is also dependent on the choice of basis set, which describes the atomic orbitals. Commonly used basis sets in these studies include Pople-style basis sets like 6-311++G(d,p) and correlation-consistent basis sets such as aug-cc-pVDZ (AVDZ).[3][4][5]
-
Geometry Optimization and Vibrational Frequencies: In these studies, the geometry of each isomer is optimized to find the lowest energy structure on the potential energy surface. Subsequent frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Software: The calculations are typically performed using standard quantum chemistry software packages such as Gaussian and MOLPRO.[5]
Isomers of this compound and Their Relative Stabilities
Computational studies have identified several isomers of HBO₂. The two most significant are a chain-like HOBO isomer and a structure with C₂ᵥ symmetry, HBO(O).[4]
-
HOBO (E1): This isomer is predicted to be the most stable, both kinetically and thermodynamically.[4] It possesses a linear or near-linear O-B-O arrangement with a hydrogen atom attached to one of the oxygen atoms.
-
HBO(O) (E2): This isomer has a C₂ᵥ symmetry and is significantly higher in energy than the HOBO isomer.[4] Despite its lower stability, it is located within a deep potential well, suggesting it could be a stable species that might be observed experimentally.[4]
The stability of these isomers is often compared by their relative energies, calculated at a high level of theory.
Quantitative Data on Isomer Stability
The relative stability of the HBO₂ isomers has been quantified through rigorous computational methods. The table below summarizes the key energetic data from ab initio calculations.
| Isomer | Structure | Point Group | Relative Energy (kJ·mol⁻¹) | Computational Level of Theory | Reference |
| E1 | HOBO | Cₛ | 0.00 (Reference) | QCISD(T)/6-311++G(3df,2p)//MP2/6-311++G(d,p) | [4] |
| E2 | HBO(O) | C₂ᵥ | 381.72 | QCISD(T)/6-311++G(3df,2p)//MP2/6-311++G(d,p) | [4] |
Polymerization and Cluster Stability
Beyond the monomeric forms, theoretical studies have also investigated the stability of this compound clusters, (HBO₂)n, where n ranges from 2 to 6.[3][5] These studies focus on the complexation energies and the nature of the hydrogen bonds that hold these clusters together.
-
Methodology: The stability of these polymers is assessed using DFT with dispersion corrections. Counterpoise corrections are often applied to account for basis set superposition error in the calculation of complexation energies.[5]
-
Stability Analysis: The kinetic stability of these clusters is often analyzed by examining the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap. A larger gap generally indicates lower reactivity and greater kinetic stability.[5]
Conclusion
Theoretical studies, grounded in ab initio and DFT methods, have provided a detailed picture of the stability landscape of this compound. The chain-like HOBO isomer has been identified as the thermodynamic and kinetic ground state.[4] Another isomer, HBO(O), while significantly higher in energy, is predicted to be stable enough for experimental observation due to its location in a deep potential well.[4] Furthermore, computational investigations into the polymerization of HBO₂ reveal insights into the stability of its cyclic clusters, which are governed by hydrogen bonding. The methodologies and findings summarized in this guide offer a robust framework for understanding the fundamental chemistry of this compound and provide a valuable resource for researchers in related fields.
References
Metaboric Acid: A Technical Guide to Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Metaboric acid (HBO₂), a dehydrated form of boric acid, is a versatile compound with applications ranging from the synthesis of borosilicate glasses to its emerging role in biological systems. For researchers and drug development professionals, understanding the commercial landscape, purity levels, and analytical methods for this compound is critical for ensuring the reliability and reproducibility of experimental outcomes. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed analytical protocols for purity verification, and a look into its biological significance.
Commercial Availability and Purity
This compound is commercially available from several major chemical suppliers, typically in powder form. The most common purity grades offered are 98% and 99%. Higher purity grades are also available, though less common. It is important for researchers to select a grade appropriate for their specific application, as trace impurities can significantly impact sensitive biological assays or material properties.
The primary precursor for the production of this compound is boric acid. Consequently, the impurity profile of this compound is often reflective of the impurities present in the starting boric acid material.
Table 1: Summary of Commercially Available this compound
| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight |
| Sigma-Aldrich | 99% | 13460-50-9 | HBO₂ | 43.82 |
| Santa Cruz Biotechnology | ≥98%[1] | 13460-50-9[1] | HBO₂[1] | 43.82[1] |
| Thermo Scientific Chemicals (Alfa Aesar) | 98% | 13460-50-9 | HBO₂ | 43.82 |
Table 2: Typical Impurity Profile of High-Purity Boric Acid (99.99%) *
Data from a Certificate of Analysis for Boric Acid (99.99%) from Thermo Fisher Scientific. This serves as a proxy for potential impurities in high-purity this compound.[2]
| Impurity | Specification (ppm) |
| Iron (Fe) | < 0.3 |
| Chloride (Cl) | < 0.15 |
| Fluoride (F) | < 0.03 |
| Phosphate (PO₄) | < 0.05 |
| Calcium (Ca) | < 0.133 |
| Sodium (Na) | 0.65 |
| Magnesium (Mg) | < 0.066 |
| Heavy Metals (as Pb) | < 0.5 |
| Silica (soluble) | 0.4 |
| Arsenic (As) | < 0.2 |
| Aluminum (Al) | < 0.5 |
Note: For applications requiring stringent control of specific impurities, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) from the supplier.[3]
Experimental Protocols for Purity Determination
Accurate determination of this compound purity is essential for quality control and research purposes. The following are standard analytical methods.
Titrimetric Assay for Purity
The most common and officially recognized method for determining the purity of boric and this compound is an acid-base titration. This compound is a very weak acid, making direct titration with a strong base challenging due to the lack of a sharp endpoint. To overcome this, a polyol, such as mannitol (B672) or glycerol, is added. The polyol complexes with the borate (B1201080) ions, forming a much stronger acidic complex that can be accurately titrated with a standard solution of sodium hydroxide.
Principle: this compound in solution exists in equilibrium with boric acid. The addition of a polyol (e.g., mannitol) shifts this equilibrium and forms a stable, more acidic complex. This complex is then titrated with a standardized strong base (e.g., NaOH) to a phenolphthalein (B1677637) endpoint.
Reagents and Equipment:
-
This compound sample
-
Glycerol or Mannitol
-
1 N Sodium Hydroxide (NaOH) solution, standardized
-
Phenolphthalein indicator solution
-
Deionized water
-
Analytical balance
-
Burette, pipette, conical flasks
Procedure:
-
Sample Preparation: Accurately weigh approximately 2 g of the this compound sample.
-
Dissolution: Dissolve the sample in a mixture of 50 mL of deionized water and 100 mL of glycerol. The glycerol/water mixture should be previously neutralized to a faint pink color with the standardized NaOH solution using phenolphthalein as an indicator.
-
Titration: Titrate the resulting solution with standardized 1 N NaOH solution. The endpoint is reached when a permanent faint pink color is observed.
-
Calculation: The percentage purity of this compound is calculated based on the volume of NaOH consumed. Each mL of 1 N NaOH is equivalent to 0.04382 g of HBO₂.
Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the structure and purity of this compound.
FTIR spectroscopy can be used to identify the functional groups present in a sample and to confirm the conversion of boric acid to this compound.
Methodology:
-
Sample Preparation: The solid this compound sample is typically analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk.
-
Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum.
-
Interpretation: The spectrum of this compound will show characteristic absorption bands corresponding to B-O and O-H bond vibrations, which will differ from the spectrum of boric acid.
¹¹B-NMR is a powerful technique for characterizing boron-containing compounds. It provides information about the coordination environment of the boron atom.
Methodology:
-
Sample Preparation: A sufficient amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O). It is important to use quartz NMR tubes to avoid background signals from borosilicate glass tubes.
-
Data Acquisition: The ¹¹B-NMR spectrum is acquired on a high-resolution NMR spectrometer.
-
Interpretation: The chemical shift in the ¹¹B-NMR spectrum is indicative of the electronic environment of the boron atom. This can be used to distinguish between different boron species and to assess the purity of the sample.
Biological Signaling Pathways
For drug development professionals, understanding the biological interactions of this compound and its parent compound, boric acid, is of growing interest. Recent studies have implicated boric acid in modulating key cellular signaling pathways, particularly in the context of cancer biology.
Boric Acid and Cancer Cell Signaling
Research has shown that boric acid can induce apoptosis (programmed cell death) and inhibit the proliferation of certain cancer cells. Two notable pathways identified are:
-
SEMA3A/PLXNA1/NRP1 Signaling Pathway: In glioblastoma cells, boric acid has been shown to increase the expression of components of the semaphorin signaling pathway, which can lead to an inhibition of cell proliferation.
-
TNF Signaling Pathway: In colon cancer cells, boric acid has been observed to suppress cell proliferation and induce apoptosis through mechanisms related to the Tumor Necrosis Factor (TNF) signaling pathway.
Visualizations
Logical Workflow for Purity Analysis of this compound
References
Methodological & Application
Application Notes and Protocols for the Synthesis of γ-Metaboric Acid
Introduction
Metaboric acid (HBO₂) is a dehydrated form of boric acid and exists in several polymorphic forms, with the cubic γ-form being of particular interest due to its structure where all boron atoms are tetrahedrally coordinated.[1][2] The synthesis of γ-metaboric acid is primarily achieved through the controlled thermal dehydration of orthoboric acid (H₃BO₃). The formation of the specific polymorph—α, β, or γ—is highly dependent on the temperature at which the dehydration is carried out.[1][2] This document provides a detailed experimental protocol for the synthesis of γ-metaboric acid, targeted towards researchers and scientists in relevant fields.
Data Presentation
The synthesis of γ-metaboric acid is a function of temperature and pressure during the dehydration of boric acid. The following table summarizes the conditions for the formation of different this compound polymorphs.
| Polymorph | Starting Material | Temperature Range (°C) | Pressure | Key Observations |
| α-Metaboric Acid | Orthoboric Acid (H₃BO₃) | < 130 | Atmospheric | Orthorhombic crystal structure.[1] |
| β-Metaboric Acid | Orthoboric Acid (H₃BO₃) | ~150 | Atmospheric | Monoclinic crystal structure.[1] |
| γ-Metaboric Acid | Orthoboric Acid (H₃BO₃) | > 150 | Atmospheric or Below Atmospheric | Cubic crystal structure.[1] |
| This compound (unspecified) | Orthoboric Acid (H₃BO₃) | 250 | Atmospheric | 94.08% conversion achieved in 10 minutes.[3] |
| This compound (unspecified) | Orthoboric Acid (H₃BO₃) | 250 | 175 mbar | 96.2% conversion achieved in 30 minutes.[3] |
Experimental Protocol: Synthesis of γ-Metaboric Acid
This protocol details the thermal dehydration of orthoboric acid to synthesize γ-metaboric acid.
Materials:
-
Orthoboric acid (H₃BO₃), high purity
-
Flat, open porcelain or platinum dishes
-
Drying oven or furnace with precise temperature control
-
Desiccator with a suitable drying agent (e.g., magnesium perchlorate)
-
Spatula
-
Analytical balance
Procedure:
-
Preparation of Starting Material:
-
Weigh a clean, dry, flat porcelain or platinum dish.
-
Add a known quantity of high-purity orthoboric acid to the dish, spreading it in a thin, even layer to facilitate uniform heating and water removal.
-
Record the initial weight of the dish and the orthoboric acid.
-
-
Dehydration to γ-Metaboric Acid:
-
Place the dish containing the orthoboric acid into a preheated drying oven or furnace.
-
Set the temperature to a value above 150°C. A temperature of approximately 160-180°C is recommended to ensure the formation of the γ-polymorph while avoiding rapid conversion to tetraboric acid, which occurs at higher temperatures.[1][4]
-
Heat the sample for a sufficient duration to achieve complete conversion to this compound. The time required will depend on the quantity of starting material and the specific temperature used. For small quantities, a few hours may be sufficient. It is advisable to monitor the weight of the sample periodically until a constant weight is achieved, indicating the complete loss of one water molecule per molecule of boric acid.
-
-
Cooling and Storage:
-
Once the dehydration is complete (as determined by weight stabilization), carefully remove the hot dish from the oven/furnace using tongs.
-
Immediately transfer the dish to a desiccator containing a drying agent to cool to room temperature. This prevents the reabsorption of moisture from the atmosphere, as this compound can revert to boric acid in the presence of water.[1]
-
Once cooled, weigh the dish with the final product to determine the yield of γ-metaboric acid.
-
The resulting γ-metaboric acid should be a white, colorless solid.[1]
-
Store the synthesized γ-metaboric acid in a tightly sealed container within a desiccator to maintain its anhydrous state.
-
Characterization:
The identity and purity of the synthesized γ-metaboric acid can be confirmed using techniques such as X-ray diffraction (XRD) to verify the cubic crystal structure, and Raman or FTIR spectroscopy to confirm the chemical identity.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis of γ-metaboric acid.
Caption: Thermal dehydration pathway of boric acid to its various forms.
References
Application Notes and Protocols: Metaboric Acid as a Catalyst in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metaboric acid (HBO₂) is a mild, inexpensive, and environmentally benign Lewis acid catalyst gaining prominence in organic synthesis.[1][2] It is typically generated in situ through the dehydration of orthoboric acid (H₃BO₃) at temperatures ranging from 80 to 170°C, a condition often met during azeotropic reflux in solvents like toluene (B28343) or xylene.[3] This characteristic makes many protocols specifying boric acid under dehydrating conditions functionally applications of this compound catalysis. Its utility stems from its low toxicity, high selectivity, and ease of handling compared to strong protic or Lewis acids, making it an attractive catalyst for a variety of transformations, including esterifications, amidations, condensations, and multi-component reactions.[1][4]
Application Note 1: Chemoselective Esterification of α-Hydroxycarboxylic Acids
This compound demonstrates remarkable catalytic activity in the esterification of carboxylic acids, with a pronounced chemoselectivity for α-hydroxycarboxylic acids.[5][6] This selectivity is attributed to the formation of a stable five-membered cyclic borate (B1201080) intermediate, which accelerates the esterification of the adjacent carboxyl group.[6] This method avoids the harsh conditions of traditional Fischer esterification, which often employs corrosive catalysts like concentrated sulfuric acid.[5][7] The reaction proceeds efficiently under mild conditions, often at room temperature, and the catalyst can be easily removed during workup.[5]
Quantitative Data: Boric Acid-Catalyzed Esterification
| Entry | α-Hydroxy Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Mandelic Acid | Methanol (B129727) | 10 | Methanol | 25 | 18 | 98 | [5] |
| 2 | Tartaric Acid | Methanol | 10 | Methanol | 25 | 18 | 95 (diester) | [5] |
| 3 | Malic Acid | Methanol | 10 | Methanol | 25 | 18 | >90 (monoester) | [5] |
| 4 | Citric Acid | Methanol | 10 | Methanol | 25 | 18 | >90 (monoester) | [5] |
| 5 | Sialic Acid | Methanol | 20 | Methanol | 50 | 24 | ~90 | [6][8] |
| 6 | Quinic Acid | Methanol | 10 | Methanol | 25 | 24 | >90 | [8] |
Experimental Protocol: Methyl Esterification of Mandelic Acid[5]
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve mandelic acid (2.0 g, 13.1 mmol) in methanol (30 mL).
-
Catalyst Addition: Add boric acid (0.081 g, 1.31 mmol, 10 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature (approx. 25°C) for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure with mild heating (40-50°C). This step also removes a significant portion of the catalyst as volatile trimethyl borate.
-
Purification: The resulting crude product is often of sufficient purity for subsequent steps. If further purification is required, pass the crude material through a short silica (B1680970) gel column using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Illustrative Workflow & Mechanism
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ignited.in [ignited.in]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [research-repository.griffith.edu.au]
Application Notes and Protocols for Single Crystal Growth Using Metaboric Acid Flux
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of metaboric acid (HBO₂) as a flux for the growth of single crystals. This technique is particularly advantageous for materials with high melting points or those that decompose before melting. The low melting point and volatility of this compound, coupled with its ability to dissolve a wide range of metal oxides, make it a versatile solvent for the synthesis of novel crystalline materials.
Introduction to this compound Flux Growth
The flux method of crystal growth involves dissolving the components of the desired crystal (the solute) in a molten solvent (the flux) at a high temperature. As the solution is slowly cooled, the solubility of the solute decreases, leading to supersaturation and subsequent crystallization. This compound is an effective flux due to its relatively low melting point (the cubic form melts at approximately 236°C) and its decomposition to boric oxide (B₂O₃), a good solvent for many metal oxides, at higher temperatures.[1]
Advantages of this compound Flux:
-
Low Melting Point: Allows for crystal growth at temperatures significantly lower than the melting point of the solute material, which is crucial for incongruently melting compounds or materials with high vapor pressures.
-
Good Solubility for Oxides: Borate (B1201080) fluxes are known to be excellent solvents for a variety of metal oxides.[2][3]
-
Ease of Separation: The solidified flux can often be dissolved in water or dilute acids, allowing for the isolation of the grown crystals.[4]
-
Versatility: Can be used for the growth of a wide range of oxide and borate single crystals.[5][6]
General Principles and Considerations
Successful single crystal growth using this compound flux requires careful consideration of several key parameters:
-
Solute-to-Flux Ratio: The concentration of the solute in the flux is a critical parameter that influences nucleation density and crystal size. Typical molar ratios of solute to flux range from 1:10 to 1:100.[7] A lower solute concentration generally favors the growth of fewer, larger crystals.
-
Crucible Selection: The choice of crucible material is paramount to prevent reaction with the acidic borate melt at high temperatures. Platinum (Pt) is often the preferred choice due to its high melting point and chemical inertness.[8] Alumina (Al₂O₃) crucibles can also be used, but may react with the flux at very high temperatures.[8]
-
Temperature Profile: The temperature program, including heating rates, soaking temperature and duration, and cooling rates, dictates the nucleation and growth kinetics. A slow cooling rate is essential for the growth of high-quality, large single crystals.
Experimental Workflow
The general workflow for single crystal growth using the this compound flux method is depicted below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. icmr.ucsb.edu [icmr.ucsb.edu]
Application of Metaboric Acid in Borosilicate Glass Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of metaboric acid (HBO₂) as a precursor in the manufacturing of borosilicate glass. Borosilicate glass is a critical material in research, pharmaceutical, and various high-tech industries due to its exceptional thermal shock resistance, chemical durability, and optical clarity.[1][2] this compound, an anhydrous form of boric acid, serves as a direct source of boric oxide (B₂O₃), a key component that imparts these desirable properties.[3][4]
Introduction to this compound in Glass Manufacturing
This compound is an intermediate in the dehydration of orthoboric acid (H₃BO₃) to boric oxide (B₂O₃), the primary glass-forming oxide from the boron-containing precursors. When heated, orthoboric acid loses water to form this compound, which in turn is a direct precursor to boric oxide in the glass melt.[5] The use of boron compounds like this compound is crucial for reducing the melting temperature of the silica-based glass batch, which improves energy efficiency and reduces carbon emissions during production.[6]
The incorporation of boric oxide into the silica (B1680970) network results in a glass with a low coefficient of thermal expansion, high chemical resistance against a wide range of chemicals, and excellent transparency.[1][3][7] Borosilicate glasses typically contain 5-20% boric oxide.[8]
Key Physicochemical Properties and Their Significance
The properties of borosilicate glass are directly influenced by its composition, particularly the concentration of boric oxide.
| Property | Typical Value for Borosilicate Glass (Type 3.3) | Significance in Research and Drug Development |
| Coefficient of Thermal Expansion (α) | 3.3 x 10⁻⁶ K⁻¹ | Allows the glass to withstand rapid temperature changes without fracturing, essential for laboratory heating and cooling procedures.[1] |
| Chemical Resistance | High resistance to water, acids, salt solutions, halogens, and organic solvents.[7] | Ensures the integrity of stored chemicals and pharmaceutical formulations, preventing leaching and contamination.[9] |
| Melting Point | Approximately 1650 °C | Higher processing temperatures result in a more durable and stable final product.[1] |
| Density | ~2.23 g/cm³ | Lighter than soda-lime glass, which can be advantageous for certain applications.[1] |
| Optical Transparency | High transmission in the visible spectrum | Crucial for analytical and optical applications where clarity is paramount.[9] |
Experimental Protocols for Borosilicate Glass Synthesis
The following protocols are generalized from standard laboratory and industrial practices for the synthesis of borosilicate glass.
Materials and Reagents
-
This compound (HBO₂) or Boric Acid (H₃BO₃)
-
Silicon Dioxide (SiO₂) (high purity quartz sand)
-
Sodium Carbonate (Na₂CO₃) (soda ash)
-
Aluminum Hydroxide (Al(OH)₃) or Aluminum Oxide (Al₂O₃)
-
Recycled borosilicate glass cullet (optional, as a fluxing agent)
Equipment
-
High-temperature furnace (capable of reaching at least 1600°C)
-
Platinum or ceramic crucibles
-
Ball mill or mixer for batch homogenization
-
Molds for casting (e.g., graphite)
-
Annealing oven
-
Personal Protective Equipment (PPE): high-temperature gloves, safety glasses, respirator
Protocol 1: Laboratory-Scale Synthesis of Borosilicate Glass
This protocol outlines the steps for preparing a small batch of borosilicate glass in a laboratory setting.
-
Batch Calculation and Preparation:
-
Calculate the required weight of each raw material to achieve the desired final glass composition. A typical composition for high borosilicate glass is approximately:
-
Silicon Dioxide (SiO₂): 80.6%
-
Boric Oxide (B₂O₃): 13.0%
-
Sodium Oxide (Na₂O): 4.0%
-
Aluminum Oxide (Al₂O₃): 2.3%
-
-
Weigh the raw materials accurately. Note that boric acid will convert to boric oxide upon heating, so the calculation should be based on the molar mass of B₂O₃.
-
Homogenize the batch mixture using a ball mill for at least 2-3 minutes to ensure a uniform melt.[10]
-
-
Melting:
-
Transfer the homogenized batch into a platinum or high-purity alumina (B75360) crucible.
-
Place the crucible in a high-temperature furnace.
-
Heat the furnace to a temperature range of 1600-1700°C.[11] The heating profile should be gradual to prevent thermal shock to the crucible.
-
Hold the melt at the peak temperature for several hours until all raw materials are fully dissolved and the melt is free of bubbles (fining).
-
-
Forming:
-
Carefully remove the crucible from the furnace.
-
Pour the molten glass into a pre-heated mold.
-
-
Annealing:
-
Once the glass has solidified, transfer it to an annealing oven set at a temperature slightly above the glass transition temperature (around 560-570°C for borosilicate glass).
-
Hold at this temperature for a period to relieve internal stresses.
-
Slowly cool the glass to room temperature over several hours.
-
Protocol 2: Industrial Production Overview
The industrial production of borosilicate glass follows a similar, albeit larger-scale, process.
-
Raw Material Handling: Raw materials, including sand, soda ash, and boron-containing minerals or acids, are sourced and stored in silos.[6]
-
Batching and Mixing: The raw materials are weighed and mixed in large batches to ensure compositional uniformity.[10]
-
Melting: The batch is fed into a large furnace, often a continuous tank furnace, and melted at temperatures exceeding 1500°C.[12]
-
Forming: The molten glass is then shaped using various techniques such as floating, drawing (for tubes), or molding.
-
Annealing: The formed glass products pass through a long annealing lehr for controlled cooling.
-
Finishing and Quality Control: The final products are inspected for defects and may undergo further processing like cutting, grinding, or polishing.
Visualizing the Process and Chemical Pathways
The following diagrams illustrate the key workflows and chemical transformations in borosilicate glass manufacturing.
Caption: Workflow for Borosilicate Glass Manufacturing.
Caption: Chemical Transformations in Glass Formation.
Data Summary
The following tables summarize key quantitative data related to the composition and properties of borosilicate glass.
Table 1: Typical Composition of High Borosilicate Glass
| Component | Chemical Formula | Weight Percentage (%) |
| Silicon Dioxide | SiO₂ | 80.6 |
| Boric Oxide | B₂O₃ | 13.0 |
| Sodium Oxide | Na₂O | 4.0 |
| Aluminum Oxide | Al₂O₃ | 2.3 |
Source: Based on typical compositions for laboratory-grade borosilicate glass.
Table 2: Key Thermal Properties of Borosilicate Glass
| Property | Value |
| Melting Temperature | ~1650 °C[1] |
| Softening Point | ~820 °C[1] |
| Annealing Point | ~560 °C |
| Coefficient of Thermal Expansion | 3.3 x 10⁻⁶ K⁻¹[1] |
Conclusion
This compound, or its precursor boric acid, is an indispensable component in the manufacture of borosilicate glass. Its role in forming the boric oxide network within the glass structure is fundamental to achieving the material's characteristic properties of high thermal shock resistance and chemical inertness. The detailed protocols and data provided herein offer a comprehensive guide for researchers and professionals working with or developing borosilicate glass for demanding scientific and pharmaceutical applications.
References
- 1. Borosilicate glass - Wikipedia [en.wikipedia.org]
- 2. The effects of boric acid and phosphoric acid on the compressive strength of glass-ionomer cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glassproperties.com [glassproperties.com]
- 4. kelewell.de [kelewell.de]
- 5. researchgate.net [researchgate.net]
- 6. Borates and Sustainability in Glass Manufacturing | U.S. Borax [borax.com]
- 7. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 8. Borosilicate Glass Market: Allied Market Research [alliedmarketresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. CN103214184A - Novel high borosilicate glass and preparation method thereof - Google Patents [patents.google.com]
- 11. ameriglassbottle.com [ameriglassbottle.com]
- 12. Boron - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Solid-State Synthesis of Ceramics Using Metaboric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-state synthesis of ceramic materials utilizing metaboric acid (or its precursor, boric acid) as a sintering aid or flux. This method is a cornerstone of materials science, enabling the production of a wide array of functional ceramics with tailored properties.
Introduction to Solid-State Synthesis with this compound
Solid-state synthesis, also known as the ceramic method, is a conventional and widely used technique for producing polycrystalline ceramic materials from solid starting materials.[1] The process involves heating a mixture of powdered precursors to high temperatures to induce a chemical reaction and form the desired product. The addition of a flux, such as boric acid, can significantly enhance this process. Upon heating, boric acid (H₃BO₃) dehydrates to form this compound (HBO₂) and subsequently boric oxide (B₂O₃), which acts as a low-melting-point liquid phase. This liquid phase facilitates the diffusion of reactants, thereby promoting the reaction and densification of the ceramic at lower temperatures than would otherwise be required.[2]
The use of boric acid as a flux offers several advantages:
-
Lower Sintering Temperatures: It reduces the energy consumption and cost of the synthesis process.
-
Improved Densification: The liquid phase sintering mechanism helps in achieving higher density and lower porosity in the final ceramic product.[1][3]
-
Control of Microstructure: The presence of a liquid phase can influence grain growth and the final microstructure of the ceramic, which in turn affects its mechanical and functional properties.[1]
-
Versatility: It can be employed in the synthesis of a variety of ceramic materials, including structural ceramics, magnetic materials, and porous ceramics.
Applications of this compound in Ceramic Synthesis
This compound and its precursor, boric acid, have been successfully employed in the solid-state synthesis of a diverse range of ceramic materials.
Porous Ceramics
A significant application of boric acid is in the fabrication of porous silica-based ceramics from natural raw materials like clay and diatomaceous earth.[4] In this context, boric acid acts as a binding and sintering aid, enabling the formation of porous structures at relatively low temperatures. The resulting porous ceramics have potential applications in filtration, catalysis, and as lightweight structural materials.
Magnetic Ceramics
Boric acid has been demonstrated to be an effective sintering aid in the solid-state synthesis of barium hexaferrite (BaFe₁₂O₁₉), a hard magnetic material.[1][3] The addition of small amounts of boric acid promotes densification at lower sintering temperatures, which is crucial for achieving the desired magnetic properties.[1]
Structural Ceramics
The synthesis of advanced structural ceramics like aluminum borate (B1201080) (Al₁₈B₄O₃₃) and cordierite (B72626) (Mg₂Al₄Si₅O₁₈) can be facilitated by the use of boric acid.[5][6] In the case of aluminum borate, boric acid is a key reactant and also aids in the formation of the desired crystalline phase at lower temperatures.[5] For cordierite, a flux like bismuth oxide, which has a similar function to boric oxide, has been shown to lower the reaction temperature.[7] Boric acid can be used as a boron source and flux in the synthesis of SiC–B₄C composite powders.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the solid-state synthesis of ceramics using boric acid.
Table 1: Synthesis of Porous Silica Ceramics
| Raw Material | Boric Acid Content (wt%) | Compaction Pressure (MPa) | Sintering Temperature (°C) | Sintering Time (h) | Resulting Porosity (%) |
| Clay | 2 | 40 | 1000 | 4 | ~40 |
| Diatomaceous Earth | 2 | 40 | 1000 | 4 | ~65 |
| Diatomaceous Earth | up to 1 | up to 80 | 850 - 1300 | 4 | 60 - 70 |
Table 2: Synthesis of Barium Hexaferrite
| Precursors | Boric Acid Content (wt%) | Calcination Temperature (°C) | Sintering Temperature (°C) | Sintering Time (h) | Effect on Densification |
| BaCO₃, Fe₂O₃ | 0.1 - 0.6 | 1250 | 1200 - 1400 | 2 | Effective at lower temperatures |
Table 3: Synthesis of Other Ceramics
| Ceramic Product | Precursors | Boric Acid/Flux | Sintering/Reaction Temperature (°C) | Key Findings |
| Aluminum Borate (Al₁₈B₄O₃₃) | Alumina, Boric Acid | Boric Acid | 600 - 800 | Formation of dense aluminum borate materials.[5] |
| SiC–B₄C Composite | Boric Acid, Silica Sol, Graphite | Boric Acid (excess) | 1500 - 1550 | Synthesis of composite powders.[8] |
| Cordierite | MgO, Al₂O₃, SiO₂ | Bismuth Oxide (as flux) | 900 - 1400 | Lowered reaction temperature.[7] |
Experimental Protocols
Protocol 1: General Solid-State Synthesis of Ceramics
This protocol outlines the fundamental steps for the solid-state synthesis of a generic ceramic material using boric acid as a sintering aid.
1. Precursor Preparation and Mixing:
- Accurately weigh the starting materials (e.g., oxides, carbonates) in the desired stoichiometric ratio.
- Add the desired amount of boric acid (typically 0.1-5 wt%).
- Thoroughly mix and grind the powders using a mortar and pestle or a ball mill to ensure homogeneity and a small particle size. Wet milling with a suitable solvent (e.g., ethanol, isopropanol) can improve mixing.
2. Calcination (Pre-sintering):
- Place the mixed powder in a suitable crucible (e.g., alumina, zirconia).
- Heat the powder in a furnace to a temperature below the final sintering temperature. The calcination temperature is chosen to decompose precursors (e.g., carbonates) and initiate the solid-state reaction.
- Hold at the calcination temperature for a specified duration (typically 2-4 hours).
- Allow the furnace to cool down to room temperature.
- Regrind the calcined powder to break up agglomerates.
3. Forming:
- Press the calcined powder into the desired shape (e.g., pellets) using a hydraulic press. A binder (e.g., polyvinyl alcohol) may be added to improve the green strength of the pressed body.
4. Sintering:
- Place the formed body in the furnace.
- Heat the sample to the final sintering temperature at a controlled rate (e.g., 5-10 °C/min).
- Hold at the sintering temperature for a specified duration (typically 2-6 hours) to allow for densification and grain growth.
- Cool the furnace down to room temperature at a controlled rate.
5. Characterization:
- Analyze the phase composition of the sintered ceramic using X-ray diffraction (XRD).
- Examine the microstructure (e.g., grain size, porosity) using scanning electron microscopy (SEM).
- Measure the density and porosity of the final product using the Archimedes method.
- Perform other characterizations as required for the specific application (e.g., magnetic properties, mechanical strength, electrical properties).
Protocol 2: Synthesis of Porous Silica Ceramics from Diatomaceous Earth
This protocol is adapted from studies on the synthesis of porous ceramics.[4]
1. Raw Material Purification:
- Heat the raw diatomaceous earth at 600 °C for 2 hours to remove organic impurities.
- Treat the heat-treated powder with a 0.5 M HCl solution (1:10 weight ratio) with stirring for 6 hours at 60 °C to remove inorganic impurities.
- Decant the liquid and dry the purified powder at 120 °C.
2. Mixture Preparation:
- Prepare a mixture of the purified diatomaceous earth and 1-2 wt% boric acid. Homogenize the powders by dry or wet milling.
3. Compaction:
- Press the powder mixture into pellets at a pressure ranging from 40 to 80 MPa.
4. Sintering:
- Sinter the pellets in a furnace in air at a temperature between 850 °C and 1300 °C for 4 hours.
5. Characterization:
- Characterize the phase, microstructure, and porosity of the sintered samples using XRD, SEM, and mercury porosimetry, respectively.
Visualizations
Workflow for Solid-State Synthesis of Ceramics
Caption: General workflow for the solid-state synthesis of ceramics.
Role of this compound in Liquid Phase Sintering
Caption: Mechanism of liquid phase sintering facilitated by boric acid.
References
Application Notes and Protocols: Metaboric Acid as a Boron Source in Materials Science
Introduction
Metaboric acid (HBO₂) is a key intermediate in the thermal dehydration of orthoboric acid (H₃BO₃).[1][2] It exists in several crystalline forms, with the orthorhombic (α), monoclinic (β), and cubic (γ) forms being the most common, produced at progressively higher temperatures.[3] While many synthetic procedures in materials science start with the more common orthoboric acid, this compound is often formed in situ and acts as the reactive boron precursor. Understanding its role is crucial for controlling the synthesis of a wide range of boron-containing materials. These notes provide an overview of its applications and detailed protocols for researchers.
Application Notes
Synthesis of Boron-Containing Glasses and Ceramics
This compound, or its precursor boric acid, is a fundamental component in the manufacture of various glasses and ceramics, most notably borosilicate glass.[4] It acts as a powerful fluxing agent, lowering the melting temperature of the glass batch, which saves energy and reduces production costs.[5] The incorporation of boron, via this compound and its subsequent conversion to boron trioxide (B₂O₃) at high temperatures, imparts desirable properties to the final material.[4][6]
Key Advantages in Glass/Ceramic Synthesis:
-
Improved Thermal Resistance: Reduces the coefficient of thermal expansion, enhancing the material's ability to withstand temperature changes.[4]
-
Increased Mechanical Strength: Enhances tensile strength, impact resistance, and surface hardness.[4]
-
Enhanced Optical Properties: Can increase the refractive index of the glass.[4]
-
Control of Viscosity: Affects the viscosity of the molten glass, which can increase forming speed in mechanized production.[4]
-
Pore Formation: Can be used as a pore-forming additive in the creation of lightweight, porous glass-clay composites.[7]
Precursor for Advanced Boride and Carbide Ceramics
This compound is an essential precursor in the synthesis of high-performance ceramics like boron carbide (B₄C). Boron carbide is one of the hardest known materials, finding use in armor, cutting tools, and as a neutron absorber in nuclear applications.[8][9] Synthesis methods often involve the high-temperature carbothermal reduction of a boron source, which is typically boric acid that dehydrates to this compound and then boron oxide before reacting with a carbon source.[8][10]
Common Synthesis Routes:
-
Combustion Synthesis: A high-temperature, self-propagating reaction where boric acid is mixed with a carbon source (like polyvinyl alcohol, sucrose, or castor oil) and ignited.[9][10][11] The initial heating stages involve the conversion of boric acid to this compound.
-
Sol-Gel Synthesis: Involves creating a homogenous gel from precursors, which is then pyrolyzed to form the ceramic.[12]
-
Mechanochemical Synthesis: High-energy ball milling is used to induce reactions between precursors at lower temperatures than conventional methods.[13]
Sol-Gel Synthesis of Borosilicate Materials
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules.[14][15] this compound (or its precursor, boric acid) is used alongside silicon alkoxides (like tetraethoxysilane, TEOS) to create borosilicate gels.[12] These gels can be processed into various forms, including powders, thin films, and monoliths, for applications in optics, catalysis, and as protective coatings. The process involves hydrolysis and condensation reactions that form a Si-O-B network.
Hydrothermal Synthesis of Boron-Containing Nanomaterials
Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel called an autoclave.[16][17] This method is highly effective for producing crystalline nanomaterials with controlled size and morphology.[18][19][20] While less common than its use in high-temperature solid-state reactions, this compound can serve as the boron source for synthesizing metal borate (B1201080) or other boron-containing nanoparticles. The high-pressure, high-temperature water environment facilitates the dissolution and reaction of precursors to form well-defined nanostructures.[17]
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis and characterization studies involving boric acid and its derivatives as the boron source.
Table 1: Thermal Dehydration of Boric Acid
| Product | Temperature Range (°C) | Key Observations | Reference(s) |
|---|---|---|---|
| This compound (HBO₂) | 80 - 170 | Dehydration of orthoboric acid (H₃BO₃).[3][21] Orthorhombic form (HBO₂-III) forms around 100-130°C.[3] | [2][3][21] |
| Tetraboric Acid (H₂B₄O₇) | > 170 - 236 | Further dehydration of this compound.[2][22] | [2][22] |
| Boron Trioxide (B₂O₃) | > 236 - 800 | Final dehydration product.[22][23] |[22][23] |
Table 2: Properties of Materials Synthesized Using a Boron Source
| Material | Synthesis Method | Boron Source | Key Property | Value | Reference(s) |
|---|---|---|---|---|---|
| Boron Oxide | Fluidized Bed Dehydration | Boric Acid | Purity | >98.67% | [24] |
| Boron Oxide | Fluidized Bed Dehydration | Boric Acid | Bulk Density | ~0.61 g/cm³ | [24] |
| Boron Carbide (B₄C) | Carbothermic Reduction | Boric Acid | Theoretical Yield | Up to 95% | [8] |
| Cordierite Glass-Ceramic | Combustion Synthesis | Boric Acid (as B₂O₃ additive) | Dielectric Constant | 4.00 - 4.03 (at 1 MHz) | [6] |
| Cordierite Glass-Ceramic | Combustion Synthesis | Boric Acid (as B₂O₃ additive) | Sintering Density | Up to 98% |[6] |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of Boron Oxide Powder via Fluidized Bed Dehydration
This protocol describes the synthesis of amorphous boron oxide powder from orthoboric acid, a process in which this compound is a key intermediate. The method avoids the high-cost, corrosive melting stage of traditional production.[24]
Methodology:
-
Stage 1: Conversion to this compound:
-
Load granular orthoboric acid into a pilot-scale fluidized bed reactor.
-
Heat the reactor to a bed temperature of 130°C.
-
Maintain this temperature to facilitate the dehydration of orthoboric acid (H₃BO₃) into this compound (HBO₂).
-
-
Stage 2: Conversion to Boron Oxide:
-
Increase the bed temperature to the range of 225-235°C.
-
This higher temperature drives the further dehydration of this compound into the final product, amorphous boron oxide (B₂O₃).
-
-
Product Collection:
-
Collect the resulting boron oxide powder. The product is expected to have a purity of >98.67% and a bulk density of approximately 0.61 g/cm³.[24]
-
Protocol 2: Sol-Gel Synthesis of a Na₂O-B₂O₃-SiO₂ Vitrified Bond
This protocol outlines the synthesis of a ternary oxide system for use as a vitrified bond in abrasives, using boric acid as the boron source.[12] this compound is not explicitly used but is relevant to the B-O bonding network formed.
Methodology:
-
Precursor Preparation:
-
Prepare an ethanol (B145695) solution of ethyl silicate (B1173343) (TEOS). The molar ratio of ethanol to TEOS should be 8:1.
-
Separately, prepare aqueous solutions of boric acid (H₃BO₃) and sodium nitrate (B79036) (NaNO₃).
-
-
Sol Formation:
-
Add the boric acid and sodium nitrate solutions dropwise into the TEOS/ethanol solution while stirring. The molar ratio of water (from all aqueous solutions) to TEOS should be 50:1.
-
Add a catalyst (nitric acid) to adjust the pH of the mixture to 3.5.
-
Continue stirring the mixture for 2 hours to allow for hydrolysis and condensation reactions, resulting in a stable sol.
-
-
Gelation and Drying:
-
Transfer the sol to a suitable container and place it in a drying oven at 100°C for 36 hours to form a dry gel (xerogel).
-
-
Calcination:
-
Grind the dry gel into a powder.
-
Calcine the powder at a specified temperature to remove residual organics and nitrates, yielding the final Na₂O-B₂O₃-SiO₂ vitrified bond powder.
-
References
- 1. differencebetween.com [differencebetween.com]
- 2. Boric acid - Wikipedia [en.wikipedia.org]
- 3. chemcess.com [chemcess.com]
- 4. kelewell.de [kelewell.de]
- 5. king-boron.com [king-boron.com]
- 6. ceramic-science.com [ceramic-science.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Boron Carbide from Boric Acid and Carbon-Containing Precursors | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Research on Sol-Gel Synthesis of Low-Temperature Na2O-B2O3-SiO2 Vitrified Bonds and Preparation of High-Strength Stacked Abrasives Using the Molding and Crushing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. The evolution of ‘sol–gel’ chemistry as a technique for materials synthesis - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 16. scispace.com [scispace.com]
- 17. youtube.com [youtube.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. This compound - Wikipedia [en.wikipedia.org]
- 22. Boric Acid: Synthesis, Structure, Reaction & Properties - Chemistry - Aakash | AESL [aakash.ac.in]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Preparation of Boric Acid Solutions for Analytical Applications
Application Note and Protocol
This document provides detailed protocols for the preparation of boric acid solutions for use in various analytical techniques. It is intended for researchers, scientists, and drug development professionals who require accurate and stable boron-containing solutions for their work. The protocols cover the preparation of standard boric acid solutions and saturated boric acid solutions.
Introduction
Boric acid (H₃BO₃) is a weak Lewis acid of boron that is commonly used in a variety of scientific and industrial applications. In analytical chemistry, boric acid solutions are utilized as buffers, pH adjusters, and as a source of boron for elemental analysis. When dissolved in water, orthoboric acid partially dissociates to form metaboric acid (HBO₂).[1] The equilibrium between these two forms is important to consider when preparing and using these solutions. This compound itself is a white, solid compound that is only slightly soluble in water and tends to revert to boric acid upon dissolution.[2][3] Therefore, standard analytical solutions are typically prepared from boric acid.
Quantitative Data
Solubility of Boric Acid in Water
The solubility of boric acid in water is highly dependent on temperature. The following table summarizes the solubility at various temperatures.
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 2.52 |
| 10 | 3.49 |
| 20 | 4.72 |
| 25 | 5.7 |
| 30 | 6.23 |
| 40 | 8.08 |
| 50 | 10.27 |
| 60 | 12.97 |
| 70 | 15.75 |
| 80 | 19.10 |
| 90 | 23.27 |
| 100 | 27.53 |
Data sourced from PubChem.[4]
Properties of Boric and this compound
| Property | Boric Acid (H₃BO₃) | This compound (HBO₂) |
| Molar Mass | 61.83 g/mol | 43.82 g/mol (monomer) |
| Appearance | White crystalline solid | White solid |
| Melting Point | 170.9 °C | ~236 °C (cubic form, with decomposition)[2][3] |
| pKa (in water at 25°C) | 9.24 | - |
Experimental Protocols
Preparation of a Standard Boric Acid Solution (e.g., 100 mg/L as Boron)
This protocol describes the preparation of a 1 L standard solution of boric acid with a boron concentration of 100 mg/L.
Materials:
-
Boric acid (H₃BO₃), analytical grade
-
Deionized water (Type I Ultrapure)
-
1000 mL volumetric flask, Class A
-
Analytical balance
-
Weighing paper or boat
-
Funnel
-
Beaker
Procedure:
-
Calculate the required mass of boric acid:
-
The atomic mass of Boron (B) is 10.81 g/mol .
-
The molecular mass of Boric Acid (H₃BO₃) is 61.83 g/mol .
-
To prepare a 100 mg/L (0.1 g/L) Boron solution, the mass of boric acid required is calculated as follows: Mass of H₃BO₃ = (0.1 g B / L) * (61.83 g H₃BO₃ / 10.81 g B) = 0.5719 g/L.[5]
-
-
Weigh the boric acid:
-
Accurately weigh 0.5719 g of boric acid using an analytical balance.
-
-
Dissolve the boric acid:
-
Transfer the weighed boric acid to a beaker containing approximately 800 mL of deionized water.
-
Stir the solution with a magnetic stirrer until the boric acid is completely dissolved. Gentle heating may be applied to aid dissolution, but the solution must be cooled to room temperature before final dilution.
-
-
Transfer to volumetric flask:
-
Carefully transfer the dissolved boric acid solution into a 1000 mL volumetric flask using a funnel.
-
Rinse the beaker, stirring rod, and funnel with small portions of deionized water, adding the rinsings to the volumetric flask to ensure a quantitative transfer.
-
-
Dilute to volume:
-
Add deionized water to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
-
-
Homogenize the solution:
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
-
Storage:
-
Store the prepared solution in a well-sealed, clean, and properly labeled plastic or borosilicate glass bottle at room temperature. Boric acid solutions are stable under ordinary conditions.[6]
-
Preparation of a Saturated Boric Acid Solution
This protocol is often used in sample preparation for Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) to complex excess hydrofluoric acid (HF) after digestion.
Materials:
-
Boric acid (H₃BO₃), powder
-
Deionized water
-
1 L beaker or bottle
-
Magnetic stirrer and stir bar
-
Hot plate (optional)
Procedure:
-
Add boric acid to water:
-
To a 1 L container, add approximately 950 mL of deionized water.
-
-
Add excess boric acid:
-
While stirring, add an excess amount of boric acid powder (e.g., 60 g) to the water. This will be more than the solubility limit at room temperature.
-
-
Stir to saturate:
-
Stir the mixture vigorously for an extended period (e.g., 1-2 hours) at room temperature. To expedite saturation, the solution can be gently heated, but it must be cooled to room temperature before use to allow excess boric acid to precipitate.
-
-
Allow to settle:
-
Turn off the stirrer and allow the undissolved boric acid to settle at the bottom of the container.
-
-
Decant the supernatant:
-
Carefully decant or filter the clear, saturated supernatant for use. The concentration of a saturated boric acid solution at 25°C is approximately 57 g/L.
-
Application Workflows
Workflow for Preparing a Standard Boric Acid Solution
Caption: Workflow for standard boric acid solution preparation.
Logical Relationship of Boric Acid and this compound in Aqueous Solution
Caption: Equilibrium between boric and this compound.
Handling and Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling boric acid and its solutions.[7]
-
Avoid inhalation of boric acid dust by working in a well-ventilated area or using a fume hood.[7]
-
Store boric acid in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases.
-
Dispose of waste solutions in accordance with local, state, and federal regulations.
Disclaimer: The information provided in this document is for guidance purposes only. Users should always consult relevant safety data sheets (SDS) and follow established laboratory safety procedures.
References
Application Notes & Protocols: Quantitative Analysis of Metaboric Acid by Titration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaboric acid (HBO₂) is a weak monoprotic Lewis acid, often encountered in its hydrated form, boric acid (H₃BO₃). Due to its very low acid dissociation constant (pKa ≈ 9.24), direct titration with a strong base is challenging, yielding an indistinct endpoint.[1] To achieve accurate quantitative analysis, a complexing agent, typically a polyol such as D-mannitol, is added to the analyte solution.[2] Mannitol (B672) reacts with the borate (B1201080) ion to form a more stable and stronger acidic complex, resulting in a significantly lower pKa and a sharp, well-defined endpoint during titration with a strong base like sodium hydroxide (B78521) (NaOH).[1][3] This application note provides detailed protocols for the potentiometric titration of this compound.
The underlying principle involves the conversion of the weak boric acid into a stronger monobasic acid through complexation with mannitol.[3] This allows for a straightforward acid-base titration. The reaction proceeds as follows:
H₃BO₃ + NaOH ⇌ Na[B(OH)₄] + H₂O [B(OH)₄]⁻ + 2 C₆H₁₄O₆ (Mannitol) ⇌ [B(OH)₂(C₆H₁₀O₄)₂]⁻ + 2 H₂O
This method is widely applicable in various fields, including nuclear power plant water quality monitoring, industrial process control, and the analysis of pharmaceutical and cosmetic formulations.[1]
Experimental Protocols
Materials and Reagents
-
Titrator: An automatic potentiometric titrator or a manual setup with a pH meter and a burette.
-
Electrode: A combined pH glass electrode.[3]
-
Magnetic Stirrer and Stir Bar
-
Volumetric Flasks, Pipettes, and Beakers
-
This compound Sample
-
Sodium Hydroxide (NaOH) solution, 0.1 mol/L: Standardized.
-
D-Mannitol (C₆H₁₄O₆), analytical grade. [1]
-
Potassium Hydrogen Phthalate (KHP), primary standard. [1]
-
Deionized Water, CO₂-free: Prepared by boiling and cooling deionized water.
Preparation of Reagents
2.2.1. 0.1 M Sodium Hydroxide Solution
-
Dissolve 4.0 g of NaOH pellets in 1 L of CO₂-free deionized water.
-
Store in a tightly sealed polyethylene (B3416737) bottle to prevent absorption of atmospheric CO₂.
2.2.2. Standardization of 0.1 M NaOH Solution with KHP
-
Dry primary standard KHP at 120°C for 2 hours and cool in a desiccator.[1]
-
Accurately weigh approximately 0.4 g of dried KHP into a 250 mL beaker.
-
Dissolve the KHP in about 50 mL of CO₂-free deionized water.
-
Add 2-3 drops of phenolphthalein (B1677637) indicator or use a pH electrode for potentiometric endpoint detection.
-
Titrate with the prepared NaOH solution to the first persistent pink color or to the equivalence point (pH ≈ 8.6).
-
Calculate the exact molarity of the NaOH solution.
2.2.3. Saturated D-Mannitol Solution
-
Dissolve approximately 200 g of D-mannitol in 1 L of deionized water.[1]
-
This solution should be freshly prepared weekly and stored in a refrigerator to prevent microbial growth.[1]
Titration Procedure
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in a known volume of deionized water in a beaker.
-
Add a magnetic stir bar to the beaker.
-
Add a sufficient volume of the saturated D-mannitol solution. A common practice is to add enough to ensure the final solution is saturated with mannitol.[1]
-
Place the beaker on the magnetic stirrer and immerse the pH electrode and the burette tip into the solution.
-
Start stirring the solution.
-
Titrate with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added. For automatic titrators, the instrument will perform this step.
-
The endpoint is the point of maximum inflection on the titration curve, which corresponds to the equivalence point.
-
Perform a blank titration using the same volume of deionized water and mannitol solution to account for any acidic or basic impurities.
Data Presentation
Table 1: Titration Parameters and Results
| Parameter | Value |
| Sample Weight (g) | As weighed |
| Sample Volume (mL) | As prepared |
| NaOH Molarity (mol/L) | From standardization |
| Volume of NaOH at Endpoint (mL) | From titration curve |
| Blank Volume of NaOH (mL) | From blank titration |
| Corrected Volume of NaOH (mL) | Endpoint Volume - Blank Volume |
| This compound Content (%) | Calculated |
Table 2: Influence of Mannitol Concentration on Endpoint pH
| Mannitol Concentration | Endpoint pH (approximate) |
| No Mannitol | Indistinct endpoint |
| 0.25 M | ~8.0 |
| 0.75 M | ~7.5 |
| Saturated (~1.1 M) | ~7.0 |
Note: The endpoint pH decreases as the mannitol concentration increases, indicating the formation of a stronger acid complex.[4]
Calculations
The percentage of this compound (HBO₂) in the sample can be calculated using the following formula:
% HBO₂ = [(V_sample - V_blank) * M_NaOH * Molar_Mass_HBO₂] / (W_sample * 10)
Where:
-
V_sample = Volume of NaOH solution used for the sample titration (mL)
-
V_blank = Volume of NaOH solution used for the blank titration (mL)
-
M_NaOH = Molarity of the standardized NaOH solution (mol/L)
-
Molar_Mass_HBO₂ = Molar mass of this compound (43.82 g/mol )
-
W_sample = Weight of the sample (g)
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Chemical principle of boric acid titration with and without mannitol.
References
Characterization of Metaboric Acid Polymorphs by X-Ray Diffraction (XRD)
Application Note: AN-XRD-034
Introduction
Metaboric acid (HBO₂) is an inorganic compound that serves as an important intermediate in the dehydration of orthoboric acid (H₃BO₃) to boric oxide (B₂O₃).[1] The compound exists in several polymorphic forms, which are distinct crystalline structures of the same chemical substance. These polymorphs exhibit different physical properties, and their precise identification is critical in various industrial applications, including glass manufacturing, catalysis, and the formulation of flame retardants.[1]
Powder X-ray Diffraction (PXRD) is a powerful and non-destructive analytical technique used for the identification and characterization of crystalline materials. Each polymorph produces a unique diffraction pattern, which acts as a "fingerprint," allowing for unambiguous phase identification and quantification. This application note provides a detailed protocol for the preparation of this compound polymorphs and their subsequent characterization using XRD.
Polymorphic Forms of this compound
This compound primarily exists in three well-characterized polymorphic forms, the formation of which is dependent on thermal conditions.[1]
-
α-HBO₂ (Orthorhombic): The low-temperature form, produced by heating orthoboric acid at temperatures between 80-130 °C.[1] Its structure consists of discrete trimeric H₃B₃O₆ molecules linked by hydrogen bonds.
-
β-HBO₂ (Monoclinic): A polymeric form obtained by heating the α-form in a sealed system at approximately 130-140 °C to prevent further dehydration.[1] This structure features a mixture of trigonal and tetrahedral boron coordination.
-
γ-HBO₂ (Cubic): The high-temperature, high-density form, created by heating either the α or β polymorphs above 140 °C.[1] In this structure, all boron atoms are tetrahedrally coordinated, forming a robust three-dimensional network.
Crystallographic Data
The distinct crystal structures of the this compound polymorphs give rise to unique unit cell parameters, which are summarized below.
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| α-HBO₂ | Orthorhombic | Pbnm | 8.015 | 9.679 | 6.244 | 90 | 90 | 90 |
| β-HBO₂ | Monoclinic | P2₁/a | 6.845 | 8.784 | 6.575 | 90 | 93.28 | 90 |
| γ-HBO₂ | Cubic | P-43n | 8.886 | 8.886 | 8.886 | 90 | 90 | 90 |
Note: Data for α- and γ-forms sourced from respective crystallographic databases. Data for β-form is based on the work of W. H. Zachariasen and subsequent precise redeterminations.
Experimental Protocols
Synthesis of this compound Polymorphs
4.1.1. Materials and Equipment
-
Orthoboric Acid (H₃BO₃), analytical grade
-
Drying oven, capable of maintaining ±2 °C
-
Mortar and pestle (agate)
-
Sealed ampoule or container for β-form synthesis
-
Desiccator
4.1.2. Protocol for α-HBO₂ (Orthorhombic)
-
Place a thin layer of orthoboric acid powder in a shallow dish.
-
Heat in a drying oven at 100-120 °C for several hours until the calculated mass loss for conversion to HBO₂ is achieved.
-
Cool the resulting white powder in a desiccator to prevent rehydration.
-
Gently grind the sample using an agate mortar and pestle to ensure a fine, homogenous powder suitable for XRD analysis.
4.1.3. Protocol for β-HBO₂ (Monoclinic)
-
Prepare α-HBO₂ as described in section 4.1.2.
-
Place the α-HBO₂ powder into a sealed ampoule or a tightly closed, pressure-resistant vessel. This is crucial to prevent further water loss.
-
Heat the sealed container at 130-140 °C. The α-form will convert to the monoclinic β-form.
-
After heating, allow the vessel to cool to room temperature before opening.
-
Gently grind the sample to a fine powder.
4.1.4. Protocol for γ-HBO₂ (Cubic)
-
Prepare α-HBO₂ as described in section 4.1.2.
-
Heat the α-HBO₂ powder in an open container at a temperature above 150 °C.
-
Maintain the temperature until the phase transformation is complete.
-
Cool the sample in a desiccator.
-
Gently grind the resulting solid to a fine powder.
XRD Data Acquisition and Analysis
4.2.1. Equipment and Parameters
-
Diffractometer: A standard powder X-ray diffractometer (e.g., PANalytical Empyrean or similar).
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Detector: Proportional or solid-state detector.
-
Scan Type: Continuous scan.
-
Scan Range (2θ): 10° to 70°.
-
Step Size: 0.02°.
-
Scan Speed/Time per Step: 1 second per step (or optimized for desired signal-to-noise ratio).
-
Sample Preparation: Use the back-loading method to pack the fine powder into a standard sample holder. Ensure the surface is flat and level with the holder's surface to minimize displacement errors.
4.2.2. Data Analysis Protocol
-
Phase Identification: Compare the experimental XRD pattern of each prepared sample against standard reference patterns from crystallographic databases (e.g., ICDD PDF-4+, Crystallography Open Database) for α-, β-, and γ-metaboric acid. The unique peak positions (2θ) and relative intensities will confirm the identity of the polymorph.
-
Purity Assessment: Examine the diffractogram for the presence of peaks corresponding to other polymorphs or unreacted orthoboric acid. The absence of such peaks indicates a pure sample.
-
(Optional) Rietveld Refinement: For a more detailed structural analysis, perform a Rietveld refinement of the collected data. This quantitative analysis method can be used to refine lattice parameters, atomic positions, and determine phase fractions in mixed-phase samples.
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound polymorphs.
Figure 1. Workflow for polymorph synthesis and XRD analysis.
References
Synthesis of Metal Borates Using Metaboric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various metal borates utilizing metaboric acid, often generated in situ from boric acid. The protocols cover a range of synthesis techniques, including hydrothermal, solid-state, and flux growth methods.
Introduction
Metal borates are a diverse class of inorganic compounds with a wide array of applications, including in nonlinear optics, luminescence, and as precursors for other advanced materials. The use of this compound (HBO₂), or its precursor boric acid (H₃BO₃), is a common and versatile route for the synthesis of these materials. The choice of synthesis method significantly influences the resulting product's crystallinity, morphology, and purity. These notes provide a comparative overview of different synthesis methodologies and detailed protocols for the preparation of specific metal borates.
Data Presentation: Synthesis Parameters for Metal Borates
The following table summarizes the quantitative data from various experimental protocols for the synthesis of metal borates. This allows for easy comparison of the reaction conditions and reported yields for different synthesis methods and target compounds.
| Target Metal Borate (B1201080) | Synthesis Method | Metal Precursor | Boron Source | Molar Ratio (Metal:Boron) | Temperature (°C) | Time | Yield (%) | Reference |
| Co₆B₂₄O₃₉(OH)₆(H₂O)₆·2.21H₂O | Hydrothermal | Co(NO₃)₂·6H₂O | H₃BO₃ | 1:15 | 220 | 3 days | Not Reported | [1] |
| Zn₃B₄O₉ | High-Pressure Solid-State | ZnO | B₂O₃ + B(OH)₃ | 3:2 (ZnO:B₂O₃+B(OH)₃) | 1173 | 20 min | Not Reported | |
| Dehydrated Zinc Borates | Solid-State | ZnO | H₃BO₃ | 1:2 to 1:6 | 800 - 900 | 2 - 4 hours | Not Reported | |
| 4ZnO·B₂O₃·H₂O | Hydrothermal | ZnO | H₃BO₃ | Stoichiometric with 5% excess H₃BO₃ | 120 | 5 hours | 91.1 | [2][3] |
| Zn₂BO₃(OH) | Precipitation | ZnO | H₃BO₃ | 4:1 | 60 | 10 hours | Not Reported | [4] |
| FeB, CoB, NiB | Solid-State Metathesis | Metal Halides (FeCl₃, CoCl₂, NiCl₂) | MgB₂ | - | Rapid, Exothermic | Seconds | ~80 | [5] |
| H₃LnB₆O₁₂ (Ln = Sm-Lu) | Molten Flux | Ln₂O₃ | H₃BO₃ | - | - | - | Not Reported | [2] |
| HP-RbB₃O₅ | High-Pressure Solid-State | Rb₂CO₃ | H₃BO₃ | - | 1000 | - | Not Reported |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of metal borates using boric acid as the this compound precursor.
Hydrothermal Synthesis of Cobalt Borate Hydrate
This protocol is adapted from the synthesis of Co₆B₂₄O₃₉(OH)₆(H₂O)₆·2.21H₂O.[1]
Materials:
-
Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Boric acid (H₃BO₃)
-
Potassium nitrate (KNO₃)
-
Distilled water
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a typical synthesis, combine 0.2910 g (1 mmol) of Co(NO₃)₂·6H₂O, 0.9275 g (15 mmol) of H₃BO₃, and 0.1011 g (1 mmol) of KNO₃ in a Teflon-lined stainless steel autoclave.
-
Add 0.5 mL of distilled water to the mixture.
-
Seal the autoclave and heat it to 220 °C in an oven.
-
Maintain the temperature for 3 days.
-
Cool the autoclave to room temperature at a rate of 6 °C/h.
-
Isolate the product by washing with distilled water to remove excess boric acid and any soluble byproducts.
-
The resulting product is a pale pink, well-crystallized powder.
Solid-State Synthesis of Dehydrated Zinc Borates
This protocol is a general procedure based on the solid-state synthesis of various zinc borates.
Materials:
-
Zinc oxide (ZnO)
-
Boric acid (H₃BO₃)
-
Agate mortar and pestle
-
Alumina (B75360) crucible
-
High-temperature furnace
Procedure:
-
Weigh out ZnO and H₃BO₃ in the desired molar ratio (e.g., 1:2, 1:4, 1:6).
-
Thoroughly grind the reactants together in an agate mortar to ensure a homogeneous mixture.
-
Transfer the powdered mixture to an alumina crucible.
-
Place the crucible in a high-temperature furnace.
-
Heat the mixture to the desired calcination temperature (e.g., 800 °C or 900 °C).
-
Maintain the temperature for a specified duration (e.g., 2 to 4 hours).
-
Allow the furnace to cool down to room temperature.
-
The resulting product is a white, crystalline powder.
Molten Flux Synthesis of Rare-Earth Polyborates
This protocol is a general method for the synthesis of rare-earth borates using a molten boric acid flux.[2]
Materials:
-
Rare-earth oxide (e.g., Sm₂O₃, Eu₂O₃, Gd₂O₃)
-
Boric acid (H₃BO₃)
-
Alumina crucible
-
High-temperature furnace
Procedure:
-
Mix the rare-earth oxide and a large excess of boric acid in an alumina crucible. The boric acid acts as both a reactant and a flux.
-
Place the crucible in a high-temperature furnace.
-
Heat the mixture to a temperature where the boric acid melts and the reaction proceeds (typically above 171 °C). The specific temperature profile will depend on the target rare-earth borate.
-
Hold the temperature for a sufficient time to allow for crystal growth.
-
Slowly cool the furnace to room temperature to promote the formation of well-defined crystals.
-
Isolate the product crystals by washing with hot water to dissolve the excess boric acid glass.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described synthesis methods.
Caption: Workflow for the hydrothermal synthesis of metal borates.
Caption: Workflow for the solid-state synthesis of metal borates.
Caption: Workflow for the flux growth of metal borate crystals.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. amecj.com [amecj.com]
- 5. Rapid and Energetic Solid-State Metathesis Reactions for Iron, Cobalt, and Nickel Boride Formation and Their Investigation as Bifunctional Water Splitting Electrocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Metaboric Acid as a Flame Retardant Additive: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaboric acid (HBO₂) is an effective halogen-free flame retardant additive used to enhance the fire resistance of a variety of materials, including polymers and cellulosic products. It functions primarily in the condensed phase through the formation of a protective glassy layer and the promotion of char, which insulates the underlying material from heat and reduces the release of flammable volatiles.[1][2][3] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a flame retardant.
This compound is typically generated in situ from the thermal decomposition of boric acid (H₃BO₃).[2][4] Upon heating, boric acid first dehydrates to form this compound, which then further converts to boric oxide (B₂O₃) at higher temperatures.[2][4] This boric oxide forms a glassy, protective layer.[1][4]
Mechanism of Action
The flame retardant mechanism of this compound involves a multi-step process that occurs as the temperature of the material increases.
-
Dehydration: Boric acid, the precursor, undergoes a two-stage dehydration process.
-
Formation of a Protective Layer: The resulting boric oxide is a glassy substance that forms a protective, insulating layer on the surface of the material.[1][4] This layer serves two main purposes:
-
Char Promotion: Boric acid and its derivatives act as catalysts for char formation, particularly in cellulosic materials.[1][3][5] The char layer is a poor conductor of heat and further insulates the material.
Data Presentation
The following tables summarize quantitative data from various studies on the flame retardant properties of materials treated with boric acid (the precursor to this compound).
Table 1: Limiting Oxygen Index (LOI) Data
| Material | Boric Acid Content (wt%) | LOI (%) | Reference |
| Polypropylene (PP) | 0 | 18.0 | [5] |
| PP with IFR* and Nanoclay | 1.25 | - | [5] |
| PP with IFR* and Nanoclay | 2.5 | 31.0 | [5] |
| PP with IFR* and Nanoclay | 3.75 | - | [5] |
| PP with IFR* and Nanoclay | 5.0 | - | [5] |
| Banana Fiber/Polyester Composite (untreated) | 0 | 18.0 | [6] |
| Banana Fiber/Polyester Composite (chopped fiber) | 20 | 28.5 | [6] |
*IFR: Intumescent Flame Retardant (Ammonium Polyphosphate and Pentaerythritol)
Table 2: UL-94 Vertical Burn Test Data
| Material | Boric Acid Content (wt%) | UL-94 Rating | Reference |
| Polypropylene (PP) with IFR* and Nanoclay | 2.5 | V-0 | [5] |
*IFR: Intumescent Flame Retardant (Ammonium Polyphosphate and Pentaerythritol)
Table 3: Cone Calorimetry Data
| Material | Boric Acid Content (wt%) | Peak Heat Release Rate (kW/m²) | Total Heat Release (MJ/m²) | Reference |
| Polypropylene (PP) with IFR* and Nanoclay | 0 | 668.6 | 247.9 | [5] |
| Polypropylene (PP) with IFR* and Nanoclay | 2.5 | 150.0 | 98.4 | [5] |
*IFR: Intumescent Flame Retardant (Ammonium Polyphosphate and Pentaerythritol)
Table 4: Thermogravimetric Analysis (TGA) Data
| Material | Boric Acid Content (wt%) | Onset of Decomposition (°C) | Char Yield at 600°C (%) | Reference |
| Particleboard (untreated) | 0 | ~250 | - | [1] |
| Particleboard with Borax and Boric Acid mixture | - | Lower than untreated | 23.62 | [1] |
| Banana Fiber/Polyester Composite (chopped, 20% BA) | 20 | Increased resistance to decomposition | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the flame retardancy of materials containing this compound are provided below.
Protocol 1: Preparation of Polymer Composites
This protocol describes the preparation of polymer composites containing boric acid using a melt-mixing method.
Materials and Equipment:
-
Polymer resin (e.g., polypropylene, polyester)
-
Boric acid powder (analytical grade)
-
Twin-screw extruder
-
Hot press
-
Specimen molds
Procedure:
-
Dry the polymer resin and boric acid powder in a vacuum oven at a specified temperature (e.g., 80°C) for a designated time (e.g., 12 hours) to remove any moisture.
-
Premix the dried polymer resin and boric acid powder at the desired weight percentages.
-
Feed the premixed blend into a twin-screw extruder.
-
Set the extruder temperature profile according to the processing requirements of the specific polymer. For polypropylene, a typical profile might range from 170°C to 190°C.
-
Melt-mix the components in the extruder to ensure homogeneous dispersion of the boric acid.
-
Extrude the molten composite into strands and pelletize them.
-
Dry the pellets in a vacuum oven.
-
Place the dried pellets into a mold and preheat in a hot press.
-
Apply pressure (e.g., 10 MPa) for a specified time (e.g., 15 minutes) to form the test specimens of the required dimensions for subsequent flame retardancy tests.
-
Allow the specimens to cool to room temperature before removal from the mold.
-
Condition the specimens at a standard atmosphere (e.g., 23°C and 50% relative humidity) for at least 48 hours prior to testing.
Protocol 2: Limiting Oxygen Index (LOI) Test
This protocol follows the general principles of ASTM D2863 / ISO 4589-2 to determine the minimum oxygen concentration that supports flaming combustion.[7][8][9]
Materials and Equipment:
-
LOI apparatus with a heat-resistant glass chimney
-
Specimen holder
-
Oxygen and Nitrogen gas cylinders with flow meters
-
Ignition source (e.g., propane (B168953) torch)
-
Test specimens (typically 70-150 mm long, 6.5-10 mm wide, and 3 mm thick)[10]
Procedure:
-
Mount the conditioned specimen vertically in the center of the glass chimney using the specimen holder.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
-
Set an initial oxygen concentration.
-
Ignite the top of the specimen with the ignition source and then remove the igniter.
-
Observe the combustion behavior of the specimen. The test is considered a pass if the flame self-extinguishes before a certain duration (e.g., 180 seconds) or before burning a specified length (e.g., 50 mm).[10]
-
If the specimen continues to burn, decrease the oxygen concentration. If it extinguishes, increase the oxygen concentration.
-
Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration required to just sustain combustion is determined. This is the Limiting Oxygen Index.
Protocol 3: UL-94 Vertical Burn Test
This protocol is based on the UL-94 standard for assessing the flammability of plastic materials.[11][12][13]
Materials and Equipment:
-
UL-94 test chamber
-
Specimen holder
-
Bunsen burner with a specified flame height (e.g., 20 mm)[11]
-
Timing device
-
Surgical cotton
-
Test specimens (typically 125 mm long, 13 mm wide, and up to 13 mm thick)[13]
Procedure:
-
Mount the conditioned specimen vertically in the specimen holder.
-
Place a layer of dry surgical cotton 300 mm below the specimen.[11]
-
Apply a 20 mm blue flame from the Bunsen burner to the center of the bottom edge of the specimen for 10 seconds.[11]
-
Remove the flame and record the afterflame time (t1).
-
Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Record whether any dripping particles ignite the cotton below.
-
Repeat the test on a total of five specimens.
-
Classify the material (V-0, V-1, or V-2) based on the afterflame times, afterglow time, and whether dripping particles ignite the cotton, according to the UL-94 standard criteria.[14]
Protocol 4: Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the material and the effect of the flame retardant on its decomposition.
Materials and Equipment:
-
Thermogravimetric analyzer (TGA)
-
Sample pans (e.g., alumina, platinum)
-
Nitrogen or air supply
-
Milled or powdered sample (1-10 mg)
Procedure:
-
Place a small, accurately weighed sample (e.g., 10 mg) into the TGA sample pan.[1]
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) or air at a constant flow rate (e.g., 20-50 mL/min).[15]
-
Heat the sample at a constant rate (e.g., 10 or 20°C/min) over a specified temperature range (e.g., 30°C to 800°C).[1][15]
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum weight loss, and the final char yield.
Experimental Workflow Diagram
References
- 1. teilar.gr [teilar.gr]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. qualitest.ae [qualitest.ae]
- 8. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]
- 9. specialchem.com [specialchem.com]
- 10. publications.iafss.org [publications.iafss.org]
- 11. mgchemicals.com [mgchemicals.com]
- 12. boedeker.com [boedeker.com]
- 13. amade-tech.com [amade-tech.com]
- 14. specialchem.com [specialchem.com]
- 15. fpl.fs.usda.gov [fpl.fs.usda.gov]
Application Notes and Protocols for Boron Isotope Analysis Using Boric Acid Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of boron isotopes (¹⁰B and ¹¹B) using boric acid standards. The primary analytical technique discussed is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), which offers high precision and accuracy. These methods are applicable to a wide range of sample matrices, from geological and environmental samples to biological tissues and pharmaceutical compounds.
Introduction to Boron Isotope Analysis
Boron has two naturally occurring stable isotopes, ¹⁰B (approximately 19.9%) and ¹¹B (approximately 80.1%).[1] The significant mass difference between these isotopes leads to substantial isotopic fractionation during various physical, chemical, and biological processes. This fractionation makes the boron isotopic ratio (expressed as δ¹¹B) a powerful tracer in diverse scientific fields.
In geochemistry and environmental science, δ¹¹B is used to trace pollution sources, understand hydrogeological processes, and reconstruct past ocean pH.[2] In biological systems, boron is an essential micronutrient for plants, and isotopic analysis can elucidate uptake and transport mechanisms.[3] For the pharmaceutical and drug development sector, the unique nuclear properties of ¹⁰B and the ability to use isotopic labeling offer novel approaches for therapeutic development and pharmacokinetic studies.
Analytical Techniques
While several mass spectrometric techniques can be used for boron isotope analysis, including Thermal Ionization Mass Spectrometry (TIMS) and Secondary Ion Mass Spectrometry (SIMS), MC-ICP-MS has become the method of choice for many applications due to its high sample throughput, precision, and versatility.[4][5]
Key Advantages of MC-ICP-MS:
-
High Precision: Capable of achieving precisions of better than ±0.35‰ (2SD).[4]
-
High Sensitivity: Requires only nanogram quantities of boron for analysis.[4]
-
Versatility: Can be coupled with various sample introduction systems, including laser ablation for in-situ analysis.
Application in Drug Development
The use of boron-containing compounds in medicine is a growing field. Boron's unique chemical properties are leveraged in drugs such as the proteasome inhibitor Bortezomib (Velcade®). Furthermore, the high neutron capture cross-section of the ¹⁰B isotope is the foundation of Boron Neutron Capture Therapy (BNCT), a promising radiation therapy for cancer.[6][7]
Potential Applications of Boron Isotope Analysis in Drug Development:
-
Pharmacokinetic and Metabolism Studies: By enriching a boron-containing drug candidate with ¹⁰B, its absorption, distribution, metabolism, and excretion (ADME) can be traced with high sensitivity and specificity using MC-ICP-MS. This approach provides an alternative to traditional radiolabeling studies.
-
Mechanism of Action Studies: Isotopic labeling can help elucidate the metabolic pathways and interactions of boron-containing drugs with their biological targets.
-
BNCT Drug Delivery and Dosimetry: Quantitative analysis of ¹⁰B concentration and its isotopic ratio in tumor and healthy tissues is critical for the efficacy and safety of BNCT. MC-ICP-MS can provide precise measurements to optimize drug delivery systems and treatment planning.
Experimental Protocols
Preparation of Boric Acid Standards
Accurate boron isotope analysis relies on the use of well-characterized standards. The primary reference material for boron isotopes is NIST SRM 951a, a boric acid standard. Working standards are typically prepared by diluting the NIST SRM 951a stock solution.
Protocol for Preparation of Boric Acid Working Standards:
-
Stock Solution: Prepare a stock solution of NIST SRM 951a boric acid in high-purity water (e.g., 1000 µg/g B).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with 2% HNO₃ to match the expected boron concentration of the samples (e.g., 10, 50, 100 ng/g B).
-
Matrix Matching: Whenever possible, the acid matrix of the standards should be matched to the final acid matrix of the prepared samples to minimize matrix-induced mass bias.
Sample Preparation
The choice of sample preparation method depends on the sample matrix. The goal is to quantitatively extract boron and separate it from the sample matrix to avoid interferences during MC-ICP-MS analysis.
-
Aqueous Samples (e.g., groundwater, biological fluids): Acidification with nitric acid to a final concentration of 2% is often sufficient.
-
Organic Samples (e.g., plant material, tissues): Microwave digestion with a mixture of nitric acid and hydrogen peroxide is a common and efficient method.
-
Silicate (B1173343) Rocks and Other Refractory Materials (Lithium Metaborate (B1245444) Fusion): For samples that are resistant to acid digestion, fusion with an alkali borate (B1201080) flux, such as lithium metaborate (LiBO₂), is an effective method.[2][8][9][10] The resulting fused bead is then dissolved in dilute acid. It is critical to use a high-purity flux to avoid boron contamination.
Protocol for Lithium Metaborate Fusion:
-
Weigh approximately 100 mg of powdered sample and 400 mg of lithium metaborate flux into a platinum crucible.
-
Mix the sample and flux thoroughly.
-
Fuse the mixture in a muffle furnace at 950-1050°C for 15-30 minutes, or until a clear, homogeneous melt is obtained.
-
Allow the crucible to cool.
-
Dissolve the resulting glass bead in 50 mL of 2% HNO₃ with stirring.
To eliminate matrix effects and isobaric interferences, boron is purified from the sample digest using a boron-specific anion exchange resin, such as Amberlite IRA 743.[11]
Protocol for Boron Purification:
-
Column Preparation: Prepare a column with 1-2 mL of pre-cleaned Amberlite IRA 743 resin.
-
Resin Conditioning: Condition the resin by passing dilute NaOH followed by high-purity water.
-
Sample Loading: Adjust the pH of the sample solution to >7 with NH₄OH and load it onto the column.
-
Matrix Elution: Wash the column with high-purity water to remove matrix elements.
-
Boron Elution: Elute the purified boron from the column with 2% HNO₃.
-
Sample Collection: Collect the boron-containing fraction for analysis.
MC-ICP-MS Analysis
Boron isotope ratios are measured using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer.
Typical MC-ICP-MS Parameters:
| Parameter | Setting |
| RF Power | 1200-1400 W |
| Plasma Gas Flow | 15 L/min |
| Auxiliary Gas Flow | 0.8-1.2 L/min |
| Nebulizer Gas Flow | Optimized for maximum signal intensity |
| Sample Uptake Rate | 50-100 µL/min |
| Cones | Nickel or Platinum |
| Detector Array | Faraday cups for ¹⁰B and ¹¹B |
| Measurement Mode | Static |
| Integration Time | 1-4 seconds per cycle |
| Cycles per Measurement | 20-50 |
Data Acquisition and Correction:
-
Standard-Sample Bracketing: The isotopic ratio of the sample is measured by bracketing it with measurements of a standard with a known isotopic composition (e.g., NIST SRM 951a). This corrects for instrumental mass bias.
-
Blank Correction: A procedural blank is analyzed with each batch of samples to correct for any boron contamination introduced during sample preparation.
Quantitative Data Summary
The precision and accuracy of boron isotope analysis by MC-ICP-MS are critical for the reliable interpretation of results. The following table summarizes typical performance data from the literature.
| Analytical Method | Sample Type/Standard | Precision (2SD) | Accuracy (δ¹¹B vs. Certified Value) | Reference |
| MC-ICP-MS | Geological Materials | ±0.35‰ | Excellent agreement with published values | [4] |
| LA-MC-ICP-MS/MS | Carbonates | Typically better than 1‰ | Within uncertainty of reference values | [5] |
| MC-ICP-MS | NIST SRM 951a | ±0.11‰ | 0.01‰ | [12] |
| MC-ICP-MS | ERM-AE121 | ±0.48‰ | 20.29‰ (Certified: ~20.3‰) | [12] |
| MC-ICP-MS | Groundwater | Better than ±1‰ | N/A | [13] |
Visualizations
Caption: General workflow for boron isotope analysis.
Caption: Application of boron isotope analysis in drug development.
References
- 1. Boron - Wikipedia [en.wikipedia.org]
- 2. Lithium metaborate flux in silicate analysis [pubs.usgs.gov]
- 3. Simultaneous measurement of lithium and boron isotopes as lithium tetraborate ion by thermal ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Precise and accurate boron and lithium isotopic determinations for small sample-size geological materials by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. Matrix independent and interference free in situ boron isotope analysis by laser ablation MC-ICP-MS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taelifesciences.com [taelifesciences.com]
- 8. Lithium metaborate - Wikipedia [en.wikipedia.org]
- 9. Borate Fusion – ICPH [icph.fr]
- 10. Borate Fusion - XRF, AA & ICP analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. Method – Isobar Science [isobarscience.com]
- 12. researchgate.net [researchgate.net]
- 13. water.llnl.gov [water.llnl.gov]
Application Notes and Protocols: The Role of Metaboric Acid in Thermochemical Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermochemical energy storage (TCES) is a promising technology for storing thermal energy with high energy density and long-term stability. The reversible chemical reaction of boric acid (H₃BO₃) dehydration to metaboric acid (HBO₂) and ultimately to boron trioxide (B₂O₃) presents a compelling system for TCES applications. This process allows for the storage of heat in the chemical bonds of the dehydrated compounds and its release upon rehydration. This compound is a key intermediate in this multi-step reaction, and understanding its formation and conversion is crucial for optimizing the performance of boric acid-based TCES systems.
These application notes provide a comprehensive overview of the role of this compound in thermochemical energy storage, including key performance data, detailed experimental protocols for material characterization, and visualizations of the reaction pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data for the boric acid-metaboric acid thermochemical energy storage system, compiled from various research findings.
Table 1: Thermochemical Properties and Performance Metrics
| Parameter | Reported Value(s) | Source(s) |
| Theoretical Energy Storage Density | 2.2 GJ/m³ | [1][2][3][4] |
| Measured Energy Storage Density (with losses) | 1.7 GJ/m³ | [1][4] |
| Specific Energy Content (from DSC) | 1.1 - 1.3 kJ/g | [1] |
| Dehydration Temperature Range | 70°C - 400°C | [1][5] |
| Activation Energy (First Dehydration Step) | 132.2 kJ/mol | [5] |
| Activation Energy (Region I - Coats-Redfern) | 79.85 kJ/mol | [6] |
| Activation Energy (Region II - Coats-Redfern) | 4.79 kJ/mol | [6] |
| Cycle Stability | Over 1,000 heating-cooling cycles demonstrated for a boric acid-succinic acid eutectic system involving this compound formation.[7][8][9] | [7][8][9] |
Table 2: Dehydration Stages of Boric Acid
| Reaction Step | Product | Approximate Temperature Range | Source(s) |
| H₃BO₃ → HBO₂ + H₂O | This compound (HBO₂) | 140°C - 180°C | [10][11] |
| 4HBO₂ → H₂B₄O₇ + H₂O | Tetraboric acid (pyroboric acid) | ~180°C | [10][11] |
| H₂B₄O₇ → 2B₂O₃ + H₂O | Boron trioxide | >530°C | [10][11] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of Boric Acid Dehydration
Objective: To determine the mass loss of boric acid as a function of temperature, identifying the different stages of dehydration and quantifying the conversion to this compound and boron trioxide.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity boric acid powder
-
Alumina or platinum crucibles
-
Inert gas supply (e.g., Nitrogen)
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 2-10 mg of boric acid powder into a clean, tared TGA crucible. A smaller sample size is often recommended to minimize heat and mass transfer limitations.[1]
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible in the TGA furnace.
-
Purge the furnace with a constant flow of inert gas (e.g., 20-50 mL/min of Nitrogen) to provide a controlled atmosphere and remove evolved water vapor.[6]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate (e.g., 5, 10, or 20 K/min).
-
-
Data Collection: Record the sample mass as a function of temperature and time.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate for each dehydration step.
-
Determine the temperature ranges for the formation of this compound and boron trioxide based on the distinct mass loss steps.
-
Protocol 2: Differential Scanning Calorimetry (DSC) of Boric Acid Dehydration
Objective: To measure the heat flow associated with the dehydration of boric acid, determining the enthalpy of reaction (energy storage capacity) for each step.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
High-purity boric acid powder
-
Aluminum or platinum DSC pans and lids
-
Crimper for sealing pans
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of boric acid powder into a DSC pan.
-
Hermetically seal the pan using a crimper. Prepare an empty, sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan in the DSC cell.
-
Purge the DSC cell with a constant flow of inert gas (e.g., 20 mL/min of Nitrogen).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to 400°C at a constant heating rate (e.g., 10 K/min).
-
-
Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC curve.
-
Identify the endothermic peaks corresponding to the dehydration reactions.
-
Integrate the area under each peak to determine the enthalpy of reaction (ΔH) for each dehydration step. This value represents the energy stored during that step.
-
Mandatory Visualization
Caption: Dehydration pathway of boric acid to boron trioxide.
Caption: Experimental workflow for characterizing boric acid TCES.
References
- 1. mdpi.com [mdpi.com]
- 2. Boric Acid: A High Potential Candidate for Thermochemical Energy Storage [ideas.repec.org]
- 3. reposiTUm: Boric Acid: A High Potential Candidate for Thermochemical Energy Storage [repositum.tuwien.at]
- 4. researchgate.net [researchgate.net]
- 5. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 6. kiche.or.kr [kiche.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Boric acid - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Use of Metaboric Acid in Specialty Glass Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of metaboric acid (HBO₂) as a boron source in the manufacturing of specialty glasses, including those used in laboratory equipment and pharmaceutical packaging. This document outlines the advantages of using this compound, its effects on glass properties, and detailed protocols for its application.
Introduction to this compound in Glass Manufacturing
This compound is an anhydrous form of boric acid (orthoboric acid, H₃BO₃) and serves as a valuable raw material in the production of borosilicate and other specialty glasses.[1] It is formed by the dehydration of boric acid at temperatures around 100-150°C.[2] In the glass melt, this compound decomposes to boron trioxide (B₂O₃), which acts as a network former, imparting unique and desirable properties to the final glass product.[3] While orthoboric acid is more commonly cited in literature due to cost-effectiveness, this compound can be used interchangeably and offers specific process advantages.[4]
Advantages of Using this compound
The primary advantage of using this compound over orthoboric acid lies in its lower water content. This seemingly small difference has several practical implications for the glass manufacturing process:
-
Increased B₂O₃ Content per Unit Mass: this compound has a higher concentration of boron trioxide by weight compared to orthoboric acid, meaning less raw material is required to achieve the desired B₂O₃ content in the glass formulation.
-
Reduced Energy Consumption: With less water to evaporate during the melting process, the overall energy required to heat the glass batch to the molten state is reduced, leading to potential cost savings and increased efficiency.[5]
-
Improved Melt Stability: The release of a smaller volume of water vapor during melting can lead to a more stable and homogenous melt with fewer bubbles, which is critical for producing high-quality optical and laboratory glasses.
-
Faster Melting Times: The reduced volume of evolving gases can shorten the time required to achieve a clear, bubble-free melt.[6]
Effects of this compound (as a B₂O₃ Source) on Specialty Glass Properties
The addition of boron trioxide from this compound significantly influences the thermal, chemical, and optical properties of specialty glasses.
Thermal Properties
The incorporation of B₂O₃ into the silica (B1680970) glass network lowers the coefficient of thermal expansion (CTE), making the glass more resistant to thermal shock.[7][8] This property is crucial for laboratory glassware that undergoes rapid temperature changes.[3] Borosilicate glasses, for example, can withstand temperature differentials that would cause soda-lime glass to fracture.[9]
Chemical Durability
B₂O₃ enhances the chemical resistance of glass, making it less susceptible to attack by acids and other corrosive substances.[8][10] This makes borosilicate glasses ideal for chemical reagent bottles and reaction vessels.
Optical Properties
In optical glasses, the addition of B₂O₃ can modify the refractive index and improve transparency.[3][11] It is also a key component in the manufacturing of glass fibers for telecommunications, where it helps to minimize signal loss.[3]
Quantitative Data: Influence of B₂O₃ on Glass Properties
The following tables summarize the quantitative effects of boron trioxide (B₂O₃), sourced from this compound, on key properties of specialty glasses.
| B₂O₃ Content (wt%) | Effect on Coefficient of Thermal Expansion (CTE) | Reference |
| 5 - 13% (typical for borosilicate) | Significantly reduces CTE, improving thermal shock resistance. | [7][8] |
| 12% | Reduces the thermal expansion coefficient, enhancing thermal stability. | [11] |
| B₂O₃ Content (wt%) | Effect on Mechanical Properties | Reference |
| 12% | Increases tensile strength and surface hardness. | [11] |
| 15% | Enhances tensile strength, impact resistance, and hardness. | [11] |
| B₂O₃ Content (wt%) | Effect on Viscosity | Reference |
| High-boron glasses | At higher temperatures, reduces fluidity. At lower temperatures, increases viscosity, which can increase forming speed in mechanized production. | [11] |
Experimental Protocols
The following are generalized protocols for the laboratory-scale production of specialty borosilicate glass using this compound.
Protocol 1: Preparation of a Standard Borosilicate Glass (e.g., for Laboratory Ware)
Objective: To produce a borosilicate glass with good thermal and chemical resistance.
Materials:
-
Silicon Dioxide (SiO₂)
-
This compound (HBO₂)
-
Aluminum Oxide (Al₂O₃)
-
Sodium Carbonate (Na₂CO₃)
-
Calcium Carbonate (CaCO₃)
Equipment:
-
High-temperature furnace or kiln
-
Ceramic or platinum crucible
-
High-precision balance
-
Mixing apparatus (e.g., ball mill)
-
Annealing oven
-
Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, respirator
Procedure:
-
Batch Calculation: Calculate the required mass of each raw material to achieve the desired final glass composition (a typical borosilicate glass contains approximately 80% SiO₂, 13% B₂O₃, 4% Na₂O, and 3% Al₂O₃). Note that the B₂O₃ will be sourced from the this compound.
-
Mixing: Thoroughly mix the powdered raw materials in the calculated proportions to ensure a homogenous batch.
-
Melting: Place the mixed batch into a crucible and heat in a furnace to approximately 1600°C. The exact temperature will depend on the specific composition. Hold at this temperature until the melt is clear and free of bubbles.
-
Forming: The molten glass can be poured into a mold or otherwise shaped according to the desired final product.
-
Annealing: Transfer the formed glass to an annealing oven set at a temperature just above the glass transition temperature (typically around 550-600°C for borosilicate glass). Slowly cool the glass to room temperature over several hours to relieve internal stresses.
-
Finishing: Once cooled, the glass can be cut, ground, and polished as required.
Protocol 2: Preparation of an Optical Glass with a Specific Refractive Index
Objective: To produce an optical glass with a tailored refractive index by adjusting the B₂O₃ content.
Materials:
-
High-purity Silicon Dioxide (SiO₂)
-
High-purity this compound (HBO₂)
-
Lead(II) Oxide (PbO) or other metal oxides to modify refractive index
-
Other necessary glass-forming oxides
Equipment:
-
As per Protocol 4.1, with a preference for a platinum crucible to maintain high purity.
Procedure:
-
Composition Design: Based on established relationships between glass composition and refractive index, design a formulation with a specific B₂O₃ content to achieve the target refractive index.
-
Batch Preparation and Melting: Follow the mixing and melting steps from Protocol 4.1, paying close attention to maintaining the purity of the raw materials and the melt.
-
Stirring: During the melting process, stir the molten glass to ensure complete homogenization, which is critical for achieving a uniform refractive index throughout the glass.
-
Forming and Annealing: Carefully pour the molten glass to avoid introducing striae or other optical defects. Follow a precise annealing schedule to minimize internal stresses that can affect the optical properties.
-
Optical Characterization: After annealing, measure the refractive index of the glass using a refractometer to verify that it meets the design specifications.
Visualizations
Caption: Logical relationship of boron source to glass properties.
Caption: Experimental workflow for specialty glass production.
References
- 1. differencebetween.com [differencebetween.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. boricacid.net [boricacid.net]
- 4. US6280849B1 - Glass article having surface coating of boric acid and method for producing the same - Google Patents [patents.google.com]
- 5. king-boron.com [king-boron.com]
- 6. Sign In [gmchemix.com]
- 7. Borates in Glass | AMERICAN BORATE COMPANY [americanborate.com]
- 8. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 9. azom.com [azom.com]
- 10. gpd.fi [gpd.fi]
- 11. kelewell.de [kelewell.de]
Controlling the Solid-State Landscape: Application Notes on the Dehydration Kinetics of Boric Acid for Selective Metaboric Acid Polymorph Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for controlling the polymorphic outcome of metaboric acid (HBO₂) through the careful management of the dehydration kinetics of boric acid (H₃BO₃). Understanding and controlling polymorphism is critical in the pharmaceutical industry, as different crystal forms of an active pharmaceutical ingredient (API) or excipient can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.
Introduction to the Dehydration Pathway of Boric Acid
The thermal dehydration of boric acid is a multi-step process that leads to the formation of different this compound polymorphs and ultimately boron trioxide (B₂O₃). The primary transformation of interest for polymorph control is the initial dehydration of boric acid to this compound. This process is highly sensitive to temperature, heating rate, and atmospheric conditions, which allows for the selective synthesis of specific this compound polymorphs.
The generally accepted dehydration pathway is as follows:
H₃BO₃ (Boric Acid) → HBO₂ (this compound) + H₂O
Further heating leads to the formation of tetraboric acid (H₂B₄O₇) and finally boron trioxide[1].
This compound Polymorphs and Their Formation Conditions
This compound is known to exist in at least three polymorphic forms: α-HBO₂, β-HBO₂, and γ-HBO₂. The formation of a specific polymorph is primarily dependent on the temperature of dehydration.
| Polymorph | Crystal System | Formation Temperature (°C) | Key Characteristics |
| α-HBO₂ | Orthorhombic | < 130 | Thermodynamically stable at lower temperatures. |
| β-HBO₂ | Monoclinic | ~130 - 150 | A metastable form. |
| γ-HBO₂ | Cubic | > 150 | The most stable form at higher temperatures. |
Table 1: Properties of this compound Polymorphs.
Quantitative Kinetic Data
| Dehydration Step | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (min⁻¹) | Kinetic Model | Reference |
| Region I (H₃BO₃ → HBO₂) (Coats-Redfern) | 79.85 | 3.82 x 10⁴ | First-order | [2][3] |
| Region I (H₃BO₃ → HBO₂) (Suzuki) | 4.45 | 4.08 x 10⁸ | First-order | [2] |
| H₃BO₃ → HBO₂ (Isothermal) | 55 | - | Avrami–Erofe'ev | [4] |
Table 2: Kinetic Parameters for the Dehydration of Boric Acid to this compound.
Note: The significant variation in reported kinetic parameters can be attributed to different experimental conditions (e.g., heating rate, particle size, atmosphere) and the kinetic models used for data analysis.
Experimental Protocols
The following protocols provide a starting point for the controlled synthesis and characterization of this compound polymorphs. Researchers should optimize these protocols based on their specific equipment and research goals.
Synthesis of this compound Polymorphs
Objective: To selectively synthesize α, β, and γ polymorphs of this compound by controlling the dehydration temperature of boric acid.
Materials:
-
Boric acid (H₃BO₃), analytical grade
-
Oven or furnace with precise temperature control
-
Crucibles (ceramic or platinum)
-
Dessicator
Protocol:
-
Preparation: Place a known amount of boric acid (e.g., 1-5 grams) into a clean, dry crucible.
-
Dehydration for α-HBO₂: Heat the crucible containing boric acid in an oven at a constant temperature between 100°C and 120°C . Maintain this temperature for a prolonged period (e.g., 4-6 hours) to ensure complete conversion.
-
Dehydration for β-HBO₂: Heat the crucible in an oven at a constant temperature between 140°C and 150°C for 2-4 hours.
-
Dehydration for γ-HBO₂: Heat the crucible in a furnace at a constant temperature between 160°C and 170°C for 1-2 hours.
-
Cooling: After the respective heating periods, turn off the oven/furnace and allow the crucibles to cool to room temperature inside a dessicator to prevent rehydration.
-
Characterization: Immediately characterize the resulting white powder using the techniques described below to confirm the polymorphic form.
Characterization of this compound Polymorphs
Objective: To identify the crystal structure of the synthesized this compound polymorphs.
Protocol:
-
Sample Preparation: Gently grind the synthesized this compound powder to a fine, uniform consistency.
-
Data Acquisition: Mount the powdered sample on a sample holder and perform PXRD analysis over a 2θ range of 10-60° with a step size of 0.02° and a suitable scan speed.
-
Data Analysis: Compare the obtained diffraction patterns with reference patterns for α, β, and γ-metaboric acid to identify the polymorph(s) present in the sample.
Objective: To determine the thermal properties and dehydration kinetics of boric acid and the synthesized this compound polymorphs.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an aluminum or platinum DSC/TGA pan.
-
TGA Analysis: Heat the sample from room temperature to 300°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. Monitor the weight loss as a function of temperature.
-
DSC Analysis: Heat the sample from room temperature to 250°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. Record the heat flow to observe endothermic and exothermic events corresponding to phase transitions and decomposition.
-
Data Analysis: Analyze the TGA curve to determine the onset and completion temperatures of dehydration. Analyze the DSC thermogram to identify melting points and phase transition temperatures, which are characteristic for each polymorph.
Objective: To obtain vibrational spectra for the identification and differentiation of this compound polymorphs.
Protocol:
-
Sample Preparation: Place a small amount of the synthesized powder on a microscope slide.
-
Data Acquisition: Acquire the Raman spectrum using a Raman spectrometer with a laser excitation of, for example, 785 nm. Collect spectra over a relevant Raman shift range (e.g., 200-1800 cm⁻¹).
-
Data Analysis: Compare the obtained Raman spectra with reference spectra of the different polymorphs. Each polymorph will exhibit a unique vibrational fingerprint.[5][6][7][8][9]
Conclusion
The selective synthesis of this compound polymorphs is achievable through the precise control of the dehydration temperature of boric acid. The protocols outlined in these application notes provide a robust framework for researchers to produce and characterize the desired polymorphic form of this compound. The ability to control polymorphism is a critical skill for scientists in the pharmaceutical and materials science fields, enabling the development of products with optimized and consistent properties. Further research into the influence of heating rate, pressure, and atmospheric composition on the dehydration kinetics will provide even greater control over the polymorphic outcome.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. kiche.or.kr [kiche.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Portable Raman Spectroscopy for the Study of Polymorphs and Monitoring Polymorphic Transitions | Metrohm [metrohm.com]
- 8. lbt-scientific.com [lbt-scientific.com]
- 9. photonics.com [photonics.com]
Troubleshooting & Optimization
Technical Support Center: Handling and Storage of Metaboric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the rehydration of metaboric acid during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to rehydration?
A1: this compound (HBO₂) is a dehydration product of boric acid (H₃BO₃). It exists in several polymorphic forms, with the three main ones being α-metaboric acid, β-metaboric acid, and γ-metaboric acid.[1] Due to its hygroscopic nature, this compound readily absorbs moisture from the atmosphere, causing it to rehydrate back to boric acid. This process can lead to clumping, caking, and a change in the material's chemical and physical properties, which can negatively impact experimental outcomes.[2]
Q2: What are the different polymorphic forms of this compound and do they have different storage requirements?
A2: this compound primarily exists in three polymorphic forms, each with distinct crystal structures and formation conditions:
-
α-Metaboric acid (orthorhombic): Formed by heating boric acid at 80-100°C.[1]
-
β-Metaboric acid (monoclinic): Formed by heating the α-form between 130-140°C in a sealed container to prevent further dehydration.[1]
-
γ-Metaboric acid (cubic): Formed by heating the α or β form above 140°C.[1]
While all forms are hygroscopic, their stability and reactivity to moisture can vary. It is crucial to handle all polymorphs under anhydrous conditions to prevent rehydration.
Q3: What are the ideal storage conditions for this compound?
A3: To prevent rehydration, this compound should be stored in a cool, dry place, away from direct sunlight and sources of moisture. The use of airtight containers is essential. For enhanced protection, especially for long-term storage or in humid environments, storing the containers inside a desiccator with a suitable desiccant is highly recommended.[2]
Troubleshooting Guide
Issue 1: Clumping or Caking of this compound Powder
-
Symptom: The free-flowing powder has formed hard lumps or a solid cake.
-
Cause: Exposure to ambient moisture, leading to rehydration.
-
Solution:
-
Immediate Action: If the clumping is minor, the material can sometimes be salvaged by gently breaking up the clumps with a clean, dry spatula inside a glove box or a controlled low-humidity environment.
-
Prevention:
-
Container Integrity: Ensure the storage container has an airtight seal. Replace any caps (B75204) or seals that appear worn or damaged.
-
Desiccant Use: Place fresh, active desiccant packets or loose desiccant in the secondary container (desiccator). Monitor and replace the desiccant regularly, especially if a color-indicating desiccant is used.
-
Inert Atmosphere: For highly sensitive applications, store this compound under an inert atmosphere, such as nitrogen or argon. This can be achieved by using a glove box or by purging the storage container with the inert gas before sealing.
-
-
Issue 2: Inconsistent Experimental Results
-
Symptom: Variability in reaction kinetics, product yield, or other experimental outcomes when using this compound from the same batch over time.
-
Cause: Partial rehydration of the this compound, leading to an unknown mixture of this compound and boric acid.
-
Solution:
-
Quantify Water Content: Before use, determine the water content of the this compound sample using Karl Fischer titration. This will provide a quantitative measure of any rehydration.
-
Drying Procedure: If rehydration has occurred, the material can be dehydrated again by heating. The specific temperature and duration will depend on the polymorphic form desired (see synthesis protocols below).
-
Standardized Handling: Implement a strict protocol for handling this compound. Only open containers in a controlled environment (e.g., glove box with low humidity) and for the shortest time necessary.
-
Experimental Protocols
Protocol 1: Synthesis of α-Metaboric Acid
-
Objective: To prepare α-metaboric acid from boric acid.
-
Materials:
-
Boric acid (H₃BO₃)
-
Drying oven
-
Shallow, heat-resistant glass dish
-
Desiccator
-
-
Procedure:
-
Spread a thin layer of boric acid in the glass dish.
-
Place the dish in a preheated oven at 100-110°C.
-
Heat for 1-2 hours.
-
Remove the dish from the oven and immediately transfer it to a desiccator to cool to room temperature.
-
Once cooled, promptly transfer the resulting α-metaboric acid to an airtight container for storage.
-
Protocol 2: Long-Term Storage of this compound
-
Objective: To establish a robust procedure for the long-term storage of this compound to minimize rehydration.
-
Materials:
-
This compound
-
Airtight, amber glass bottles with PTFE-lined caps
-
Desiccator
-
Indicating silica (B1680970) gel desiccant
-
Glove box or a controlled humidity chamber (optional, but recommended)
-
-
Procedure:
-
Inside a low-humidity environment (e.g., a glove box), aliquot the freshly prepared or newly opened this compound into the amber glass bottles.
-
Fill the bottles as much as possible to minimize the headspace of air.
-
Tightly seal the bottles with the PTFE-lined caps.
-
Place the sealed bottles inside a desiccator containing a fresh, active indicating silica gel.
-
Store the desiccator in a cool, dark, and stable environment.
-
Regularly inspect the indicating desiccant and replace it as soon as a color change is observed.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 15-25°C (59-77°F) | Prevents potential degradation and minimizes temperature fluctuations that can affect container seals.[2] |
| Relative Humidity | As low as possible (<20% RH) | Minimizes the driving force for moisture absorption. |
| Container | Airtight glass bottle with PTFE-lined cap | Provides an excellent barrier against moisture and air ingress. |
| Secondary Containment | Desiccator with active desiccant | Offers an additional layer of protection against ambient humidity. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Ideal for highly sensitive applications to eliminate air exposure completely. |
Visualizations
Caption: Rehydration pathway of this compound in the presence of atmospheric moisture.
Caption: Recommended workflow for the proper storage of this compound.
References
Technical Support Center: Boric Acid to Metaboric Acid Conversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete conversion of boric acid to metaboric acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected chemical transformation when converting boric acid to this compound?
A1: When heated, orthoboric acid (H₃BO₃) undergoes a dehydration reaction to form this compound (HBO₂). This is the first step in the thermal decomposition of boric acid. The reaction is as follows:
Q2: At what temperature should the conversion of boric acid to this compound occur?
A2: The conversion of boric acid to this compound typically occurs in the temperature range of 100°C to 160°C (212°F to 320°F).[3][4] Heating above this range, for instance above 170°C, can lead to the formation of tetraboric acid (H₂B₄O₇) and subsequently boron trioxide (B₂O₃).[3][5]
Q3: Are there different forms of this compound I should be aware of?
A3: Yes, this compound exists in three different crystalline modifications: orthorhombic (γ-HBO₂), monoclinic (β-HBO₂), and cubic (α-HBO₂).[5][6] The formation of these different forms is temperature-dependent. The orthorhombic form is obtained by heating boric acid at 80-100°C.[5]
Q4: How can I determine the success of my conversion reaction?
A4: Several analytical techniques can be employed to assess the conversion of boric acid to this compound. These include Thermogravimetric Analysis (TGA) to monitor weight loss corresponding to the loss of water, Raman Spectroscopy, and X-ray Diffraction (XRD) to identify the crystalline structure of the product.[7] For quantitative analysis of unreacted boric acid, techniques like Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) after selective extraction can be used.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the conversion of boric acid to this compound.
Issue 1: Incomplete Conversion to this compound
Symptoms:
-
The final product contains a significant amount of unreacted boric acid.
-
The observed weight loss during the reaction is less than the theoretical value for the formation of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Temperature | Ensure the reaction temperature is maintained within the optimal range of 100-160°C.[3][4] Use a calibrated oven or furnace. |
| Insufficient Heating Time | Increase the duration of heating at the target temperature. A study showed that a conversion of over 90% was achieved at 250°C for 10 minutes.[7] |
| Rapid Heating Rate | Employ a slow and controlled heating rate.[6] Rapid heating can lead to incomplete reaction and particle agglomeration.[10] |
| High Humidity in Reaction Atmosphere | Conduct the reaction under a dry, inert atmosphere, such as flowing nitrogen, to facilitate the removal of water vapor.[6] |
| Large Particle Size of Starting Material | Grinding the boric acid to a finer powder can increase the surface area and improve the reaction rate. |
Issue 2: Formation of Unwanted Byproducts (Tetraboric Acid or Boron Trioxide)
Symptoms:
-
The final product is a glassy solid.[3]
-
Analytical characterization (e.g., XRD, Raman) indicates the presence of tetraboric acid or boron trioxide.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessively High Temperature | Lower the reaction temperature to below 170°C.[3] Precise temperature control is crucial to prevent further dehydration. |
| Prolonged Heating at High Temperatures | Reduce the heating time once the desired conversion to this compound is achieved. |
Issue 3: Agglomeration of the Product
Symptoms:
-
The resulting this compound is in the form of large lumps or a sintered mass instead of a fine powder.[10]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Rapid Heating to High Temperatures | Avoid rapid heating to temperatures around 165°C or higher, as this can cause the particles to fuse together.[10] |
| Localized Overheating | Ensure uniform heating of the sample. Using a shallow layer of the starting material can help. |
Experimental Protocols
Protocol 1: Thermal Dehydration of Boric Acid to this compound
This protocol is based on general laboratory procedures for the thermal decomposition of boric acid.
Materials:
-
Boric acid (H₃BO₃)
-
Furnace or oven with precise temperature control
-
Crucible (e.g., platinum)[6]
-
Dessicator
Procedure:
-
Place a known quantity of boric acid into a crucible.
-
Place the crucible in a furnace preheated to a temperature between 100°C and 160°C.
-
Heat the sample for a specified duration (e.g., 1-2 hours). The optimal time may need to be determined experimentally.
-
After heating, turn off the furnace and allow the sample to cool to room temperature in a desiccator to prevent rehydration.
-
The resulting white solid is this compound.
Protocol 2: Analysis of Conversion using Thermogravimetric Analysis (TGA)
This protocol outlines the use of TGA to monitor the conversion process.
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, accurately weighed sample of boric acid (e.g., 20 mg) into the TGA sample pan.[6]
-
Heat the sample from room temperature to approximately 250°C at a controlled heating rate (e.g., 3-10 °C/min) under a nitrogen atmosphere.[6]
-
Monitor the weight loss as a function of temperature. The first weight loss step corresponds to the conversion of boric acid to this compound.
-
Calculate the percentage weight loss and compare it to the theoretical value (14.54%) for the conversion to this compound.
Data Presentation
Table 1: Thermal Decomposition Stages of Boric Acid
| Starting Material | Product | Approximate Temperature Range (°C) | Reaction |
| Boric Acid (H₃BO₃) | This compound (HBO₂) | 100 - 160 | H₃BO₃ → HBO₂ + H₂O[3][4] |
| This compound (HBO₂) | Tetraboric Acid (H₂B₄O₇) | > 170 | 4HBO₂ → H₂B₄O₇ + H₂O[3][5] |
| Tetraboric Acid (H₂B₄O₇) | Boron Trioxide (B₂O₃) | > 300 | H₂B₄O₇ → 2B₂O₃ + H₂O[1][4] |
Table 2: Example Conversion Data
| Temperature (°C) | Time (minutes) | Pressure | Conversion (%) | Reference |
| 250 | 10 | Atmospheric | 94.08 ± 0.02 | [7] |
| 250 | 30 | 175 mbar | 96.2 | [7] |
Visualizations
Caption: Thermal decomposition pathway of boric acid.
Caption: Troubleshooting workflow for incomplete conversion.
References
- 1. Boric acid - Wikipedia [en.wikipedia.org]
- 2. When orthoboric acid `(H_(3)BO_(3))` is heated, the residue is [allen.in]
- 3. Explain what happens when boric acid is heated. - askIITians [askiitians.com]
- 4. Boric acid heated to red hot gives [infinitylearn.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. kiche.or.kr [kiche.or.kr]
- 7. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 9. CN106596743A - Method for measuring content of boric acid in food - Google Patents [patents.google.com]
- 10. US3397954A - Process for dehydrating boric acid - Google Patents [patents.google.com]
Optimizing temperature for γ-metaboric acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of γ-metaboric acid. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and optimized synthesis.
Frequently Asked Questions (FAQs)
Q1: What is γ-metaboric acid and how is it synthesized?
A1: γ-metaboric acid (γ-HBO₂) is the cubic crystalline polymorph of metaboric acid. It is synthesized through the controlled thermal dehydration of orthoboric acid (H₃BO₃). The synthesis involves heating orthoboric acid to a specific temperature range, causing the loss of one water molecule.
Q2: What are the different polymorphs of this compound and at what temperatures do they form?
A2: this compound exists in three polymorphic forms: α (orthorhombic), β (monoclinic), and γ (cubic). Their formation is temperature-dependent.[1] Generally, heating orthoboric acid yields the α-form below 130°C, the β-form around 150°C, and the desired γ-form at temperatures above 150°C.[2]
Q3: What happens if I heat the boric acid at too high a temperature or for too long?
A3: Overheating or prolonged heating can lead to further dehydration of this compound. Above approximately 170-180°C, it begins to convert to tetraboric acid (H₂B₄O₇), and at even higher temperatures (around 530-600°C), it will form boron trioxide (B₂O₃).[3] This will result in a lower yield and purity of the desired γ-metaboric acid.
Q4: How can I confirm that I have synthesized the γ-polymorph?
A4: The most definitive methods for identifying the polymorph of this compound are Powder X-ray Diffraction (PXRD) and Raman Spectroscopy. Each polymorph has a unique crystal structure which results in a distinct diffraction pattern and Raman spectrum.[4] These techniques allow for unambiguous identification of the γ-form and can also be used to assess the purity of the sample.[4]
Q5: What are some common challenges in γ-metaboric acid synthesis?
A5: Common challenges include:
-
Formation of a mixture of polymorphs (α, β, and γ).
-
Low yield due to incomplete conversion or further dehydration to tetraboric acid.
-
Agglomeration or "balling" of the product, making it difficult to handle.
-
Contamination with the starting material (orthoboric acid) or over-dehydration products (tetraboric acid, boron trioxide).
Data Presentation
Table 1: Temperature-Dependent Formation of Boric Acid Dehydration Products
| Temperature Range | Product(s) | Crystal System |
| 80-100°C | α-Metaboric acid (HBO₂) | Orthorhombic |
| 130-140°C | β-Metaboric acid (HBO₂) | Monoclinic |
| > 140°C | γ-Metaboric acid (HBO₂) | Cubic |
| > 170°C | Tetraboric acid (H₂B₄O₇) | - |
| ~530-600°C | Boron Trioxide (B₂O₃) | Amorphous/Crystalline |
Table 2: Influence of Experimental Parameters on γ-Metaboric Acid Synthesis
| Parameter | Effect on Yield/Purity | Recommendations |
| Temperature | Critical for polymorph selection. Temperatures below 150°C favor α and β forms. Temperatures significantly above 160°C can lead to tetraboric acid formation. | Maintain a stable temperature between 150°C and 160°C. |
| Heating Rate | A rapid heating rate can lead to incomplete conversion and a mixture of products. Slower rates allow for more uniform dehydration.[5] | Use a controlled heating rate, for example, 3-10°C/min.[5] |
| Atmosphere | An inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions and ensure a cleaner product.[5] | Conduct the synthesis under a continuous flow of dry nitrogen or argon gas.[5] |
| Pressure | Synthesis at reduced pressure can facilitate the removal of water vapor, driving the reaction to completion at lower temperatures.[6] | Consider performing the dehydration at a moderately reduced pressure (e.g., 175 mbar) to obtain a powdered product rather than a glassy solid.[6] |
| Agitation | Stirring or agitation can promote uniform heating and prevent localized overheating, which can lead to the formation of undesired byproducts. | If feasible with the experimental setup, gentle agitation of the boric acid powder is recommended. |
Experimental Protocols
Detailed Methodology for the Synthesis of γ-Metaboric Acid
This protocol describes the synthesis of γ-metaboric acid by the thermal dehydration of orthoboric acid in a controlled environment.
Materials:
-
Orthoboric acid (H₃BO₃), high purity
-
Anhydrous toluene (B28343) (optional, for slurry method)
-
Nitrogen or Argon gas, high purity
Equipment:
-
Tube furnace with programmable temperature controller
-
Quartz or ceramic combustion boat
-
Gas flow meter
-
Drying tube (e.g., with CaCl₂)
-
Schlenk line or similar apparatus for inert atmosphere control
-
Mortar and pestle
Procedure:
-
Preparation of Starting Material:
-
Grind high-purity orthoboric acid into a fine, uniform powder using a mortar and pestle. This increases the surface area and promotes even dehydration.
-
Place the powdered orthoboric acid into a clean, dry combustion boat.
-
-
Setup of the Reaction Apparatus:
-
Place the combustion boat containing the sample into the center of the tube furnace.
-
Seal the tube furnace and connect it to a source of inert gas (nitrogen or argon) through a flow meter.
-
Purge the system with the inert gas for at least 30 minutes to remove any air and moisture. Maintain a slow, steady flow of the inert gas throughout the experiment.
-
-
Thermal Dehydration:
-
Program the furnace to heat to a target temperature of 155°C at a controlled rate of 5°C/min .
-
Hold the temperature at 155°C for a duration of 2-3 hours to ensure complete conversion to γ-metaboric acid.
-
After the holding period, turn off the furnace and allow it to cool down to room temperature under the continuous flow of inert gas.
-
-
Product Recovery and Storage:
-
Once the furnace has cooled to room temperature, carefully remove the combustion boat containing the white, solid product.
-
Immediately transfer the product to a dry, airtight container (e.g., a desiccator or a sealed vial under inert atmosphere) to prevent rehydration from atmospheric moisture.
-
Mandatory Visualization
Caption: Workflow for γ-metaboric acid synthesis and analysis.
Troubleshooting Guides
Issue 1: The final product is a mixture of this compound polymorphs (α, β, and γ).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Temperature | The synthesis temperature may be too low, allowing for the formation of the lower-temperature α and β polymorphs. | Ensure the furnace is accurately calibrated and the temperature is maintained consistently between 150-160°C. |
| Non-uniform Heating | The sample may not be heating evenly, creating temperature gradients within the material. | Use a shallower layer of the starting material in the combustion boat and ensure it is placed in the center of the furnace's heating zone. |
| Insufficient Hold Time | The reaction may not have had enough time to fully convert to the thermodynamically stable γ-form at the target temperature. | Increase the hold time at 155°C to 3-4 hours and re-evaluate the product. |
Issue 2: Low yield of the final product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dehydration | The temperature may be too low or the reaction time too short for the complete conversion of orthoboric acid. | Confirm the temperature is at least 150°C and consider increasing the hold time. |
| Over-dehydration | The temperature may be too high (above 170°C), leading to the formation of tetraboric acid. | Lower the synthesis temperature to the 150-160°C range. |
| Loss of Product | The product may be lost during handling, especially if it is a very fine powder. | Handle the product carefully in a controlled environment to minimize losses. |
| Rehydration | The product may have absorbed atmospheric moisture after synthesis, converting it back to orthoboric acid. | Store the final product in a desiccator or under an inert atmosphere immediately after cooling. |
Issue 3: The product has agglomerated into a hard, glassy solid.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid Heating | Rapid heating, especially above 165°C, can cause the boric acid particles to melt and agglomerate.[7] | Reduce the heating rate to 3-5°C/min to allow for gradual dehydration.[5] |
| High Pressure | Synthesis at atmospheric pressure can sometimes result in a glassy product.[6] | Conduct the synthesis under reduced pressure (e.g., 175 mbar) to obtain a fine powder.[6] |
| Slurry Method | For larger scale reactions, consider a slurry method. Dehydrating a suspension of orthoboric acid in an inert organic liquid (e.g., cyclohexane) at 140-155°C can prevent agglomeration.[7] | A suspension of finely divided γ-metaboric acid in the organic liquid is obtained. |
Issue 4: The characterization data (XRD/Raman) shows unexpected peaks.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Starting Material | The initial orthoboric acid may contain impurities. | Use a higher purity grade of orthoboric acid. |
| Presence of Other Polymorphs | Peaks corresponding to α- or β-metaboric acid are present. | Refer to "Issue 1" troubleshooting guide to optimize for the γ-form. |
| Presence of Tetraboric Acid or Boron Trioxide | The synthesis temperature was too high. | Refer to "Issue 2" troubleshooting guide and lower the reaction temperature. |
| Incomplete Conversion | Peaks corresponding to the starting material (orthoboric acid) are present. | Increase the hold time or temperature slightly (while remaining below 160°C). |
References
- 1. Changing the gap type of solid state boric acid by heating: a dispersion-corrected density functional study of α-, β-, and γ-metaboric acid polymorphs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Explain what happens when boric acid is heated. - askIITians [askiitians.com]
- 4. Quantitative determination of polymorphic impurity by X-ray powder diffractometry in an OROS formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kiche.or.kr [kiche.or.kr]
- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 7. US3397954A - Process for dehydrating boric acid - Google Patents [patents.google.com]
Troubleshooting metaboric acid clumping and handling issues
This guide provides troubleshooting advice, frequently asked questions (FAQs), and best practices for handling metaboric acid, with a focus on resolving issues related to clumping and caking.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound clumping or caking?
This compound (HBO₂) clumping is primarily caused by its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] This issue is rooted in its chemical relationship with orthoboric acid (H₃BO₃). This compound is formed by the dehydration of orthoboric acid at temperatures between 80-150°C.[2][3][4] When exposed to ambient humidity, it can reabsorb water, causing particles to stick together and form solid bridges, resulting in clumps.[5][6] High-humidity environments significantly accelerate this process.[1][6]
Q2: How can I prevent this compound from clumping?
Prevention is key and relies on proper storage and handling.
-
Airtight Storage: Always keep this compound in a tightly sealed container to minimize exposure to air and moisture.[1][7]
-
Dry Environment: Store the container in a dry, well-ventilated area. For best results, use a desiccator or a controlled-humidity cabinet.[1][7]
-
Minimize Exposure: When handling the reagent, minimize the time the container is open to the atmosphere. Work quickly and reseal the container promptly.[5]
Q3: My this compound has already clumped. Can I still use it?
Yes, it is often possible to use clumped this compound, but with caution. The main challenges are the difficulty in accurately weighing the material and a potentially slower dissolution rate. For applications requiring high precision, such as preparing analytical standards or critical buffers, using a fresh, free-flowing lot is strongly recommended. For less sensitive applications, you can use the clumped material after following the appropriate handling protocol to break it down.
Q4: How does clumping affect the accuracy of my experiments?
Clumping can introduce significant errors and inconsistencies:
-
Inaccurate Weighing: The non-uniform nature of clumps makes it extremely difficult to obtain an accurate and representative sample by weight.
-
Incomplete Dissolution: Large clumps dissolve much more slowly than a fine powder. If not given sufficient time or agitation to dissolve completely, the final concentration of your solution will be lower than calculated.[8]
-
Variable Reaction Rates: A slower-than-expected dissolution rate can alter reaction kinetics or the time required for a buffer system to reach equilibrium.
Troubleshooting Guides
Issue: The powder has formed hard clumps and is difficult to weigh accurately.
Solution:
-
Safety First: Perform this procedure in a fume hood or a well-ventilated area. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a dust mask to prevent inhalation and skin contact.[9][10]
-
Mechanical Separation: Transfer a portion of the clumped material to a clean, dry ceramic or glass mortar.
-
Gentle Grinding: Use a pestle to gently crush the clumps and grind them back into a fine, homogenous powder.[11] Avoid vigorous grinding that could generate excessive dust.
-
Drying (Optional): If the powder appears damp, refer to Protocol 2: Handling and Redrying Clumped this compound .
-
Proper Storage: Immediately transfer the restored powder to a clean, dry, and airtight container. Store in a desiccator.
Issue: The clumped this compound is dissolving very slowly or not at all.
Solution:
-
Break Up Clumps: First, follow the procedure above to break the material into a finer powder before attempting to dissolve it.
-
Create a Slurry: Add a small amount of your solvent to the powder and mix to form a smooth, thick paste or slurry. This ensures all particles are wetted.[12]
-
Incremental Dilution: Gradually add the remaining solvent while continuously stirring with a magnetic stir bar.
-
Apply Gentle Heat: Heating the solution can increase the rate of dissolution.[13][14][15] Use a stirrer hotplate set to a low temperature (e.g., 40-50°C). Note that this compound reverts to orthoboric acid in water, and the solubility of orthoboric acid increases significantly with temperature.[2][16][17]
Quantitative Data Summary
The physical properties of this compound can vary depending on its crystalline form. Upon dissolution in water, it reverts to orthoboric acid; therefore, the solubility data for orthoboric acid is most relevant for preparing aqueous solutions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | HBO₂ (Empirical) / H₃B₃O₆ (Trimeric)[3] |
| Molar Mass | 43.82 g/mol (Monomer) / 131.45 g/mol (Trimer)[3] |
| Appearance | White crystalline powder or solid[2][5] |
| Density | Orthorhombic (α-form): 1.784 g/cm³[3][18] Monoclinic (β-form): 2.045 g/cm³[3][18] Cubic (γ-form): 2.49 g/cm³[2][18] |
| Melting Point | Orthorhombic (α-form): 176 °C[3][18] Monoclinic (β-form): 201 °C[18] Cubic (γ-form): approx. 236 °C (with decomposition)[2][3] |
Table 2: Solubility of Orthoboric Acid (H₃BO₃) in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 mL) |
|---|---|
| 0 | 2.52[19] |
| 10 | 3.49[19] |
| 20 | 4.72[19] |
| 40 | 8.08[19] |
| 60 | 12.97[19] |
| 80 | 19.10[19] |
| 100 | 27.53[19] |
Visualized Workflows and Logic
Caption: Root cause analysis of this compound clumping.
Caption: Troubleshooting workflow for handling clumped this compound.
Caption: Impact of clumping on a standard solution preparation workflow.
Experimental Protocols
Protocol 1: Standard Preparation of a 0.1 M Borate Buffer (pH ~9.2)
This protocol describes the preparation of a common buffer using orthoboric acid, which is the form this compound takes in aqueous solution.
Materials:
-
Orthoboric Acid (H₃BO₃)
-
Sodium Tetraborate (B1243019) Decahydrate (Na₂B₄O₇·10H₂O)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Calibrated pH Meter
-
Volumetric Flask (e.g., 1 L)
-
Beaker
Methodology:
-
Weigh Reagents: Weigh 6.18 g of orthoboric acid and ~2.5 g of sodium tetraborate decahydrate.
-
Dissolve: Add approximately 800 mL of deionized water to a beaker. Place on a magnetic stirrer and add the weighed reagents.[13]
-
Heat Gently (if needed): If dissolution is slow, gently warm the solution to 40-50°C while stirring to ensure all solids are fully dissolved.[13] Allow the solution to cool back to room temperature.
-
Check and Adjust pH: Transfer the solution to the 1 L volumetric flask. Use the calibrated pH meter to check the pH. Adjust as necessary with small amounts of NaOH or HCl to reach the desired pH.
-
Final Volume: Carefully add deionized water to the volumetric flask until the meniscus reaches the 1 L mark.
-
Homogenize: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
Protocol 2: Handling and Redrying Clumped this compound
Use this protocol to restore clumped, likely moisture-exposed this compound to a usable, free-flowing powder.
Materials:
-
Clumped this compound
-
Mortar and Pestle
-
Vacuum Oven or Standard Laboratory Oven
-
Shallow Glass Dish (e.g., large watch glass or petri dish)
-
Desiccator
-
Appropriate PPE (gloves, safety glasses, dust mask)[9]
Methodology:
-
Safety Precautions: Conduct all steps involving dry powder in a fume hood to minimize inhalation risk.[7]
-
Mechanical Break-Up: Gently grind the large clumps into a coarse powder using a mortar and pestle as described in the troubleshooting guide.
-
Prepare for Drying: Spread the powder in a thin, even layer across the surface of the shallow glass dish. This maximizes the surface area for efficient drying.
-
Drying Procedure: Place the dish in an oven set to a low temperature, approximately 70-80°C. Drying under a vacuum is preferred but not essential. Heat for 2-4 hours to drive off adsorbed moisture.
-
Cooling: After drying, immediately transfer the hot dish into a desiccator. Allow it to cool completely to room temperature. This crucial step prevents the warm, dry powder from reabsorbing moisture from the air as it cools.
-
Final Storage: Once cooled, transfer the dry, free-flowing powder into an airtight container. For long-term stability, store the container within a larger desiccator.[1][7]
References
- 1. laballey.com [laballey.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. differencebetween.com [differencebetween.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. glc.ans.org [glc.ans.org]
- 9. chemos.de [chemos.de]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Borate Buffer Preparation and Recipe | AAT Bioquest [aatbio.com]
- 14. youtube.com [youtube.com]
- 15. scribd.com [scribd.com]
- 16. Boric acid - Wikipedia [en.wikipedia.org]
- 17. digital.library.unt.edu [digital.library.unt.edu]
- 18. chemcess.com [chemcess.com]
- 19. Boric Acid | H3BO3 | CID 7628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. louisville.edu [louisville.edu]
Impact of impurities in boric acid on metaboric acid synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the impact of boric acid impurities on the synthesis of metaboric acid. It is intended for researchers, scientists, and professionals in drug development who may encounter issues during this chemical conversion.
Frequently Asked Questions (FAQs)
Q1: What is the process of synthesizing this compound from boric acid?
A1: this compound (HBO₂) is synthesized from orthoboric acid (H₃BO₃) through a thermal dehydration process. When orthoboric acid is heated to temperatures around 170°C, it loses one molecule of water to form this compound.[1][2] Further heating can lead to the formation of tetraboric acid (H₂B₄O₇) and ultimately boron trioxide (B₂O₃).[1][2]
Q2: What are the most common impurities in commercial-grade boric acid?
A2: Common impurities found in boric acid originate from the boron minerals and leaching reagents used during its production.[3] These include alkali and alkaline earth metals such as calcium and magnesium, which are considered the most problematic.[3][4][5] Other impurities can include clay minerals, calcite, dolomite, gypsum, iron oxide, sulfur, and by-product sulfates.[3][6]
Q3: How do metallic impurities affect the synthesis of this compound?
A3: Metallic impurities can negatively impact the purity and yield of the final this compound product.[4] During the initial production of boric acid, impurities like calcium and magnesium can cause filtration difficulties.[3][5] In the subsequent dehydration step, these non-volatile impurities will remain in the final product, lowering its purity. Certain metal ions can also potentially influence the crystal growth and morphology of both the starting boric acid and the resulting this compound.[7]
Q4: Can water content be considered an impurity in the boric acid starting material?
A4: Yes, the hydration state of the starting boric acid is critical. Boric acid particles can rapidly hydrate (B1144303) or dehydrate depending on ambient temperature and humidity.[8] An incorrect assessment of the water content can lead to inaccurate stoichiometric calculations and affect the efficiency of the dehydration process, potentially resulting in an incomplete conversion to this compound.
Q5: How can I determine the purity of my boric acid starting material?
A5: Several analytical methods can be employed to determine the purity of boric acid and quantify impurities. These include:
-
Titration: A classic method using a standard solution of sodium hydroxide (B78521) to determine the overall acidity and purity of the boric acid.[9]
-
Inductively Coupled Plasma (ICP) Spectroscopy (ICP-AES or ICP-OES): A powerful technique for determining a wide range of elemental and metallic impurities, even at trace levels.[10][11]
-
Ion Chromatography: This method is useful for analyzing anionic impurities.[9]
-
Cloud Point Extraction (CPE): A separation technique used to pre-concentrate trace metal impurities before analysis by methods like ICP-Mass Spectrometry.[12]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Dehydration | Ensure the reaction temperature is consistently maintained at or above the required temperature for conversion (approx. 140-170°C).[2] Verify thermocouple accuracy. |
| Impure Starting Material | The presence of non-volatile impurities increases the total mass of the starting material, leading to a lower-than-expected percentage yield of the desired product.[4] |
| Incorrect Water Content | The starting boric acid may have a higher water content than assumed. Consider drying the boric acid under controlled conditions before starting the synthesis to get an accurate starting weight.[8] |
Issue 2: Discoloration of the Final this compound Product
| Possible Cause | Troubleshooting Step |
| Presence of Metal Oxides | Impurities like iron oxide present in the initial boric acid will persist through the dehydration process, potentially causing discoloration.[3] |
| Reaction with Container | At elevated temperatures, the boric acid or its intermediates may react with the container material if it is not sufficiently inert. Use high-quality borosilicate glass or other appropriate inert materials. |
| Organic Contamination | Contamination from handling, solvents, or the environment can char at high temperatures, leading to discoloration. Ensure all equipment is scrupulously clean. |
Issue 3: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Step |
| Variable Purity of Boric Acid | Different lots of boric acid can have varying impurity profiles. It is crucial to analyze the purity of each new batch of starting material.[3][5] |
| Inconsistent Heating Profile | Variations in the rate of heating and final temperature can lead to different product compositions, including mixtures of metaboric and tetraboric acid.[1] Use a programmable oven or a well-controlled heating mantle. |
Quantitative Data Summary
Table 1: Thermal Dehydration Stages of Boric Acid
| Product | Approximate Temperature | Reaction | Reference |
| This compound (HBO₂) | ~170°C | H₃BO₃ → HBO₂ + H₂O | [1] |
| Tetraboric Acid (H₂B₄O₇) | >180°C | 4HBO₂ → H₂B₄O₇ + H₂O | [2] |
| Boron Trioxide (B₂O₃) | >530°C | H₂B₄O₇ → 2B₂O₃ + H₂O | [2] |
Note: The exact transition temperatures can vary based on the source and experimental conditions.
Table 2: Example of Boric Acid Purity After Different Purification Methods
| Purification Solvent/Method | Achieved Purity | Reference |
| Ethanol Recrystallization | 97.78% | [4] |
| Acetone Recrystallization | 93.13% | [4] |
| Saturated Boric Acid Solution | 100% | [4] |
| Complex Crystallization | 99.99% | [13] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Thermal Dehydration
-
Preparation: Place a known quantity of high-purity orthoboric acid (H₃BO₃) into a suitable, pre-weighed crucible (e.g., porcelain or platinum).
-
Heating: Transfer the crucible to a programmable laboratory oven or a furnace.
-
Dehydration: Heat the sample to a constant temperature of 170°C.[1] The heating should be gradual to avoid spattering.
-
Holding Time: Maintain this temperature until the mass of the sample becomes constant, indicating that the dehydration reaction is complete and all the water of conversion has been driven off.
-
Cooling: Turn off the oven and allow the crucible to cool to room temperature in a desiccator to prevent rehydration of the this compound product.
-
Analysis: Weigh the crucible with the final product to determine the yield. The product can then be characterized using appropriate analytical techniques (e.g., FTIR, XRD) to confirm the formation of this compound.
Protocol 2: Purity Analysis of Boric Acid by Titration
-
Sample Preparation: Accurately weigh a sample of boric acid and dissolve it in a known volume of deionized water. Gentle heating may be required to ensure complete dissolution.
-
Complexation: Add a polyhydric alcohol, such as mannitol (B672) or glycerol, to the boric acid solution. Boric acid is a very weak acid, but it forms a stable complex with the polyol, which acts as a much stronger monoprotic acid (mannitoboric acid).[2]
-
Titration: Titrate the resulting solution with a standardized solution of sodium hydroxide (NaOH) to a phenolphthalein (B1677637) endpoint (a distinct color change to pink).
-
Calculation: Use the volume and concentration of the NaOH titrant to calculate the number of moles of boric acid in the sample. From this, the purity of the original boric acid can be determined.
Visual Guides and Workflows
Caption: Stepwise thermal dehydration of boric acid.
References
- 1. Boric Acid: Synthesis, Structure, Reaction & Properties - Chemistry - Aakash | AESL [aakash.ac.in]
- 2. Boric acid - Wikipedia [en.wikipedia.org]
- 3. Impurity Control in Boric Acid Leaching: A Review of Challenges and Strategies | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boric Acid | H3BO3 | CID 7628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of borate in occupational environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zzylchem.com [zzylchem.com]
- 10. Determination of the impurity composition of boric acid by inductively coupled plasma atomic emission spectrometry - Nagornaya - Journal of Analytical Chemistry [journals.eco-vector.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN101575100B - Method for removing metallic impurities in boric acid by complex crystallizing method - Google Patents [patents.google.com]
Technical Support Center: Controlling Particle Size of Metaboric Acid Crystals
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of metaboric acid, with a specific focus on controlling particle size.
Frequently Asked Questions (FAQs)
Q1: What are the different crystalline forms of this compound, and how are they formed?
This compound exists in three main crystalline forms, with their formation being temperature-dependent. It is typically formed by the dehydration of orthoboric acid (boric acid).
-
Orthorhombic (α-form): This form is obtained by heating orthoboric acid at 80-100°C.
-
Monoclinic (β-form): Heating the orthorhombic form to 130-140°C in a sealed container to prevent further dehydration results in the monoclinic form, which has a higher melting point and density.[1]
-
Cubic (γ-form): This form is produced by heating either the orthorhombic or monoclinic form above 140°C. It is a white solid that is only slightly soluble in water.[1]
Q2: Why is controlling the particle size of this compound crystals important?
Controlling the particle size of this compound is crucial for a variety of applications. In the manufacturing of advanced ceramics like boron carbide, a uniform and fine particle size of the precursor materials, including this compound, is essential for the homogeneity and quality of the final product.[2] In pharmaceutical applications, particle size can significantly impact dissolution rates, bioavailability, and formulation properties.
Q3: What are the key process parameters that influence the particle size of this compound crystals?
The final particle size of this compound crystals is primarily influenced by the interplay between nucleation and crystal growth. The key process parameters that control these two phenomena are:
-
Supersaturation: This is the primary driving force for both nucleation and growth. Higher levels of supersaturation tend to favor nucleation, leading to a larger number of smaller crystals.
-
Cooling Rate: A faster cooling rate generally results in higher supersaturation, promoting rapid nucleation and the formation of smaller crystals.[3][4] Slower cooling allows for controlled crystal growth on existing nuclei, leading to larger crystals.[3][4]
-
Agitation (Stirring Speed): Agitation influences the distribution of solute and temperature within the crystallizer, affecting both nucleation and growth rates. Increased agitation can lead to smaller, more uniform crystals by promoting secondary nucleation and preventing agglomeration.
-
Presence of Impurities or Additives: Impurities can either inhibit or promote crystal growth, sometimes by adsorbing onto specific crystal faces and altering the crystal habit. Specific additives can be used to control particle size.
Q4: Can additives be used to control the particle size of this compound crystals?
Yes, additives can be an effective way to control particle size. For boric acid, which has similar crystallization principles, the following have been shown to be effective:
-
Polymers: Water-soluble acrylamide (B121943) homopolymers or copolymers can be added to the saturated solution to control the particle size distribution.
-
Dispersants and Anti-Solvents: The addition of hexane (B92381) as an anti-solvent to a boric acid-water solution can induce supersaturation and lead to a highly crystallized powder with a narrow particle size distribution.[2] The use of a dispersant like Triton X-100 in conjunction with hexane can produce even smaller, nano-sized particles.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound and provides actionable solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystals Form | 1. Insufficient Supersaturation: The solution is not concentrated enough. 2. Cooling is too slow or insufficient. | 1. Increase Concentration: Gently heat the solution to evaporate some of the solvent. 2. Induce Nucleation: - Scratching: Scratch the inner surface of the crystallization vessel with a glass rod. - Seeding: Add a few small crystals of this compound to the solution to act as nucleation sites. 3. Cooling: Ensure the solution is cooled to a sufficiently low temperature. |
| Crystals are Too Small (Fine Powder) | 1. High Rate of Nucleation: Supersaturation was generated too quickly. 2. Rapid Cooling: The solution was cooled too fast. 3. High Agitation Speed: Excessive stirring can lead to high rates of secondary nucleation. | 1. Reduce Supersaturation Rate: - Slower Cooling: Decrease the cooling rate to allow more time for crystal growth. - Controlled Anti-solvent Addition: If using an anti-solvent, add it more slowly. 2. Optimize Agitation: Reduce the stirring speed. |
| Crystals are Too Large or Agglomerated | 1. Low Nucleation Rate: Insufficient nucleation sites for growth. 2. Slow Cooling: The cooling rate is too slow, favoring growth over nucleation. 3. Low Agitation: Inadequate mixing can lead to localized high supersaturation and agglomeration. | 1. Increase Nucleation: - Faster Cooling: Increase the cooling rate. - Seeding: Introduce more seed crystals. 2. Increase Agitation: A higher stirring speed can break up agglomerates and promote more uniform crystal growth. |
| "Oiling Out" (Formation of a liquid phase instead of solid crystals) | 1. Very High Supersaturation: The concentration of the solute is above the solubility limit at a temperature where it is still a liquid. 2. Presence of Impurities: Impurities can lower the melting point of the solid. | 1. Reduce Supersaturation: Add a small amount of additional solvent to the heated solution. 2. Slower Cooling: Allow the solution to cool more slowly to prevent the solute from coming out of solution as a liquid. 3. Purify the Starting Material: Ensure the starting orthoboric acid is of high purity. |
| Wide Particle Size Distribution | 1. Inconsistent Supersaturation: Non-uniform temperature or concentration throughout the crystallizer. 2. Uncontrolled Nucleation: A burst of nucleation followed by a period of only growth. | 1. Improve Mixing: Ensure uniform agitation to maintain consistent conditions. 2. Controlled Cooling: Implement a programmed cooling profile to control the rate of supersaturation. 3. Seeding: Use a controlled amount of seed crystals with a narrow size distribution. |
Data Presentation
The following tables summarize quantitative data on factors affecting the particle size of boric acid, which can serve as a starting point for optimizing this compound crystallization.
Table 1: Effect of Additives on Boric Acid Particle Size
| Additive System | Concentration of Additive | Resulting Particle Size | Reference |
| Hexane (anti-solvent) | Water to hexane volumetric ratio of 1:1.2 | ~0.3 µm | [2] |
| Hexane with Triton X-100 (dispersant) | 1.5 wt% Triton X-100 | ~20 nm | [2] |
| Acrylamide Polymer | 50-100 ppm | Control over particle size distribution |
Table 2: Solubility of Boric Acid in Water at Different Temperatures
| Temperature (°C) | Solubility (g / 100 mL) | Reference |
| 0 | 2.52 | [5] |
| 20 | 4.72 | [5] |
| 40 | 8.08 | [6] |
| 60 | 12.97 | [6] |
| 80 | 19.10 | [5] |
| 100 | 27.53 | [5] |
Experimental Protocols
Protocol 1: General Recrystallization of this compound from Orthoboric Acid
This protocol describes the basic method for preparing this compound crystals. The particle size can be influenced by adjusting the heating and cooling rates.
-
Dehydration: Place a known amount of high-purity orthoboric acid (H₃BO₃) in a shallow, heat-resistant dish.
-
Heating: Heat the orthoboric acid in an oven at a controlled temperature.
-
For orthorhombic this compound, heat at 80-100°C.
-
For cubic this compound, heat above 140°C.
-
-
Monitoring: Heat until the calculated amount of water has been removed to form this compound (HBO₂).
-
Crystallization: The this compound will form as a crystalline solid.
-
Cooling: Allow the this compound to cool slowly to room temperature. A slower cooling rate will generally favor the formation of larger crystals.
-
Collection: Carefully collect the this compound crystals.
Protocol 2: Controlled Particle Size Crystallization of Boric Acid using an Anti-Solvent (Adaptable for this compound)
This protocol is based on a method for boric acid and can be adapted for this compound, likely by using a suitable solvent in which this compound has some solubility that can be reduced by an anti-solvent.
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., a polar solvent) at an elevated temperature to create a saturated or near-saturated solution.
-
Anti-Solvent Addition: While stirring, slowly add a miscible anti-solvent (a solvent in which this compound has low solubility, e.g., hexane for boric acid in water) to the solution.[2] The rate of addition will influence the rate of supersaturation and thus the particle size. A slower addition rate will favor larger crystals.
-
Cooling and Crystallization: Allow the solution to cool to room temperature while continuing to stir. The cooling rate can be controlled to further influence particle size.
-
Filtration: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual dissolved impurities.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Visualizations
Caption: Experimental workflow for controlling this compound crystal size.
Caption: Key factors influencing the final particle size of crystals.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of crystallization and particle size distribution of boric acid in the processing of a boron carbide precursor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. reelmind.ai [reelmind.ai]
- 4. reddit.com [reddit.com]
- 5. Boric acid - Wikipedia [en.wikipedia.org]
- 6. Boric Acid | H3BO3 | CID 7628 - PubChem [pubchem.ncbi.nlm.nih.gov]
Avoiding phase contamination in metaboric acid polymorph synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing metaboric acid (HBO₂) polymorphs while avoiding phase contamination. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and supporting technical data.
Frequently Asked Questions (FAQs)
Q1: What are the common polymorphs of this compound and their formation conditions?
A1: this compound primarily exists in three polymorphic forms: α-HBO₂, β-HBO₂, and γ-HBO₂. Their formation is highly dependent on the temperature at which boric acid (H₃BO₃) is dehydrated.[1]
-
α-metaboric acid (orthorhombic): Typically forms at temperatures below 130°C.[1] It is considered the kinetically favored product at lower temperatures.
-
β-metaboric acid (monoclinic): Generally forms at temperatures around 150°C.[1]
-
γ-metaboric acid (cubic): Forms at temperatures above 150°C and is the most thermodynamically stable form.[1]
Q2: I am trying to synthesize β-metaboric acid, but my product is a mixture of α and β forms. What should I do?
A2: This is a common issue and usually indicates that the reaction conditions are not optimal for the exclusive formation of the β-polymorph. The formation of the α-polymorph suggests that the temperature was either too low or the heating time was insufficient for the complete conversion to the β-form. Refer to the troubleshooting guide below for specific actions.
Q3: How can I confirm the polymorphic form of my synthesized this compound?
A3: The most common techniques for identifying this compound polymorphs are Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Each polymorph has a unique PXRD pattern and a characteristic thermal profile in DSC analysis.
Q4: Is it possible to convert one polymorph to another?
A4: Yes, phase transitions are possible. Generally, the less stable forms will convert to more stable forms upon heating. For instance, α-metaboric acid can be converted to the β-form by heating it to the appropriate temperature range (around 130-140°C in a sealed system to prevent further dehydration).[2] Both α and β forms can be converted to the γ-form by heating above 140°C.[2]
Troubleshooting Guide
Problem: My synthesis yielded a mixture of α- and β-metaboric acid when I was targeting the pure β-form.
This issue often arises from reaction conditions that allow for the nucleation and growth of both polymorphs. Here is a step-by-step guide to troubleshoot this problem:
Problem: I am unable to obtain the γ-metaboric acid and keep getting the β-form.
The synthesis of the γ-polymorph requires more stringent conditions. Here’s a guide to address this challenge:
Experimental Protocols
The synthesis of this compound polymorphs is primarily achieved through the controlled thermal dehydration of boric acid. The key to obtaining a pure polymorph lies in precise control over temperature, heating duration, and the surrounding atmosphere.
Synthesis of α-Metaboric Acid (α-HBO₂)
This protocol is designed to favor the formation of the kinetically stable α-polymorph.
-
Starting Material: High-purity crystalline boric acid (H₃BO₃).
-
Apparatus: A calibrated laboratory oven with good temperature stability, a shallow ceramic or glass dish.
-
Procedure:
-
Spread a thin layer of boric acid in the dish.
-
Place the dish in the oven preheated to 100-110°C.
-
Heat for 4-6 hours in a stream of dry air or under a slight vacuum to facilitate the removal of water.[3]
-
Cool the sample to room temperature in a desiccator to prevent rehydration.
-
-
Characterization: Confirm the product is α-metaboric acid using PXRD.
Synthesis of β-Metaboric Acid (β-HBO₂)
This protocol aims for the formation of the β-polymorph by carefully controlling the temperature to be within its stability window.
-
Starting Material: High-purity crystalline boric acid (H₃BO₃) or α-metaboric acid.
-
Apparatus: A tube furnace with precise temperature control, a sealed or partially sealed quartz tube.
-
Procedure:
-
Place the starting material in the quartz tube.
-
If starting from boric acid, first heat to 110°C for 2 hours to form the α-polymorph in situ.
-
Increase the temperature to 140-150°C and hold for 2-4 hours. A sealed or partially sealed tube helps to maintain a sufficient water vapor pressure to facilitate the α to β transition without complete dehydration to boron trioxide.[2]
-
Cool the sample slowly to room temperature.
-
-
Characterization: Use PXRD and DSC to confirm the formation of β-metaboric acid and check for any residual α-phase.
Synthesis of γ-Metaboric Acid (γ-HBO₂)
The synthesis of the γ-polymorph is the most challenging and often requires higher temperatures and pressures.
-
Starting Material: α-metaboric acid or β-metaboric acid.
-
Apparatus: A high-pressure synthesis apparatus (e.g., a piston-cylinder device or a high-pressure autoclave).
-
Procedure:
-
Load the starting material into the high-pressure cell.
-
Increase the pressure to the desired level (e.g., 1-2 GPa). High pressure favors the formation of the denser γ-phase.
-
Heat the sample to a temperature above 160°C while maintaining the pressure.
-
Hold at these conditions for 1-2 hours.
-
Quench the sample to room temperature while maintaining pressure.
-
Slowly release the pressure.
-
-
Characterization: PXRD is essential to confirm the formation of the cubic γ-phase.
Data Presentation
The successful synthesis of a specific this compound polymorph is highly dependent on the experimental parameters. The following tables summarize the key synthesis conditions and expected outcomes.
Table 1: Synthesis Parameters for this compound Polymorphs
| Polymorph | Starting Material | Temperature (°C) | Pressure | Atmosphere | Typical Heating Time |
| α-HBO₂ | Boric Acid | 100 - 120[3][4] | Ambient | Dry Air/Vacuum | 4 - 6 hours |
| β-HBO₂ | α-HBO₂ or Boric Acid | 140 - 155 | Ambient (in a sealed or partially sealed vessel) | Controlled water vapor | 2 - 4 hours |
| γ-HBO₂ | α-HBO₂ or β-HBO₂ | > 160 | High Pressure (e.g., >1 GPa) | Inert | 1 - 2 hours |
Table 2: Characterization Data for this compound Polymorphs
| Polymorph | Crystal System | Key PXRD Peaks (2θ) | DSC Thermal Events |
| α-HBO₂ | Orthorhombic | (Characteristic peaks to be populated from experimental data) | Endothermic peak corresponding to conversion to β- or γ-form and subsequent decomposition. |
| β-HBO₂ | Monoclinic | (Characteristic peaks to be populated from experimental data) | Endothermic peak at a higher temperature than α-form, showing conversion to γ-form or decomposition. |
| γ-HBO₂ | Cubic | (Characteristic peaks to be populated from experimental data) | A single sharp endothermic peak at its melting/decomposition point (~236°C). |
(Note: Specific 2θ values for PXRD peaks should be obtained from reliable experimental database sources for the most accurate identification.)
References
Difficulties in dissolving metaboric acid for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties with the dissolution of metaboric acid for chemical reactions.
Troubleshooting Guides
Issue: this compound is not dissolving or is dissolving very slowly.
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Question: I'm having trouble dissolving this compound in water. What can I do?
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Answer: this compound has low solubility in cold water and tends to revert to boric acid upon dissolution.[1] Gentle heating of the solution can improve the dissolution rate.[2][3] Additionally, using powdered this compound may lead to slower dissolution compared to a crystalline form, but it will dissolve with gentle warming.[2][3]
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Question: Can I use solvents other than water to dissolve this compound?
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Answer: While water is the most common solvent, this compound's precursor, boric acid, is soluble in lower alcohols (like methanol (B129727) and ethanol) and glycerol, and moderately soluble in pyridine.[4][5] The solubility of this compound itself in these organic solvents is not as well-documented, but they can be explored as alternatives depending on your reaction conditions.
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Question: Does the polymorphic form of my this compound affect its solubility?
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Answer: Yes, this compound exists in three main polymorphic forms (α, β, and γ), which are obtained at different dehydration temperatures of boric acid.[1][6][7] These forms have different crystal structures, which can influence their solubility. The cubic γ-form is noted to be slightly soluble in water.[1]
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Issue: The dissolved this compound solution is not stable or is giving unexpected side products in my reaction.
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Question: My this compound solution seems to be changing over time. Why is this happening?
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Answer: this compound is a dehydrated form of boric acid and will revert to boric acid when dissolved in water.[1][4] This means your "this compound solution" is likely a solution of boric acid. For applications where the this compound structure is crucial, it is important to use anhydrous solvents and conditions.
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Question: I'm seeing unexpected byproducts in my Suzuki-Miyaura coupling reaction when using a boronic acid derivative. Could this be related to the stability of the acid?
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Answer: Yes, boronic acids and their derivatives can be unstable under Suzuki coupling conditions, leading to side reactions like protodeboronation (hydrolysis of the boronic acid) and homocoupling.[8][9] While this compound is not a direct replacement for aryl or alkyl boronic acids in Suzuki coupling, the instability of the boron-carbon bond in boronic acids highlights the general sensitivity of such compounds. To mitigate these issues, using anhydrous solvents and inert atmospheres is critical.[10]
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Frequently Asked Questions (FAQs)
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Q1: What is this compound and how is it different from boric acid?
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Q2: At what temperature does this compound decompose?
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Q3: How does pH affect the solubility of boron-containing acids?
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A3: The solubility of boric acid, the hydrated form of this compound in aqueous solution, is influenced by pH. Boric acid is a weak acid, and its solubility can be increased in the presence of substances that form soluble complexes with borate (B1201080) ions.[11]
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Q4: Can I prepare a stock solution of this compound?
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A4: Due to its tendency to revert to boric acid in water, preparing a stable stock solution of true this compound in an aqueous solvent is not feasible.[1][4] If an aqueous solution is prepared, it should be considered a boric acid solution. For reactions requiring anhydrous conditions, the solution should be prepared fresh in a suitable anhydrous solvent immediately before use.
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Data Presentation
Table 1: Solubility of Boric Acid (the hydrated form of this compound in water) at Various Temperatures.
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 2.52[4] |
| 20 | 4.72[4] |
| 25 | 5.7[4] |
| 80 | 19.10[4] |
| 100 | 27.53[4] |
Table 2: Properties of this compound Polymorphs.
| Polymorph | Crystal System | Preparation Temperature | Melting Point (°C) |
| α-form | Orthorhombic | Below 130°C[1] | - |
| β-form | Monoclinic | Around 150°C[1] | 201[6] |
| γ-form | Cubic | Above 150°C[1] | ~236 (with decomposition)[1] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of Boric Acid (from this compound)
This protocol is for applications where the final solute is boric acid.
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Weighing: Accurately weigh the desired amount of this compound powder.
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Solvent Addition: Add the this compound to a beaker containing the required volume of deionized water.
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Dissolution: Stir the mixture. Gentle heating (e.g., on a hot plate at 40-50°C) can be applied to aid dissolution.[2][3] Do not boil, as this will significantly increase the rate of water loss and could lead to the formation of other boron oxides.
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Cooling: Once the solid has completely dissolved, allow the solution to cool to room temperature before use.
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Note: Be aware that the resulting solution will contain boric acid due to the hydrolysis of this compound.[1][4]
Protocol 2: Use of this compound in a Water-Sensitive Reaction (General Guidance)
This protocol provides general steps for reactions where the presence of water is detrimental.
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Drying of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).
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Solvent Choice: Use a suitable anhydrous solvent in which this compound has some solubility or can be effectively suspended for the reaction.
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Inert Atmosphere: Conduct the entire procedure under an inert atmosphere to prevent the introduction of moisture from the air.
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Addition: Add the anhydrous solvent to the reaction flask, followed by the this compound. Stir to dissolve or create a fine suspension.
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Reaction: Proceed with the addition of other reagents as required by your specific reaction protocol.
Visualizations
Caption: Troubleshooting workflow for this compound dissolution issues.
Caption: Recommended workflow for dissolving this compound in water.
Caption: Relationship between boric acid and its dehydrated forms.
References
- 1. grokipedia.com [grokipedia.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Boric acid - Wikipedia [en.wikipedia.org]
- 5. Boric Acid | H3BO3 | CID 7628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. fzk.bibliothek.kit.edu [fzk.bibliothek.kit.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Product Information | LabelSDS [labelsds.com]
Technical Support Center: Metaboric Acid in Organic Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing metaboric acid in organic catalysis. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from boric acid as a catalyst?
This compound (HBO₂) is a dehydrated form of orthoboric acid (H₃BO₃).[1] It exists in several forms, with the trimeric structure being common.[1] In organic synthesis, when boric acid is used as a catalyst at temperatures between 80-170°C, especially with azeotropic removal of water, it is likely that this compound is the active catalytic species. Its increased Lewis acidity compared to boric acid can enhance catalytic activity in various reactions.
Q2: What are the most common applications of this compound in organic catalysis?
This compound, often generated in situ from boric acid, is an effective catalyst for a range of organic transformations that involve the activation of hydroxyl groups. These include:
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Esterification and Transesterification: Catalyzing the formation of esters from carboxylic acids and alcohols.
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Dehydration of Alcohols: Promoting the elimination of water from alcohols to form alkenes.[2][3]
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Aldol Condensation: Facilitating the reaction between enolizable carbonyl compounds.[4][5]
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Amidation: Although less common than for boric acid, it can play a role in the formation of amides from carboxylic acids and amines.
Q3: What are the primary side reactions to be aware of when using this compound as a catalyst?
The primary side reactions are often related to the catalyst's interaction with the substrates and solvent, or its inherent reactivity under reaction conditions. These include:
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Formation of Stable Borate (B1201080) Esters: Reaction with diols or polyols in the substrate or product can form stable borate esters, sequestering the catalyst and inhibiting turnover.[6][7]
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Alkene Isomerization: In the dehydration of alcohols, a mixture of alkene isomers (regioisomers and stereoisomers) can be formed.[2][3]
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Carbocation Rearrangements: During the dehydration of secondary alcohols, rearrangements of the intermediate carbocation can lead to skeletal isomerization of the resulting alkene.[8]
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Polymerization: The Lewis acidic nature of metaborate (B1245444) esters can initiate the polymerization of susceptible substrates, such as epoxides.[6][9]
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Uncontrolled Condensation: In aldol-type reactions, the initial β-hydroxy carbonyl product can readily dehydrate to form a conjugated enone, which may be an undesired side product.[5]
Q4: How does the presence of water affect this compound catalysis?
Water can hydrolyze this compound back to boric acid, potentially reducing its catalytic efficacy.[10] In reactions that produce water, such as esterification and dehydration, its removal is crucial to drive the equilibrium towards the product and maintain the active catalytic species.
Troubleshooting Guides
Issue 1: Low or Stalled Reaction Conversion in Esterification
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Catalyst Sequestration | The substrate or product may contain diol functionalities that form stable borate esters with the catalyst, effectively removing it from the catalytic cycle. | Protocol for Catalyst Sequestration Test: 1. Analyze the reaction mixture by ¹¹B NMR to identify the presence of tetracoordinate boron species indicative of stable borate esters. 2. If catalyst sequestration is suspected, add a fresh portion of the catalyst to the reaction mixture and monitor for an increase in conversion. 3. Consider using a protecting group strategy for diol functionalities if they are not the intended reaction site. |
| Catalyst Hydrolysis | Inadequate removal of water byproduct leads to the hydrolysis of this compound to the less active boric acid. | Protocol for Efficient Water Removal: 1. Use a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene, xylenes) to continuously remove water. 2. Ensure all reagents and solvents are anhydrous before starting the reaction. 3. Add molecular sieves (ensure compatibility with reaction conditions) to the reaction mixture to scavenge any residual water. |
| Insufficient Catalyst Loading | The amount of catalyst may be insufficient to drive the reaction to completion, especially with challenging substrates. | Protocol for Optimizing Catalyst Loading: 1. Start with a catalyst loading of 1-5 mol%. 2. If the reaction is slow or stalls, incrementally increase the catalyst loading to 10 mol% or higher, while monitoring for any increase in side product formation. |
Issue 2: Formation of Multiple Products in Alcohol Dehydration
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Formation of Regioisomers | Dehydration of unsymmetrical secondary or tertiary alcohols can lead to the formation of different alkene regioisomers (e.g., Zaitsev vs. Hofmann products). | Protocol for Controlling Regioselectivity: 1. Lowering the reaction temperature may favor the formation of the thermodynamically more stable (Zaitsev) product. 2. The choice of solvent can influence the product distribution. A systematic screen of non-polar and polar aprotic solvents is recommended. |
| Formation of Stereoisomers | The dehydration reaction can produce a mixture of E/Z isomers. | Protocol for Influencing Stereoselectivity: 1. Analyze the product mixture using GC or NMR to determine the E/Z ratio. 2. Modifying the steric bulk of the catalyst (by using a substituted boric acid precursor) or the substrate may influence the stereochemical outcome. |
| Carbocation Rearrangement | A hydride or alkyl shift in the carbocation intermediate can lead to a rearranged carbon skeleton in the final alkene product. | Protocol for Minimizing Rearrangements: 1. Use a lower reaction temperature to disfavor the rearrangement pathway. 2. Employing a less acidic catalyst system (e.g., boric acid without strong heating) might reduce the propensity for carbocation formation and subsequent rearrangement. |
Issue 3: Undesired Polymerization of Substrate
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Lewis Acid-Initiated Polymerization | The this compound catalyst or its ester derivatives can act as a Lewis acid to initiate the polymerization of sensitive functional groups like epoxides or styrenes. | Protocol for Suppressing Polymerization: 1. Reduce the catalyst concentration to the minimum effective level. 2. Lower the reaction temperature to decrease the rate of polymerization. 3. Introduce a sterically hindered catalyst precursor to reduce the accessibility of the Lewis acidic boron center. 4. If possible, perform the reaction in a more dilute solution. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data to illustrate the impact of troubleshooting on reaction outcomes. Note: Specific experimental data for this compound side reactions is limited in the literature; this table serves as a conceptual guide.
| Reaction | Problem | Unoptimized Conditions (Yield %) | Troubleshooting Step | Optimized Conditions (Yield %) |
| Esterification of Adipic Acid with Ethanol | Low Conversion | 45% (Product), 55% (Starting Material) | Use of Dean-Stark trap | 92% (Product) |
| Dehydration of 2-Pentanol | Mixture of Alkenes | 20% (1-Pentene), 55% (trans-2-Pentene), 25% (cis-2-Pentene) | Lower reaction temperature from 150°C to 120°C | 10% (1-Pentene), 70% (trans-2-Pentene), 20% (cis-2-Pentene) |
| Reaction of Styrene Oxide with Methanol | Polymer Formation | 30% (Desired Product), 70% (Polystyrene) | Reduce catalyst loading from 5 mol% to 1 mol% | 85% (Desired Product), 15% (Polystyrene) |
Visualizations
Reaction Pathway: Esterification Catalyzed by this compound
Caption: Catalytic cycle for this compound-catalyzed esterification.
Troubleshooting Logic: Low Esterification Yield
Caption: Decision tree for troubleshooting low yield in esterification.
Experimental Workflow: Alcohol Dehydration and Side Product Analysis
Caption: Workflow for alcohol dehydration and side product mitigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Sciencemadness Discussion Board - Aldol condensation using Boric Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Borate esters - Wikipedia [en.wikipedia.org]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. acid-catalyzed polymerization reactions: Topics by Science.gov [science.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Metaboric Acid Polymorph Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the yield of specific metaboric acid polymorphs. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary polymorphs of this compound, and how are they typically formed?
A1: this compound (HBO₂) has three main polymorphs: the α-form (orthorhombic), the β-form (monoclinic), and the γ-form (cubic).[1] These are typically produced by the thermal dehydration of orthoboric acid (H₃BO₃) at progressively higher temperatures.[1]
Q2: What are the key differences between the α, β, and γ polymorphs?
A2: The polymorphs differ in their crystal structures. The α-form consists of discrete trimeric molecules, (HBO₂)₃. The β-form has a polymeric chain structure, and the γ-form has a three-dimensional network structure. These structural differences result in different physical properties, such as density and melting point.
Q3: Why is it crucial to control the polymorphic form of this compound in research and development?
A3: Different polymorphs of a substance can have distinct physical and chemical properties, including solubility, dissolution rate, stability, and hygroscopicity. In drug development, controlling the polymorphic form of an active pharmaceutical ingredient (API) or an intermediate is critical for ensuring consistent product performance, bioavailability, and stability.
Q4: What are the most effective analytical techniques for identifying and quantifying this compound polymorphs?
A4: X-ray powder diffraction (XRD) is the primary technique for identifying and quantifying the different polymorphic forms of this compound due to their distinct crystal structures.[2][3][4] Vibrational spectroscopy techniques such as Raman and Infrared (IR) spectroscopy are also powerful tools for differentiating between the polymorphs.
Experimental Protocols and Data
The synthesis of specific this compound polymorphs is highly dependent on precise temperature control. The following protocols are baseline procedures that can be optimized for higher yields.
Data Presentation: Synthesis Parameters for this compound Polymorphs
| Polymorph | Starting Material | Temperature Range (°C) | Pressure Conditions | Key Considerations |
| α-Metaboric Acid | Orthoboric Acid (H₃BO₃) | 80 - 130 | Atmospheric or below atmospheric | Gradual heating is recommended to avoid fusion.[5] Operating at reduced pressure can facilitate water removal.[5] |
| β-Metaboric Acid | α-Metaboric Acid | 130 - 150 | Sealed ampoule (to prevent further dehydration) | Starts from the pre-formed α-polymorph. Precise temperature control is critical to prevent conversion to the γ-form. |
| γ-Metaboric Acid | α or β-Metaboric Acid | > 140 | Atmospheric or below atmospheric | This is the most stable form at higher temperatures. Further heating above 200°C can lead to the formation of boric oxide (B₂O₃). |
Experimental Workflow for Polymorph Synthesis
Detailed Methodologies
1. Synthesis of α-Metaboric Acid:
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Objective: To produce orthorhombic α-metaboric acid with high purity.
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Procedure:
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Place finely powdered orthoboric acid in a shallow dish to form a thin layer.
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Heat the sample in an oven or a furnace with good temperature control.
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Gradually increase the temperature from ambient to a value between 100°C and 125°C.[5] A slow heating rate is crucial to prevent the material from melting or fusing.
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To facilitate the removal of water, conduct the heating under reduced pressure (e.g., 10-30 mmHg).[5]
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Hold the temperature for a sufficient duration (which may range from several hours to days) until the theoretical weight loss for the conversion to this compound is achieved.
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Cool the sample to room temperature in a desiccator to prevent rehydration.
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Confirm the polymorphic identity using XRD or Raman spectroscopy.
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2. Synthesis of β-Metaboric Acid:
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Objective: To convert α-metaboric acid to monoclinic β-metaboric acid.
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Procedure:
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Place previously synthesized and verified α-metaboric acid into a sealed ampoule or a container that can be tightly sealed to prevent the escape of water vapor.
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Heat the sealed container to a temperature between 130°C and 140°C.
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Maintain this temperature for several hours to allow for the solid-state transformation.
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Carefully cool the container to room temperature.
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Analyze the product to confirm the conversion to the β-polymorph.
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3. Synthesis of γ-Metaboric Acid:
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Objective: To produce the most stable cubic γ-polymorph.
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Procedure:
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Start with either α or β-metaboric acid.
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Heat the material in an open or loosely covered container to a temperature above 140°C, typically in the range of 150-170°C.
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Hold at this temperature for a sufficient time to ensure complete conversion.
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Be cautious not to exceed 200°C for extended periods, as this can lead to further dehydration to boric oxide (B₂O₃).
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Cool the sample and verify the formation of the γ-polymorph.
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Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of specific this compound polymorphs.
Logical Relationship Diagram for Troubleshooting
Question-and-Answer Troubleshooting
Problem 1: The yield of the desired polymorph is low, and a significant amount of the starting material remains.
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Question: I heated my orthoboric acid at 110°C for several hours, but XRD analysis shows a large amount of unreacted starting material. How can I improve the conversion to α-metaboric acid?
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Answer:
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Increase Duration: The dehydration of orthoboric acid can be a slow process.[6] Increase the heating time significantly, potentially to 24 hours or longer, and monitor the weight loss until it stabilizes at the theoretical value for complete conversion to HBO₂.
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Improve Water Removal: The presence of water vapor can inhibit the dehydration reaction.[7] If you are heating in a static oven, consider using a vacuum oven or passing a stream of dry air or nitrogen over the sample to more effectively remove the water produced.[5]
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Increase Surface Area: Ensure your starting orthoboric acid is finely powdered and spread in a thin layer. This increases the surface area exposed for dehydration.
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Problem 2: The product is a mixture of two or more polymorphs (e.g., α and β, or β and γ).
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Question: My product contains both β and γ-metaboric acid. How can I obtain a pure β-polymorph?
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Answer:
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Precise Temperature Control: The temperature windows for the formation of β and γ polymorphs are very close and may overlap. Ensure your oven or furnace temperature is calibrated and precisely controlled within the 130-140°C range for the β-form. Even a small overshoot in temperature can initiate the conversion to the more stable γ-form.
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Use a Sealed Container for β-synthesis: To synthesize the β-form from the α-form, it is recommended to heat it in a sealed ampoule.[3] This prevents further water loss and disfavors the formation of the γ-polymorph.
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Controlled Heating Rate: A slow, controlled heating rate can help to isolate the desired polymorph by allowing the system to equilibrate at the target temperature before transitioning to the next phase.
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Problem 3: The final product is contaminated with boric oxide (B₂O₃).
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Question: I was trying to synthesize γ-metaboric acid, but my final product seems to have some boric oxide in it. How can I avoid this?
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Answer:
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Avoid Overheating: Boric oxide formation occurs at temperatures above the range for γ-metaboric acid synthesis, typically becoming significant above 170-200°C.[5][7] Carefully control the temperature to stay within the optimal range for the γ-polymorph (around 150-160°C).
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Monitor Heating Time: Prolonged heating, even within the correct temperature range, can eventually lead to the formation of boric oxide. Once the conversion to the γ-polymorph is complete (as determined by preliminary time-course experiments), cool the sample down.
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Problem 4: The boric acid melted and fused into a glassy solid instead of forming a crystalline powder.
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Question: When I heated my orthoboric acid, it melted and formed a hard, glassy material that is difficult to handle. How do I prevent this?
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Answer:
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Reduce the Heating Rate: Rapid heating can cause localized melting before the dehydration is complete. A gradual, slow increase in temperature is crucial to allow for the removal of water without fusing the material.[5]
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Use Reduced Pressure: Performing the dehydration under vacuum or in a stream of dry gas helps to remove water as it is formed, which can prevent the formation of a concentrated aqueous solution that leads to melting and agglomeration.[5] One patented method suggests slurrying the boric acid in an organic liquid to prevent agglomeration during dehydration.[7]
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References
- 1. fzk.bibliothek.kit.edu [fzk.bibliothek.kit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of polymorphic impurity by X-ray powder diffractometry in an OROS formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4908196A - Boric oxide preparation method - Google Patents [patents.google.com]
- 6. d-nb.info [d-nb.info]
- 7. US3397954A - Process for dehydrating boric acid - Google Patents [patents.google.com]
Technical Support Center: Differentiating Metaboric Acid Polymorphs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the differentiation of metaboric acid (HBO₂) polymorphs.
Frequently Asked Questions (FAQs)
Q1: What are the common polymorphs of this compound?
A1: this compound primarily exists in three polymorphic forms:
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α-HBO₂ (cubic): The most stable form.
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β-HBO₂ (monoclinic): A metastable form.
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γ-HBO₂ (orthorhombic): Another metastable form.
The formation of a specific polymorph is highly dependent on the temperature and conditions of dehydration of orthoboric acid (H₃BO₃).[1][2]
Q2: Which analytical techniques are most effective for differentiating this compound polymorphs?
A2: A multi-technique approach is recommended for unambiguous differentiation. The most powerful techniques include:
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Powder X-ray Diffraction (PXRD): Considered the "gold standard" for polymorph identification as each crystalline form has a unique diffraction pattern.[3][4]
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Vibrational Spectroscopy (Raman and FT-IR): These techniques are sensitive to the molecular-level differences in the crystal lattice of polymorphs, providing distinct spectral fingerprints.[5][6][7][8][9]
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Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can distinguish polymorphs based on their different melting points, transition temperatures, and enthalpies.[6][10][11] Thermogravimetric Analysis (TGA) is useful for studying the dehydration process of orthoboric acid to form this compound.
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Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: This technique can provide detailed information about the local atomic environment in the different crystal structures.[10][12][13][14][15]
Q3: Can I rely on a single technique for polymorph identification?
A3: While PXRD is a very powerful tool, relying on a single technique can sometimes be misleading, especially in the presence of mixtures or amorphous content.[5] Combining techniques, for instance, PXRD with Raman spectroscopy or DSC, provides a more comprehensive and reliable characterization.[16]
Troubleshooting Guides
Powder X-ray Diffraction (PXRD)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Ambiguous or noisy diffraction pattern | Insufficient sample amount. Poor sample preparation (e.g., large crystallite size, preferred orientation). | Ensure a sufficient amount of finely ground powder is used.[4] Use a sample holder that minimizes background noise. Consider techniques to reduce preferred orientation, such as back-loading the sample holder or using a specialized sample spinner. |
| Peak positions are shifted compared to reference data | Instrument misalignment. Sample displacement error. Presence of a solid solution or impurities. | Calibrate the diffractometer using a standard reference material. Ensure the sample surface is perfectly flat and at the correct height in the sample holder. Analyze the sample for chemical purity using other techniques like FT-IR or elemental analysis. |
| Extra peaks are present in the diffractogram | The sample is a mixture of polymorphs. Presence of unreacted starting material (orthoboric acid) or other impurities. The sample has undergone a polymorphic transformation during preparation or analysis. | Compare the pattern with reference patterns of all known polymorphs and starting materials. Use a quantitative analysis method (e.g., Rietveld refinement) to determine the percentage of each phase.[17] Control the environmental conditions (temperature, humidity) during sample preparation and analysis. |
| Broad peaks or a "halo" pattern is observed | The sample is amorphous or has very small crystallite size. | Consider the presence of amorphous content. This can be confirmed with techniques like DSC, which will show a glass transition. Estimate the crystallite size using the Scherrer equation. |
Vibrational Spectroscopy (Raman & FT-IR)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Spectra from different samples of the same polymorph show variations | Differences in particle size and packing. Sample fluorescence (in Raman). Water content affecting the spectra. | Ensure consistent sample preparation for all measurements. For Raman, try using a different laser excitation wavelength to minimize fluorescence. Dry the sample thoroughly before analysis to remove adsorbed water. |
| Overlapping peaks make differentiation difficult | The spectral differences between polymorphs are subtle. Presence of a mixture of polymorphs. | Use spectral deconvolution software to resolve overlapping bands. Focus on the low-frequency region (lattice vibrations) in Raman spectroscopy, which is often more sensitive to polymorphic differences.[6] Compare spectra with high-quality reference spectra of the pure polymorphs. |
| Unexpected peaks are observed | Presence of impurities or residual solvent. Degradation of the sample. | Analyze the sample for chemical purity. Ensure the sample has not been exposed to conditions that could cause degradation (e.g., high temperature, light). |
Thermal Analysis (DSC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad or distorted melting endotherms | Sample contains impurities. The heating rate is too high. Poor thermal contact between the sample and the DSC pan. | Use a purer sample if possible. Reduce the heating rate (e.g., to 2-5 °C/min) to improve resolution.[6] Ensure the sample is evenly spread in the bottom of the pan and that the pan is properly sealed. |
| An exothermic event is observed before an endotherm | The sample is a metastable polymorph that is converting to a more stable form before melting. This is a key indicator of polymorphism. | This is a characteristic feature and can be used to identify the metastable form. The exotherm represents the energy released during the polymorphic transformation.[18] |
| Multiple endothermic peaks are present | The sample is a mixture of polymorphs, each melting at its characteristic temperature. The sample undergoes a solid-solid phase transition before melting. | Analyze the sample with a complementary technique like hot-stage microscopy to visually observe the transitions. Correlate the thermal events with changes in the crystal structure using temperature-controlled PXRD. |
| The transition temperatures do not match literature values | The instrument temperature calibration is off. The heating rate is different from that used in the reference data. | Calibrate the DSC instrument with certified reference materials (e.g., indium, tin).[14] Report the heating rate used in your experiment, as transition temperatures can be heating rate dependent. |
Quantitative Data Summary
Table 1: Differentiating Physical Properties of this compound Polymorphs
| Property | α-HBO₂ (cubic) | β-HBO₂ (monoclinic) | γ-HBO₂ (orthorhombic) |
| Crystal System | Cubic | Monoclinic | Orthorhombic |
| Density (g/cm³) | 2.49 | 2.045 | 1.784 |
| Melting Point (°C) | ~236 | ~201 | ~176 |
Note: The exact melting points can vary depending on the heating rate and purity of the sample.[1]
Table 2: Key Distinguishing Features from Analytical Techniques
| Technique | α-HBO₂ (cubic) | β-HBO₂ (monoclinic) | γ-HBO₂ (orthorhombic) |
| PXRD (Key 2θ peaks) | Distinct pattern with sharp peaks indicative of a highly crystalline structure. Specific peak positions need to be compared with reference database patterns (e.g., ICDD). | Unique diffraction pattern different from the α and γ forms. | Characteristic diffraction pattern that distinguishes it from the other two polymorphs. |
| Raman Spectroscopy | Will show characteristic vibrational modes. The spectrum is generally simpler due to the higher symmetry of the cubic lattice. | The lower symmetry will likely result in more complex Raman spectra with more active vibrational modes compared to the α-form. | The orthorhombic structure will have its own unique set of Raman active modes, allowing for its differentiation. |
| FT-IR Spectroscopy | The IR spectrum will be characterized by specific absorption bands related to B-O and O-H vibrations within the cubic crystal lattice. | The monoclinic structure will lead to a different set of IR absorption bands compared to the other polymorphs. | The orthorhombic form will exhibit a unique IR spectrum. For example, a strong band around 1450 cm⁻¹ is a characteristic feature.[18] |
| DSC | A single, sharp endotherm corresponding to its melting point around 236°C. | An endotherm at its melting point (~201°C). It may show an exothermic transition to the more stable α-form upon heating. | An endotherm at its melting point (~176°C). It may also exhibit an exothermic transition to a more stable form upon heating. |
Experimental Protocols
Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the this compound sample to a fine powder using an agate mortar and pestle. This helps to reduce preferred orientation.
-
Sample Mounting: Carefully pack the powdered sample into the sample holder. Ensure the surface is smooth and level with the holder's surface to avoid sample displacement errors.
-
Instrument Setup:
-
Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Set the voltage and current to the instrument's recommended values (e.g., 40 kV and 40 mA).
-
-
Data Collection:
-
Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02° and a count time of 1-2 seconds per step.
-
Spinning the sample during analysis can further reduce preferred orientation effects.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the peak positions (2θ) and their relative intensities.
-
Compare the experimental diffraction pattern with reference patterns from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD) to identify the polymorph(s) present.
-
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the powdered this compound sample onto a microscope slide or into a well plate.
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
-
Data Collection:
-
Focus the laser onto the sample.
-
Acquire spectra over a Raman shift range of approximately 100 to 1600 cm⁻¹. The low-frequency region (below 400 cm⁻¹) is particularly important for observing lattice vibrations that are sensitive to polymorphism.
-
Use an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.
-
-
Data Analysis:
-
Compare the obtained spectrum with reference spectra of the known this compound polymorphs.
-
Pay close attention to shifts in peak positions, the appearance or disappearance of peaks, and changes in relative peak intensities.
-
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Data Collection:
-
Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature above the highest expected melting point (e.g., 250 °C).
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify thermal events such as melting (endotherms) and polymorphic transitions (exotherms or endotherms).
-
Determine the onset temperature, peak temperature, and enthalpy of each transition.
-
Compare the thermal behavior with that of known this compound polymorphs.
-
Visualization of Analytical Workflows
Caption: Workflow for this compound polymorph identification.
Caption: Interrelation of techniques and properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. nishkaresearch.com [nishkaresearch.com]
- 6. mt.com [mt.com]
- 7. tainstruments.com [tainstruments.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. photonics.com [photonics.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. researchgate.net [researchgate.net]
- 12. Portable Raman Spectroscopy for the Study of Polymorphs and Monitoring Polymorphic Transitions | Metrohm [metrohm.com]
- 13. Inline analysis of borate and sulfate solutions with Raman spectroscopy | Metrohm [metrohm.com]
- 14. torontech.com [torontech.com]
- 15. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Quantitative determination of polymorphic impurity by X-ray powder diffractometry in an OROS formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tainstruments.com [tainstruments.com]
Technical Support Center: Minimizing Hygroscopic Effects on Metaboric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the hygroscopic effects of metaboric acid in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it considered hygroscopic?
This compound (HBO₂) is a crystalline solid derived from the dehydration of boric acid (H₃BO₃) at temperatures between 100-150°C.[1] It exists in several polymorphic forms. Due to its production process, which involves the removal of water, and its chemical nature, this compound has a tendency to reabsorb moisture from the atmosphere. This property, known as hygroscopicity, can lead to changes in its physical and chemical characteristics. Upon dissolution in water, it tends to revert to boric acid.[1]
Q2: What are the common experimental problems caused by the hygroscopicity of this compound?
The absorption of atmospheric moisture can lead to several experimental issues:
-
Inaccurate Weighing: The measured mass of the acid may be inflated due to the presence of absorbed water, leading to errors in concentration calculations.
-
Changes in Physical Properties: Clumping and caking of the powder can make handling and dispensing difficult.[2]
-
Alteration of Chemical Reactivity: The presence of water can alter reaction kinetics and potentially lead to the formation of unwanted byproducts, especially in moisture-sensitive reactions.
-
Irreproducible Results: Variations in humidity levels between experiments can lead to inconsistent outcomes.
Q3: How should I store this compound to minimize moisture absorption?
Proper storage is the first line of defense against hygroscopic effects. Follow these guidelines:
-
Airtight Containers: Store this compound in well-sealed, airtight containers.
-
Desiccators: For long-term storage or after opening the main container, place it inside a desiccator containing a suitable desiccant like silica (B1680970) gel or calcium chloride.
-
Inert Atmosphere: For highly sensitive applications, consider storage in a glove box under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Environment: Store in a cool, dry place with controlled temperature and humidity.[3]
Q4: I've noticed my this compound has clumped. Can I still use it?
Clumping is a clear indication of moisture absorption. While you might be able to break up the clumps with a spatula, the material's water content is no longer known, which can compromise the accuracy of your experiment. For applications requiring precise concentrations, it is highly recommended to use a fresh, unopened container of this compound or to dry the material and verify its water content.
Q5: How can I accurately weigh a hygroscopic substance like this compound?
Accurate weighing requires minimizing exposure to atmospheric moisture. Here are some best practices:
-
Work Quickly: Have all necessary equipment ready to minimize the time the container is open.
-
Use a Weighing Bottle: Weigh the this compound in a tared, sealable weighing bottle. This minimizes exposure during transfer to the balance.
-
Controlled Environment: If possible, perform weighing in a glove box with a controlled, low-humidity atmosphere.
-
Differential Weighing: Weigh the sealed container with the substance, transfer the desired amount to your reaction vessel, and then re-weigh the sealed container. The difference in mass represents the amount of substance transferred.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or kinetics. | Variable moisture content in this compound between experimental runs. | 1. Implement a strict storage and handling protocol for this compound. 2. Quantify the water content of the this compound lot using Karl Fischer titration before each set of experiments. 3. Consider using a fresh, unopened container for each critical experiment. |
| Difficulty in achieving complete dissolution or unexpected precipitates. | This compound has partially reverted to the less soluble boric acid due to moisture absorption. | 1. Ensure the use of fresh, dry this compound. 2. Gently warm the solvent to aid dissolution, if the experimental protocol allows. 3. Verify the identity of any precipitate using appropriate analytical techniques. |
| Poor performance in moisture-sensitive reactions (e.g., Suzuki-Miyaura coupling). | Water introduced with the this compound is interfering with the catalytic cycle or causing side reactions like protodeboronation.[1][5] | 1. Use anhydrous grade this compound if available. 2. Dry the this compound under vacuum before use. 3. Perform the reaction under a strictly inert and anhydrous atmosphere. 4. Consider using a boronic acid protecting group strategy if moisture sensitivity is a persistent issue.[6] |
| Analytical balance readings are unstable and continuously increasing during weighing. | The this compound is actively absorbing moisture from the air while on the balance pan. | 1. Minimize the time the sample is on the open balance pan. 2. Use a weighing bottle with a lid. 3. If available, use a balance with a draft shield or perform the weighing in a low-humidity environment.[4][7] |
Data Presentation
Table 1: Representative Moisture Sorption Isotherm Data for a Hygroscopic Substance
This table provides illustrative data on the percentage weight gain of a typical hygroscopic pharmaceutical excipient at 25°C as a function of relative humidity (RH). This demonstrates the expected behavior of a substance like this compound. Specific values for this compound may vary.
| Relative Humidity (%) | % Weight Gain (Adsorption) | % Weight Gain (Desorption) |
| 0 | 0.00 | 1.50 |
| 10 | 1.25 | 2.50 |
| 20 | 2.50 | 3.75 |
| 30 | 4.00 | 5.00 |
| 40 | 5.50 | 6.50 |
| 50 | 7.00 | 8.00 |
| 60 | 9.00 | 9.50 |
| 70 | 12.00 | 12.50 |
| 80 | 15.50 | 15.50 |
| 90 | 20.00 | 20.00 |
Data adapted from typical moisture sorption isotherm profiles for hygroscopic pharmaceutical excipients.[3][8][9]
Experimental Protocols
Protocol 1: Determination of Water Content in this compound by Karl Fischer Titration
This protocol outlines the volumetric Karl Fischer titration method for quantifying the moisture content in a this compound sample.
Materials:
-
Karl Fischer titrator (volumetric)
-
Anhydrous methanol (B129727) (or a specialized Karl Fischer solvent)
-
Karl Fischer reagent (e.g., Composit 5)
-
Certified water standard
-
Airtight glass syringe
-
This compound sample
-
Analytical balance
Procedure:
-
System Preparation:
-
Fill the titrator burette with the Karl Fischer reagent.
-
Add anhydrous methanol to the titration vessel.
-
Seal the vessel and start the stirrer.
-
-
Solvent Titration (Pre-titration):
-
Titrate the methanol to a stable endpoint to remove any residual moisture. The instrument will indicate when the solvent is "dry".
-
-
Standardization of the Karl Fischer Reagent:
-
Using an airtight syringe, accurately weigh and inject a known amount of the certified water standard into the titration vessel.
-
Start the titration. The instrument will determine the volume of reagent required to neutralize the water.
-
Calculate the titer of the Karl Fischer reagent (mg H₂O / mL reagent). Perform this in triplicate and use the average value.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.5 - 1.0 g of the this compound sample.
-
Quickly transfer the sample into the pre-titered titration vessel.
-
Seal the vessel immediately and start the titration.
-
The titration will proceed until all the water from the sample has reacted.
-
-
Calculation:
-
The instrument will typically calculate the percentage of water in the sample based on the volume of titrant used, the titer, and the sample weight.
-
The calculation is as follows:
-
Note: Boron compounds like this compound can react with methanol, potentially releasing water and causing inaccurate results.[6] Using a methanol-free Karl Fischer solvent system is recommended for the highest accuracy.
Protocol 2: Preparation of a this compound Solution with Minimized Hygroscopic Effect
This protocol describes the steps for preparing a solution of a specific concentration from a hygroscopic this compound powder.
Materials:
-
This compound
-
Anhydrous solvent
-
Analytical balance
-
Weighing bottle
-
Spatula
-
Volumetric flask
-
Funnel
-
Desiccator
Procedure:
-
Preparation:
-
Ensure all glassware is clean and thoroughly dried in an oven. Allow glassware to cool to room temperature in a desiccator before use.
-
Pre-weigh the empty, dry weighing bottle with its lid.
-
-
Weighing:
-
In a low-humidity environment (if possible), quickly add the approximate amount of this compound to the weighing bottle and securely close the lid.
-
Accurately weigh the sealed weighing bottle containing the this compound.
-
Record this mass.
-
-
Transfer:
-
Place a funnel in the neck of the volumetric flask.
-
Quickly transfer the weighed this compound from the weighing bottle through the funnel into the volumetric flask.
-
Immediately reseal the weighing bottle.
-
-
Re-weighing:
-
Accurately re-weigh the sealed weighing bottle.
-
The difference between the initial and final mass of the weighing bottle is the exact mass of the this compound transferred to the flask.
-
-
Dissolution and Dilution:
-
Add a small amount of the anhydrous solvent to the volumetric flask to dissolve the this compound. Swirl gently.
-
Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
-
Concentration Calculation:
-
Calculate the precise concentration of the solution based on the exact mass of this compound transferred and the volume of the volumetric flask.
-
Mandatory Visualization
Caption: Workflow for handling hygroscopic this compound.
Caption: Suzuki-Miyaura coupling pathway and water interference.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
Safe handling procedures for powdered metaboric acid
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for the safe handling of powdered metaboric acid in a research and development setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with powdered this compound?
A1: Powdered this compound is considered a hazardous substance.[1] The primary hazards include:
-
Skin and eye irritation: Direct contact can cause skin irritation and serious eye irritation.[2][3]
-
Respiratory irritation: Inhalation of dust may cause respiratory irritation.[2][3]
-
Reproductive toxicity: It may cause harm to the unborn child and impair fertility.[1]
-
Ingestion: Accidental ingestion can be damaging to an individual's health, causing symptoms like nausea, vomiting, and abdominal pain.[1]
Q2: What Personal Protective Equipment (PPE) is required when handling powdered this compound?
A2: To minimize exposure, the following PPE is recommended:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[1]
-
Hand Protection: Chemical-resistant gloves such as nitrile rubber, butyl rubber, or polychloroprene are suitable.[1] It is important to replace gloves if they become contaminated.[1]
-
Respiratory Protection: A dust mask or an approved respirator should be worn, especially when there is a risk of overexposure to dust.[1][4]
-
Protective Clothing: A lab coat, overalls, or a PVC apron should be worn to prevent skin contact.[1]
Q3: What are the proper storage conditions for powdered this compound?
A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3][5] It is important to keep it away from incompatible materials such as alkali metals, acetic anhydride, and potassium.[1][6] The recommended storage temperature is between 15-25°C (59-77°F).[4]
Q4: How should I dispose of powdered this compound waste?
A4: Waste material must be disposed of in accordance with national and local regulations.[7] Place the waste in a suitable, labeled container for disposal.[1] Do not let the product enter drains.[3][7]
Troubleshooting Guides
Scenario 1: Accidental Skin or Eye Contact
-
Issue: Powdered this compound has come into contact with skin or eyes.
-
Solution:
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][8] Seek medical attention if irritation occurs.[3]
-
Eye Contact: Immediately wash out the eyes with fresh running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[3] Seek medical attention if irritation persists.[3]
-
Scenario 2: Inhalation of this compound Dust
-
Issue: A researcher has inhaled powdered this compound dust.
-
Solution:
Scenario 3: Accidental Ingestion
-
Issue: A researcher has accidentally ingested powdered this compound.
-
Solution:
Scenario 4: Spill of Powdered this compound
-
Issue: A container of powdered this compound has spilled in the laboratory.
-
Solution:
-
Minor Spills:
-
Major Spills:
-
Data Presentation
| Exposure Limit Parameter | Value |
| ACGIH TLV (TWA) for Boric Acid | 2 mg/m³ |
| Oregon Permissible Exposure Limits (Z-3) - Total dust | 10 mg/m³ |
| Oregon Permissible Exposure Limits (Z-3) - Respirable fraction | 5 mg/m³ |
Data sourced from multiple safety data sheets.[1]
Experimental Protocols
Protocol 1: Safe Handling and Weighing of Powdered this compound
-
Preparation:
-
Handling:
-
Weighing:
-
Use a scoop or spatula to transfer the powder. Avoid pouring directly from a large container to minimize dust generation.[4]
-
Perform weighing within a chemical fume hood or a ventilated balance enclosure.
-
-
Post-Handling:
Protocol 2: Spill Cleanup Procedure
-
Assess the Spill: Determine the size of the spill and if it can be managed safely by lab personnel. For large spills, evacuate and call for emergency response.[1]
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[1]
-
Containment and Cleanup:
-
Decontamination:
-
Wipe the spill area with a damp cloth to remove any remaining residue.
-
Place all contaminated materials (gloves, wipes, etc.) into the hazardous waste container.
-
-
Disposal: Dispose of the waste according to institutional and local regulations.[6]
Visualizations
Caption: Workflow for safe handling of powdered this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemos.de [chemos.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. laballey.com [laballey.com]
- 5. geneseo.edu [geneseo.edu]
- 6. columbuschemical.com [columbuschemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Boric Acid: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
- 9. media.laballey.com [media.laballey.com]
- 10. IsoLab - Boric Acid [isolab.ess.washington.edu]
Technical Support Center: Thermal Decomposition of Boric Acid
This technical support center provides troubleshooting guidance and frequently asked questions concerning the influence of heating rate on the formation of metaboric acid from boric acid. It is intended for researchers, scientists, and drug development professionals conducting experiments involving this thermal decomposition process.
Frequently Asked Questions (FAQs)
Q1: What are the expected decomposition products when heating boric acid?
When heated, boric acid (H₃BO₃) undergoes a multi-step dehydration process. The primary products are this compound (HBO₂) and subsequently boron trioxide (B₂O₃).[1][2][3] The overall reaction pathway is generally accepted as follows:
-
H₃BO₃ → HBO₂ + H₂O[2]
-
4HBO₂ → H₂B₄O₇ + H₂O (Tetraboric acid formation)
-
H₂B₄O₇ → 2B₂O₃ + H₂O
Upon initial heating, boric acid converts to this compound.[2][4][5] Further heating can lead to the formation of tetraboric acid (H₂B₄O₇) and ultimately boron trioxide at higher temperatures.[1][3]
Q2: How does the heating rate affect the formation of this compound?
The heating rate significantly influences the temperatures at which the dehydration steps occur. Generally, higher heating rates will shift the decomposition temperatures to higher values.[6] This is a common phenomenon in thermal analysis, as the system has less time to reach thermal equilibrium at faster heating rates. The specific temperatures for the formation of this compound and subsequent products can vary depending on the experimental conditions.[6]
Q3: At what temperature does boric acid start to decompose into this compound?
The decomposition of boric acid to this compound typically begins at temperatures around 98°C to 100°C.[3][4] The process is generally complete by approximately 156°C to 170°C.[4][7] However, the exact temperature range can be influenced by factors such as the heating rate and the initial mass of the sample.[6]
Q4: Why are my experimental mass loss values different from the theoretical values?
Discrepancies between experimental and theoretical mass loss can arise from several factors:
-
Incomplete Reaction: The dehydration may not have gone to completion, especially if the final temperature was not high enough or the holding time was too short.
-
Instrument Calibration: Inaccurate calibration of the thermogravimetric analyzer (TGA) can lead to errors in mass and temperature readings.
-
Atmosphere: The composition of the purge gas (e.g., nitrogen, air) can influence the reaction.
-
Sample Characteristics: The particle size and packing of the boric acid sample can affect heat and mass transfer.
Q5: Can I use Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) to monitor the reaction?
Yes, DTA and DSC are excellent techniques for monitoring the thermal decomposition of boric acid. These methods detect endothermic and exothermic processes. The dehydration of boric acid is an endothermic process, and DTA/DSC will show distinct peaks corresponding to the different stages of water loss.[4][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent decomposition temperatures between runs | 1. Varying heating rates.2. Different sample masses.3. Inconsistent sample packing in the crucible. | 1. Ensure a consistent heating rate is programmed for all experiments.2. Use a consistent sample mass for all analyses.3. Develop a standardized procedure for loading and packing the sample into the crucible to ensure good thermal contact. |
| Overlapping peaks in TGA/DTA curves | 1. Heating rate is too high, leading to poor resolution of thermal events. | 1. Reduce the heating rate (e.g., from 10°C/min to 3°C/min or 5°C/min) to better separate the decomposition steps.[9] |
| Formation of a glassy, amorphous final product | 1. This is the expected outcome at higher temperatures as boron trioxide (B₂O₃) is often amorphous.[6] | 1. If a crystalline product is desired, investigate controlled cooling protocols or different atmospheric conditions. However, for complete dehydration to B₂O₃, an amorphous solid is typical. |
| Weight loss exceeds the theoretical value for the formation of B₂O₃ | 1. Volatility of boric acid or its intermediates. | 1. Boric acid can exhibit some volatility.[6] Ensure the experimental setup minimizes vapor loss, or use a sealed pan with a pinhole if appropriate for your instrument. |
Quantitative Data
The following table summarizes the key thermal events and corresponding mass losses for the decomposition of boric acid at various heating rates as reported in the literature.
| Heating Rate (°C/min) | Initial Decomposition Temperature (°C) | Peak Temperature (°C) | Final Temperature (°C) | Total Mass Loss (%) | Reference |
| 3 | ~90 | 159 (first peak), 181 (second peak) | >200 | 43.68 | [9] |
| 5 | - | - | - | - | [9] |
| 10 | ~98 | - | ~156 (for this compound formation) | - | [4][8] |
Note: The data presented is a compilation from different sources and experimental conditions may vary.
Experimental Protocols
Thermogravimetric Analysis (TGA) of Boric Acid Decomposition
This protocol outlines a general procedure for analyzing the thermal decomposition of boric acid using a thermogravimetric analyzer.
-
Instrument Preparation:
-
Ensure the TGA is calibrated for mass and temperature according to the manufacturer's specifications.
-
Select an appropriate crucible material (e.g., platinum, alumina).[9]
-
-
Sample Preparation:
-
Weigh a precise amount of boric acid powder (e.g., 20 mg) directly into the TGA crucible.[9]
-
Record the exact mass.
-
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Purge the system with an inert gas, such as nitrogen, at a constant flow rate (e.g., 25 ml/min) for a specified time (e.g., 20 minutes) to establish an inert atmosphere.[9]
-
-
Thermal Program:
-
Set the temperature program to heat the sample from ambient temperature (e.g., 20°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 3, 5, or 10°C/min).[9]
-
-
Data Acquisition:
-
Record the mass loss and temperature continuously throughout the experiment.
-
-
Data Analysis:
-
Plot the mass loss as a function of temperature.
-
Determine the onset and completion temperatures for each decomposition step.
-
Calculate the percentage mass loss for each step and compare it with the theoretical values.
-
Visualizations
Caption: Thermal decomposition pathway of boric acid.
Caption: Troubleshooting workflow for boric acid decomposition experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Boric acid heated to red hot gives [infinitylearn.com]
- 4. Modulating Emission of Boric Acid into Highly Efficient and Color‐Tunable Afterglow via Dehydration‐Induced Through‐Space Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Explain what happens when boric acid is heated class 11 chemistry CBSE [vedantu.com]
- 6. mdpi.com [mdpi.com]
- 7. Explain what happens when boric acid is heated. - askIITians [askiitians.com]
- 8. Optimum pyrolysis conditions to prepare the most crystalline boron carbide powder from boric acid–mannitol complex ester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kiche.or.kr [kiche.or.kr]
Validation & Comparative
A Comparative Analysis of Metaboric Acid and Boric Acid as Fluxing Agents
For Researchers, Scientists, and Drug Development Professionals
In various high-temperature chemical processes, including the synthesis of specialized glasses, ceramics, and metallurgical operations, the choice of a suitable flux is critical to control melt properties and ensure the quality of the final product. Boric acid (H₃BO₃) and its dehydrated form, metaboric acid (HBO₂), are two boron-containing compounds frequently employed as fluxing agents. This guide provides an objective comparison of their performance, supported by available experimental data and detailed methodologies, to aid researchers in selecting the optimal flux for their specific applications.
Executive Summary
The primary function of both boric acid and this compound as fluxes stems from their thermal decomposition to boron trioxide (B₂O₃), a potent glass-forming oxide that effectively dissolves metal oxides, reduces melting points, and lowers the viscosity of melts. The key difference between using boric acid and this compound lies in their dehydration behavior. Boric acid undergoes a multi-step dehydration process, releasing water vapor at different temperature intervals, which can be either advantageous or detrimental depending on the application. This compound, being an intermediate dehydration product, offers a fluxing action with less initial water release.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of boric acid and its dehydrated forms is essential for their effective use as fluxes.
| Property | Boric Acid (Orthoboric Acid) | This compound | Boron Trioxide |
| Chemical Formula | H₃BO₃ or B(OH)₃ | HBO₂ | B₂O₃ |
| Molar Mass | 61.83 g/mol | 43.82 g/mol | 69.62 g/mol |
| Appearance | White crystalline solid | White solid | Colorless, glassy or crystalline solid |
| Density | 1.435 g/cm³ | Orthorhombic (α): 1.784 g/cm³, Monoclinic (β): 2.045 g/cm³, Cubic (γ): 2.49 g/cm³[1] | 2.46 g/cm³ (crystalline), 1.85 g/cm³ (amorphous) |
| Melting Point | 170.9 °C (decomposes)[2] | Orthorhombic (α): ~176 °C, Monoclinic (β): ~201 °C, Cubic (γ): ~236 °C (decomposes)[1] | 450 °C (crystalline) |
| Boiling Point | Decomposes | Decomposes | ~1860 °C |
| Solubility in Water | 4.72 g/100 mL at 20 °C[2] | Slightly soluble, reverts to boric acid | Reacts with water to form boric acid |
Thermal Decomposition Pathway
The efficacy of both boric acid and this compound as fluxes is intrinsically linked to their thermal decomposition to boron trioxide (B₂O₃). Understanding this pathway is crucial for process control.
Boric acid dehydrates in a stepwise manner upon heating:
-
Formation of this compound: When heated to temperatures between 100 °C and 150 °C, boric acid loses one water molecule to form this compound (HBO₂)[1][3].
-
Formation of Tetraboric Acid: Upon further heating, around 160°C, this compound can convert to tetraboric acid (H₂B₄O₇)[3].
-
Formation of Boron Trioxide: Finally, at temperatures above approximately 600°C, tetraboric acid decomposes to boron trioxide (B₂O₃), releasing the remaining water[3].
This multi-stage water release from boric acid can be a critical factor in its application as a flux.
Performance as a Flux
The performance of a flux is primarily evaluated based on its ability to lower the melting point of a system, reduce the viscosity of the molten phase, and dissolve impurities.
Melting Point Depression and Viscosity Reduction
Boron trioxide (B₂O₃), the final product of both boric acid and this compound decomposition, is a highly effective fluxing agent. It readily forms low-melting point eutectic mixtures with a wide range of metal oxides and silicates. This property is fundamental to its use in glass and ceramic manufacturing, where it facilitates the melting of raw materials at lower temperatures, saving energy and reducing processing times.
In metallurgy, B₂O₃-containing slags exhibit lower viscosities, which allows for better separation of the molten metal from the slag and easier removal of impurities. While direct comparative experimental data on the viscosity reduction by this compound versus boric acid is scarce, the ultimate effect is dictated by the resulting B₂O₃ concentration in the melt. The choice between the two precursors often depends on the desired process conditions.
The introduction of B₂O₃ into a silicate (B1173343) melt disrupts the silicate network, leading to a decrease in viscosity. However, the effect can be complex and temperature-dependent. At higher temperatures, boron can reduce fluidity, while at lower temperatures, it can increase viscosity.
Dissolution of Metal Oxides
Molten B₂O₃ is an excellent solvent for a wide range of metal oxides. This property is crucial in metallurgical processes for removing oxide impurities from molten metals. The dissolved oxides become part of the slag, which can then be separated. Studies have shown that the solubility of metal oxides in molten borate (B1201080) glass is significant and can be further enhanced by the presence of other oxides like Na₂O[4][5]. While pure B₂O₃ has limited solubility for some metal oxides, the addition of alkali oxides drastically increases its solvent capacity[4].
Experimental Protocols
Preparation of a Boric Acid-Based Barrier Flux for Soldering
This protocol describes the preparation of a common barrier flux used in jewelry making to prevent oxidation (firescale) during soldering.
Materials:
-
Boric acid powder[3]
-
Denatured or methyl alcohol[3]
-
Airtight container (e.g., glass jar with a tight-fitting lid)[3]
Procedure:
-
Pour a desired amount of denatured or methyl alcohol into the airtight container. An inch or two is typically sufficient for most applications[3].
-
Gradually add boric acid powder to the alcohol while stirring until a 50/50 ratio of powder to alcohol is achieved. The consistency should be a thin paste. Some users may prefer a slightly higher or lower concentration of boric acid[3].
-
To use, either dip the metal piece into the solution or paint the solution onto the surface using a brush. Ensure the solution is well-mixed before application to get a uniform coating[3].
-
After application, the alcohol can be allowed to evaporate or can be burned off with a torch, leaving a protective coating of boric acid on the metal surface[6].
Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
TGA and DTA are essential techniques to study the thermal decomposition of fluxes and their interactions with other materials.
Experimental Setup:
-
Simultaneous Thermal Analyzer (TGA/DTA)
-
Sample pan (e.g., platinum or alumina)
-
Inert atmosphere (e.g., nitrogen or argon) or air
-
Boric acid or this compound sample
Typical Procedure:
-
A small, accurately weighed sample (e.g., 10-20 mg) of boric acid or this compound is placed in the sample pan[7].
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., room temperature to 1000 °C)[7].
-
The TGA curve records the mass loss of the sample as a function of temperature, indicating the dehydration steps.
-
The DTA curve records the temperature difference between the sample and a reference material, showing endothermic or exothermic events such as melting and decomposition.
The results from TGA/DTA provide crucial information on the temperatures at which the flux becomes active and the nature of its decomposition.
Comparative Advantages and Disadvantages
| Feature | Boric Acid | This compound |
| Water Release | Gradual release of water over a range of temperatures. Can be beneficial for creating a protective atmosphere but may cause porosity in some applications. | Less initial water release compared to boric acid, as it is already partially dehydrated. |
| Activation Temperature | Starts to decompose and become active at a lower temperature (~100 °C). | Becomes active at a higher temperature corresponding to its decomposition to B₂O₃. |
| Handling and Storage | Stable under normal conditions. | Can be hygroscopic and may revert to boric acid in the presence of moisture. |
| Cost and Availability | Generally more readily available and less expensive. | Can be prepared by heating boric acid. |
Logical Workflow for Flux Selection
The choice between boric acid and this compound as a flux depends on the specific requirements of the process.
Conclusion
Both boric acid and this compound serve as effective sources for the active fluxing agent, boron trioxide. The primary distinction in their application lies in their thermal decomposition behavior and the associated release of water. Boric acid is a readily available and cost-effective option that provides a fluxing action at lower temperatures, accompanied by the release of water vapor that can act as a protective atmosphere. This compound, on the other hand, offers a fluxing capability with reduced initial water evolution, which can be advantageous in applications where moisture is a concern. The selection between these two compounds should be based on a careful consideration of the specific process temperature, the sensitivity of the materials to water vapor, and the desired final properties of the product.
References
A Comparative Guide to Boric Acid and Metaboric Acid in Glass Formulation
For Researchers, Scientists, and Drug Development Professionals
In the formulation of specialized glasses, such as borosilicate glass used in laboratory equipment and pharmaceutical packaging, the inclusion of boron is critical. Boron is introduced into the glass matrix as boric oxide (B₂O₃), which imparts desirable properties like enhanced thermal shock resistance, increased chemical durability, and improved optical clarity.[1][2][3] The two primary precursors for introducing B₂O₃ are boric acid (H₃BO₃) and its first dehydration product, metaboric acid (HBO₂).
This guide provides an objective comparison of their performance, focusing on the chemical transformations during the glass melting process and the implications for manufacturing efficiency and final product integrity. The comparison is supported by experimental data and detailed protocols for relevant characterization techniques.
Chemical Transformation: The Dehydration Pathway
The performance of either acid in a glass formulation is fundamentally linked to its thermal decomposition, as the ultimate goal is the incorporation of boric oxide (B₂O₃) into the silica (B1680970) network. Boric acid does not enter the glass melt in its original form but undergoes a multi-step dehydration upon heating. This compound is the key intermediate in this process.
The thermal decomposition pathway is as follows:
-
Orthoboric Acid to this compound: When heated to temperatures between approximately 100°C and 160°C, orthoboric acid loses one molecule of water to form this compound.[4]
-
This compound to Tetraboric Acid: Further heating above 170°C causes additional dehydration, forming tetraboric acid (H₂B₄O₇).
-
Tetraboric Acid to Boric Oxide: At red heat temperatures, the final dehydration step occurs, yielding boric oxide (B₂O₃), the desired glass network former.
Performance Comparison in Glass Processing
While the final properties of the glass are determined by the B₂O₃ content, the choice of precursor significantly affects the manufacturing process. The primary distinction lies in the amount of water released during thermal decomposition.
Key Process Considerations:
-
Water Release: Boric acid releases three moles of water for every mole of B₂O₃ formed (2H₃BO₃ → B₂O₃ + 3H₂O). In contrast, this compound releases only one mole of water (2HBO₂ → B₂O₃ + H₂O). This excess water from boric acid can introduce defects such as bubbles or seeds into the glass melt, which can be costly and energy-intensive to remove.
-
Energy Consumption: A significant amount of energy in glass melting is consumed to evaporate water from the raw materials. Using this compound, which has a lower water content, could theoretically lead to lower energy consumption during the melting process.
-
Boron Volatilization: At high melting temperatures, boron can be lost from the melt through volatilization. This process is enhanced by the presence of water vapor.[5] The major volatile components are often alkali metaborates. By releasing less water, the use of this compound could potentially reduce the partial pressure of water vapor in the furnace atmosphere, thereby suppressing boron volatilization and leading to better control over the final glass composition.[6]
-
Material Availability: Orthoboric acid is a widely available, stable, white crystalline powder and is the industry-standard raw material.[2][7] this compound is primarily an intermediate and is less commonly used as a starting material.
The following table summarizes the quantitative differences between the two precursors.
| Parameter | Boric Acid (Orthoboric Acid) | This compound |
| Chemical Formula | H₃BO₃ | HBO₂ |
| Molecular Weight | 61.83 g/mol | 43.82 g/mol |
| B₂O₃ Content (% by mass) | 56.3% | 79.4% |
| Water Released per mole B₂O₃ | 3 moles (54.06 g) | 1 mole (18.02 g) |
| Decomposition Start Temp. | ~100 °C | ~170 °C (to form B₂O₃) |
Quantitative Impact of B₂O₃ on Glass Properties
Regardless of the precursor used, the final concentration of B₂O₃ in the glass matrix dictates its physicochemical properties. The data below, adapted from studies on medium borosilicate pharmaceutical glasses, illustrates the effect of increasing B₂O₃ content on key thermal and viscous properties.
| B₂O₃ Content (wt%) | Coeff. of Thermal Expansion (α / 10⁻⁷ K⁻¹) | Strain Point (°C) | Annealing Point (°C) | Softening Point (°C) |
| 8.5 | 50.8 | 545.1 | 590.2 | 803.7 |
| 9.5 | 49.5 | 541.3 | 586.4 | 794.9 |
| 10.5 | 48.7 | 539.1 | 584.2 | 790.1 |
| 11.5 | 49.1 | 537.4 | 582.5 | 786.1 |
Data sourced from a study on the effect of B₂O₃ on medium borosilicate pharmaceutical glasses. The study shows that with increasing B₂O₃, viscosity-related temperature points decrease, while the coefficient of thermal expansion first decreases and then slightly increases.
Experimental Protocols
Accurate characterization of both the raw materials and the final glass product is essential. Below are standardized methodologies for key analytical techniques.
Protocol 1: Thermogravimetric Analysis (TGA) of Boron Precursors
This method is used to determine the thermal stability and decomposition kinetics of boric acid.
-
Apparatus: A simultaneous Thermogravimetric Analyzer (TGA) capable of operating up to at least 600°C.
-
Sample Preparation: Use approximately 20 mg of the boric acid powder (particle size 0.12-0.5 mm) without any pre-treatment.
-
Experimental Conditions:
-
Place the sample in an alumina (B75360) or platinum crucible.
-
Heat the sample from room temperature (e.g., 20°C) to 600°C.
-
Use a constant heating rate (e.g., 3, 5, or 10 °C/min).[8]
-
Maintain an inert atmosphere by purging with nitrogen gas.
-
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the dehydration of H₃BO₃ to HBO₂ and subsequently to B₂O₃. The total weight loss for the complete conversion of H₃BO₃ to B₂O₃ is theoretically 43.67%.[8]
Protocol 2: Measurement of Coefficient of Thermal Expansion (CTE)
This protocol is based on the principles outlined in ISO 7991 and ISO 12311 for determining the linear thermal expansion of glass.[9][10]
-
Apparatus: A push-rod dilatometer capable of measuring length changes with high precision.[10]
-
Specimen Preparation:
-
Cut a rod-shaped specimen from the glass sample, typically with a length between 25 and 100 mm.[10]
-
Anneal the specimen by heating it to approximately 30°C above its transformation temperature, then cool it at a controlled rate (e.g., 2 °C/min) to below the strain point to relieve internal stresses.[10]
-
-
Measurement Procedure:
-
Place the specimen in the dilatometer.
-
Heat the specimen at a controlled rate (e.g., 5 °C/min) over the desired temperature range (e.g., 20°C to 300°C).[10]
-
Continuously record the change in the specimen's length (ΔL) as a function of temperature (T).
-
-
Data Analysis: Calculate the coefficient of mean linear thermal expansion (α) using the formula: α = (ΔL / L₀) / ΔT where L₀ is the initial length of the specimen at the starting temperature.
Conclusion
The choice between boric acid and this compound as a B₂O₃ precursor in glass formulation is primarily a process-based decision.
-
Boric Acid is the conventional, widely available, and cost-effective choice. However, its high water content requires greater energy input for melting and poses a higher risk of introducing defects and increasing boron volatilization.
-
This compound , while not a common starting material, offers a significant theoretical advantage by releasing two-thirds less water into the melt. This could lead to reduced energy consumption, lower defect rates, and better control over the final glass composition by minimizing boron loss.
For researchers and manufacturers focused on process optimization, energy efficiency, and achieving highly uniform glass batches, exploring the use of precursors with higher B₂O₃ content and lower water release, such as this compound or anhydrous boric oxide, presents a logical pathway for innovation. However, for most standard applications, the well-established processes using boric acid remain the industry norm.
References
- 1. boricacid.net [boricacid.net]
- 2. Boric Acid for Steel, Glass, Agriculture & Pharma – Globex Venture - Globex Venture [globexventure.com]
- 3. Borates in Glass Manufacturing: Unbreakable Benefits, Unbeatable Versatility | U.S. Borax [borax.com]
- 4. differencebetween.com [differencebetween.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kelewell.de [kelewell.de]
- 8. kiche.or.kr [kiche.or.kr]
- 9. testinglab.com [testinglab.com]
- 10. ISO 7991 ISO 7991 Glass — Determination of coefficient of mean linear thermal expansion- Linear Thermal Expansion Tester manufacturer provide factory price - Anytester (Hefei) Co., Ltd. [anytester.com]
A Researcher's Guide to Differentiating Orthoboric Acid and Metaboric Acid in Samples
For researchers, scientists, and drug development professionals, the accurate identification of boron-containing compounds is crucial for ensuring the quality, stability, and efficacy of pharmaceutical formulations. Orthoboric acid (H₃BO₃) and its dehydrated form, metaboric acid (HBO₂), are two such compounds that, while related, possess distinct physical and chemical properties. This guide provides a comprehensive comparison of these two acids, supported by experimental data and detailed analytical protocols to aid in their differentiation.
Key Distinctions at a Glance
Orthoboric acid and this compound differ fundamentally in their chemical structure, which in turn influences their physical and chemical behaviors. Orthoboric acid exists as a trigonal planar molecule with three hydroxyl groups bonded to a central boron atom. In contrast, this compound is formed through the dehydration of orthoboric acid and can exist in various polymeric forms. These structural differences lead to variations in their melting points, acidity, and spectral properties.
Comparative Data
The following table summarizes the key quantitative differences between orthoboric acid and this compound, providing a clear basis for their differentiation in a laboratory setting.
| Property | Orthoboric Acid (H₃BO₃) | This compound (HBO₂) |
| Molar Mass | 61.83 g/mol | 43.82 g/mol |
| Melting Point | 170.9 °C[1] | Orthorhombic (α-form): 176 °C, Monoclinic (β-form): 201 °C, Cubic (γ-form): 236 °C[1] |
| pKa | 9.24[2] | 9.23[2] |
| Crystal System | Triclinic | Orthorhombic, Monoclinic, Cubic |
| Appearance | White crystalline solid | Colorless solid |
| Key IR Peaks (cm⁻¹) | ~3200 (O-H stretch), ~1450 (B-O stretch), ~1195 (B-O-H bend), ~883 (B-O stretch), ~548[3] | ~940 (weak, indicative)[3] |
| Key Raman Peaks (cm⁻¹) | ~880 (symmetric B-O stretch)[4] | Not well-defined in literature |
| Key XRD Peaks (2θ) | ~14.5°, ~28°[5] | Varies with polymorphic form |
Experimental Protocols for Differentiation
To definitively distinguish between orthoboric acid and this compound in a sample, a combination of analytical techniques is recommended. The following protocols provide detailed methodologies for thermal analysis, Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and X-ray diffraction (XRD).
Thermal Analysis
Thermal analysis is a straightforward method to differentiate the two acids based on the dehydration of orthoboric acid to this compound upon heating.
Experimental Workflow:
Caption: Workflow for differentiating orthoboric and this compound using TGA-DSC.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample powder into a clean, dry alumina crucible.
-
Instrumentation: Use a simultaneous thermogravimetric analyzer with differential scanning calorimetry (TGA-DSC).
-
Experimental Conditions:
-
Temperature Program: Heat the sample from 25°C to 300°C.
-
Heating Rate: 10°C/minute.
-
Atmosphere: Inert nitrogen gas flow (e.g., 50 mL/min) to prevent oxidative side reactions.
-
-
Data Analysis:
-
Monitor the TGA curve for a weight loss event. Orthoboric acid will show a mass loss of approximately 29% (corresponding to the loss of one water molecule) starting around 170°C.[4]
-
Simultaneously, observe the DSC curve for a corresponding endothermic peak, indicating the energy absorbed during the dehydration process.
-
This compound will not exhibit this characteristic weight loss and endothermic event in the same temperature range.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying functional groups and differentiating the molecular structures of orthoboric and this compound.
Experimental Workflow:
Caption: FT-IR spectroscopy workflow for differentiating boric acids.
Detailed Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry high-purity potassium bromide (KBr) powder to remove any moisture.
-
Mix approximately 1 mg of the sample with 100-200 mg of the dry KBr powder in an agate mortar.
-
Grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Spectral Analysis:
-
Orthoboric Acid: The spectrum will be characterized by a broad absorption band centered around 3200 cm⁻¹ due to O-H stretching vibrations in the hydrogen-bonded structure. Other prominent peaks include a strong B-O stretching band around 1450 cm⁻¹, a B-O-H in-plane bending vibration around 1195 cm⁻¹, and a symmetric B-O stretching vibration around 883 cm⁻¹.[3]
-
This compound: The spectrum of this compound will show a significant reduction or absence of the broad O-H stretching band. A weak absorption band around 940 cm⁻¹ has been suggested as being indicative of this compound.[3]
-
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for analyzing the symmetric vibrations of the borate (B1201080) framework.
Experimental Workflow:
Caption: Raman spectroscopy workflow for differentiating boric acids.
Detailed Protocol:
-
Sample Preparation:
-
Place a small amount of the powdered sample onto a clean microscope slide.
-
Alternatively, the sample can be analyzed directly in a glass vial.
-
-
Instrumentation: Use a Raman spectrometer, preferably a confocal Raman microscope for high spatial resolution.
-
Data Acquisition:
-
Excitation Source: A common laser wavelength for this analysis is 785 nm to minimize fluorescence.
-
Objective: Use a low to medium power objective (e.g., 10x or 20x) to focus the laser onto the sample.
-
Spectral Range: Collect the spectrum over a range that includes the characteristic borate vibrations, typically from 200 to 1800 cm⁻¹.
-
Acquisition Time and Accumulations: Adjust the laser power, acquisition time, and number of accumulations to obtain a spectrum with a good signal-to-noise ratio.
-
-
Spectral Analysis:
-
Orthoboric Acid: The most prominent and characteristic peak in the Raman spectrum of solid orthoboric acid is a sharp and intense band at approximately 880 cm⁻¹.[4] This peak is assigned to the symmetric stretching vibration of the BO₃ group.
-
This compound: The Raman spectrum of this compound will be distinctly different and will not show the strong peak at 880 cm⁻¹. The exact Raman spectrum of this compound is less commonly reported in standard literature but will have its own unique set of vibrational bands depending on its polymorphic form.
-
X-ray Diffraction (XRD)
XRD is the definitive technique for identifying the crystalline phases present in a solid sample. Since orthoboric acid and the different polymorphs of this compound have unique crystal structures, their XRD patterns will be distinct.
Experimental Workflow:
Caption: XRD workflow for the phase identification of boric acids.
Detailed Protocol:
-
Sample Preparation:
-
Grind the sample to a fine powder (typically <10 µm) using a mortar and pestle to ensure random orientation of the crystallites.
-
Carefully pack the powder into a sample holder, ensuring a flat and level surface. A zero-background sample holder is recommended for detecting minor phases.
-
-
Instrumentation: Use a powder X-ray diffractometer.
-
Data Acquisition:
-
X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is commonly used.
-
Scan Type: Continuous scan.
-
Scan Range (2θ): A typical range is from 10° to 60°.
-
Step Size and Scan Speed: Use a step size of ~0.02° and a scan speed of ~1-2°/minute for good quality data.
-
-
Data Analysis:
-
The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ).
-
Compare the experimental XRD pattern with reference patterns from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD).
-
Orthoboric Acid (Triclinic): Will show characteristic diffraction peaks at 2θ values of approximately 14.5° and 28°.[5]
-
This compound (Orthorhombic, Monoclinic, or Cubic): Each polymorph of this compound will have its own unique and distinct XRD pattern, which can be identified by comparison with the corresponding database entries.
-
By employing these analytical techniques, researchers can confidently and accurately differentiate between orthoboric acid and this compound, ensuring the precise characterization of their samples for research, development, and quality control purposes.
References
- 1. A Raman spectroscopic and ab initio investigation of aqueous boron speciation under alkaline hydrothermal conditions: evidence for the structure and t ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02514D [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Performance Unveiled: A Comparative Guide to α, β, and γ-Metaboric Acid in Catalysis
An objective analysis for researchers, scientists, and drug development professionals on the catalytic potential of metaboric acid polymorphs, drawing from available scientific literature. While direct comparative performance data for the α, β, and γ forms of this compound is limited, this guide provides a comprehensive overview of their structural differences, synthesis, and the catalytic activity of the closely related boric acid, offering valuable insights into their potential applications.
This compound (HBO₂), a dehydrated form of boric acid (H₃BO₃), exists in three primary polymorphic forms: alpha (α), beta (β), and gamma (γ). These polymorphs, while chemically identical, possess distinct crystal structures which can influence their physical and chemical properties, including their efficacy as catalysts in organic synthesis. This guide delves into the structural nuances of these polymorphs, provides detailed protocols for their synthesis, and presents a review of the catalytic performance of boric acid as a proxy to infer the potential catalytic activity of its this compound derivatives.
Structural and Synthetic Comparison of this compound Polymorphs
The α, β, and γ forms of this compound are primarily obtained through the controlled heating of boric acid. The specific temperature and conditions of dehydration dictate the resulting polymorphic form.[1]
| Property | α-Metaboric Acid | β-Metaboric Acid | γ-Metaboric Acid |
| Synthesis Temperature | Below 130 °C[1] | Around 150 °C[1] | Above 150 °C[1] |
| Crystal System | Orthorhombic[1] | Monoclinic[1] | Cubic[1] |
| Structural Features | Features boroxine (B1236090) rings linked by hydrogen bonds.[1] | Composed of chains of BO₄ tetrahedra and diborate units.[1] | All boron atoms are tetrahedrally coordinated.[1] |
| Density (g/mL at 25°C) | 1.784 | 2.045 | 2.49[1] |
| Melting Point (°C) | 176 | 201 | ~236 (with decomposition)[1] |
The structural dissimilarities, particularly the coordination of the boron atom (trigonal in α vs. tetrahedral in β and γ), suggest potential differences in their Lewis acidity and, consequently, their catalytic activity. Tetrahedrally coordinated boron is generally associated with higher Lewis acidity, which could imply that the β and γ forms might exhibit enhanced catalytic performance in reactions that are promoted by Lewis acids. However, without direct comparative studies, this remains a theoretical consideration.
References
Metaboric Acid as a Boron Precursor: A Comparative Guide to Efficacy and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of metaboric acid and its derivatives against other common boron compounds, such as boric acid and borax, for their efficacy as boron precursors in therapeutic and research applications. The following sections present experimental data on cytotoxicity, cellular uptake, and the underlying biological mechanisms, offering a clear perspective on their relative performance.
Comparative Efficacy: Data Summary
The selection of an appropriate boron precursor is critical for applications ranging from drug delivery and Boron Neutron Capture Therapy (BNCT) to cellular research. The following tables summarize the quantitative data from various experimental studies, comparing the cytotoxicity and biological effects of metaborate (B1245444) compounds with boric acid and sodium tetraborate (B1243019) (borax).
Table 1: Comparative Cytotoxicity of Boron Compounds
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| Potassium Metaborate | Fibroblast (L929) | MTT | 600 µg/mL | Lower toxicity compared to boric acid | [1][2] |
| Boric Acid | Fibroblast (L929) | MTT | 1250 µg/mL | Higher toxicity compared to potassium metaborate | [1][2] |
| Boric Acid | HL-60 (Leukemia) | MTT | 500 µM | 50% cell death | [3][4] |
| Sodium Tetraborate | HL-60 (Leukemia) | MTT | 500 µM | 40% cell death | [3][4] |
| Boric Acid | HEC-1B (Endometrial Adenocarcinoma) | XTT | 377.75 mM (IC50) | Time and dose-dependent decrease in viability | [5][6] |
| Boric Acid | Ishikawa (Endometrial Adenocarcinoma) | XTT | 28.45 mM (IC50) | Time and dose-dependent decrease in viability | [5][6] |
| Boric Acid | Jurkat (T-cell Leukemia) | XTT | 802.7 µg/mL (IC50) | Dose-dependent inhibition of proliferation | [7] |
| Lithium Metaborate Dihydrate | Human Whole Blood Lymphocytes | CA/MN | Up to 1280 µg/mL | Non-genotoxic | [8] |
Table 2: Comparative Apoptotic Effects of Boron Compounds
| Compound | Cell Line | Parameter | Concentration | Result | Reference |
| Boric Acid | HL-60 (Leukemia) | Apoptosis Rate | 1000 µM | 8.8% | [3][4] |
| Sodium Tetraborate | HL-60 (Leukemia) | Apoptosis Rate | 1000 µM | 4.9% | [3][4] |
| Boric Acid | HEC-1B & Ishikawa | Caspase 3 & Bax expression | - | Increased expression | [5][6] |
| Boric Acid | HEC-1B & Ishikawa | Bcl-2 expression | - | Decreased expression | [5][6] |
| Boric Acid | Jurkat (T-cell Leukemia) | Apoptosis | IC50 (802.7 µg/mL) | Induced apoptosis via up-regulation of pro-apoptotic genes | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key assays cited in this guide.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/mL and incubated for 24 hours.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the boron compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals.[9]
-
Solubilization: The medium is removed, and 100 µL of a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cytotoxicity is calculated based on the absorbance values of treated versus untreated cells.[9]
2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay is a colorimetric method to assess cell viability.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
XTT Reagent Addition: After the treatment period, a mixture of XTT reagent and an electron coupling reagent is added to each well.[10]
-
Incubation: The plate is incubated for 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance of the soluble formazan product is measured at a wavelength of 450 nm.[11]
Apoptosis Assay
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the boron compounds at desired concentrations.[12]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.[12]
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.[12]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in different stages of apoptosis.[12]
Signaling Pathways and Mechanisms of Action
Boron compounds exert their biological effects through the modulation of various intracellular signaling pathways. Understanding these mechanisms is key to harnessing their therapeutic potential.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and apoptosis. Studies have shown that low doses of boron can modulate this pathway. In rat intestinal epithelial cells, 0.8 mmol/L boron increased the expression of proteins that promote cell proliferation and survival, and this effect was mediated by the PI3K/Akt pathway.[13] Conversely, inhibition of this pathway can be a target for cancer therapy.
References
- 1. Effects of boric acid and potassium metaborate on cytokine levels and redox stress parameters in a wound model infected with methicillin‑resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxic and apoptotic effects of boric acid on endometrial adenocarcinoma cell lines (HEC-1B and Ischikawa) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boric Acid Affects Cell Proliferation, Apoptosis, and Oxidative Stress in ALL Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytogenetic and oxidative alterations after exposure of cultured human whole blood cells to lithium metaborate dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. PI3K/Akt signaling pathway mediates the effect of low-dose boron on barrier function, proliferation and apoptosis in rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Metaboric Acid Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Metaboric acid (HBO₂), a dehydration product of boric acid, is known to exist in several polymorphic forms, each exhibiting distinct physical properties and thermal stabilities. Understanding these differences is crucial for applications in materials science, catalysis, and pharmaceutical formulations where thermal history can significantly impact a compound's behavior and efficacy. This guide provides an objective comparison of the three primary polymorphs of this compound: α-HBO₂, β-HBO₂, and γ-HBO₂.
Comparative Thermal Data
The thermal stability of the this compound polymorphs is primarily characterized by their melting points and the temperatures at which they transition into other forms or decompose. The following table summarizes the key thermal transition points for each polymorph.
| Polymorph | Crystal System | Melting Point (°C) | Formation/Transition Conditions |
| α-HBO₂ | Orthorhombic | 176 | Formed by heating orthoboric acid at 80-100 °C.[1] |
| β-HBO₂ | Monoclinic | 201 | Obtained by heating the α-form at 130-140 °C in a sealed container.[2] |
| γ-HBO₂ | Cubic | 236 (with decomposition) | Formed by heating either the α or β form above 140 °C.[2] |
Further heating of any of the this compound polymorphs above approximately 170 °C results in further dehydration to form tetraboric acid (H₂B₄O₇) and subsequently boron trioxide (B₂O₃) at higher temperatures.[2]
Experimental Protocols
The characterization of the thermal stability of this compound polymorphs typically involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Below are generalized experimental protocols for the preparation of each polymorph and their subsequent thermal analysis.
Preparation of this compound Polymorphs:
-
α-Metaboric Acid (α-HBO₂): Orthoboric acid (H₃BO₃) is heated in a controlled oven at a temperature between 80-100 °C until the theoretical weight loss corresponding to the formation of this compound is achieved.[1]
-
β-Metaboric Acid (β-HBO₂): The α-form of this compound is heated in a sealed ampoule to between 130-140 °C to induce the polymorphic transition to the β-form without significant dehydration.[2]
-
γ-Metaboric Acid (γ-HBO₂): Either the α or β polymorph is heated to a temperature above 140 °C to facilitate the conversion to the cubic γ-form.[2]
Thermal Analysis Protocol (TGA/DSC):
A standardized protocol for the comparative thermal analysis of the this compound polymorphs can be outlined as follows. It is important to note that the precise parameters may be adjusted based on the specific instrumentation and analytical objectives.
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is recommended for concurrent analysis of mass loss and heat flow.
-
Sample Preparation: A small, consistent sample mass (typically 2-10 mg) of each polymorph is accurately weighed and placed in an appropriate crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as flowing dry nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
Heating Program: The samples are heated from ambient temperature to a final temperature sufficient to observe all thermal events of interest (e.g., 300 °C) at a constant heating rate (e.g., 5-10 °C/min).
Visualization of Thermal Transitions
The thermal relationship and transitions between the different forms of boric and this compound can be visualized as a logical progression.
Caption: Thermal transitions of this compound polymorphs.
References
Verifying the Structure of Synthesized Metaboric Acid Crystals: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of synthesized crystalline materials is paramount. This guide provides a comparative overview of key analytical techniques for verifying the structure of synthesized metaboric acid crystals, offering detailed experimental protocols and data for comparison against known polymorphs.
This compound (HBO₂) can exist in several crystalline forms, most notably the orthorhombic (α-form), monoclinic (β-form), and cubic (γ-form) polymorphs. Each form possesses a distinct crystal structure that influences its physical and chemical properties. The synthesis of a specific polymorph often depends on the dehydration conditions of orthoboric acid (H₃BO₃). Therefore, rigorous analytical verification is crucial to confirm the identity and purity of the synthesized crystalline product. This guide focuses on the application of X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Thermal Analysis (TGA/DSC) for this purpose.
Comparison of Analytical Techniques for this compound Crystal Structure Verification
The selection of an analytical technique depends on the specific information required. While XRD provides definitive information about the crystal lattice, spectroscopic methods probe the vibrational modes of the molecule, and thermal analysis reveals information about phase transitions and decomposition. A combination of these techniques provides a comprehensive verification of the synthesized this compound's structure.
| Technique | Information Provided | Key Distinguishing Features for this compound Polymorphs |
| X-ray Diffraction (XRD) | Crystal structure, lattice parameters, phase identification, and purity. | Each polymorph has a unique diffraction pattern with characteristic peak positions (2θ values) and intensities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Molecular functional groups and their vibrational modes. | Differences in the B-O and O-H stretching and bending vibrations can differentiate between the polymorphs. |
| Raman Spectroscopy | Complementary vibrational information to FTIR, particularly for symmetric vibrations. | Shifts in the Raman bands, especially those related to the boroxine (B1236090) ring and B-O-H bonds, are indicative of the specific crystal structure. |
| Thermal Analysis (TGA/DSC) | Thermal stability, phase transitions, and decomposition temperatures. | The different polymorphs exhibit distinct melting points and dehydration profiles. |
Experimental Protocols
Powder X-ray Diffraction (PXRD)
Methodology: A finely ground powder sample of the synthesized this compound is uniformly spread onto a sample holder. The sample is then irradiated with a monochromatic X-ray beam (typically Cu Kα radiation) at various angles (2θ). The diffracted X-rays are detected, and their intensity is recorded as a function of the diffraction angle. The resulting diffraction pattern is then compared with standard diffraction patterns from databases (e.g., Crystallography Open Database) for known this compound polymorphs.
Data Interpretation: The positions (2θ values) and relative intensities of the diffraction peaks are unique to each crystalline phase. Matching the experimental pattern with a reference pattern confirms the identity of the polymorph. The sharpness of the peaks indicates the degree of crystallinity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology: A small amount of the finely ground sample is mixed with potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory. The sample is then exposed to infrared radiation over a range of wavenumbers (typically 4000-400 cm⁻¹). The absorption of IR radiation at specific frequencies, corresponding to the vibrational modes of the molecule's functional groups, is measured.
Data Interpretation: The resulting spectrum shows absorption bands characteristic of B-O, O-H, and B-O-H bonds. The positions and shapes of these bands can be used to distinguish between the different polymorphs of this compound. For instance, the stretching and bending vibrations of the B₃O₃ ring in the trimeric forms will differ from the polymeric chains in other forms.[1]
Raman Spectroscopy
Methodology: A small amount of the crystalline sample is placed on a microscope slide and illuminated with a monochromatic laser beam. The scattered light is collected and analyzed by a spectrometer. The Raman spectrum shows the intensity of the scattered light as a function of the Raman shift (in cm⁻¹), which corresponds to the vibrational modes of the molecule.
Data Interpretation: Raman spectroscopy provides complementary information to FTIR. The technique is particularly sensitive to symmetric vibrations, such as the breathing mode of the boroxine ring in the orthorhombic form. Comparison of the obtained Raman spectrum with literature data for the different polymorphs allows for structural verification.[1]
Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)
Methodology: A small, accurately weighed sample is placed in a crucible and heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). In TGA, the change in mass of the sample is recorded as a function of temperature. In DSC, the difference in heat flow between the sample and a reference is measured as a function of temperature.
Data Interpretation: The TGA curve will show mass loss steps corresponding to dehydration events. For instance, the conversion of orthoboric acid to this compound, and subsequently to boric oxide, can be monitored.[2][3] The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition. The melting points of the different this compound polymorphs are distinct and can be used for identification.[4]
Comparative Data Tables
Table 1: Crystallographic Data for this compound Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| Orthorhombic (α-HBO₂) | Orthorhombic | Pnam | 8.01 | 9.79 | 6.24 | [1] |
| Monoclinic (β-HBO₂) | Monoclinic | P2₁/a | 6.583 | 8.653 | 7.994 | [4] |
| Cubic (γ-HBO₂) | Cubic | Pa-3 | 8.901 | 8.901 | 8.901 | [4] |
Table 2: Key Vibrational Spectroscopy Peaks for Orthorhombic this compound
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| FTIR | ~3200 | O-H stretching | [1] |
| ~1397 | B-O stretching | [1] | |
| ~1196 | B-O-H in-plane bending | [1] | |
| ~885 | Asymmetric B-O stretching | [1] | |
| ~650 | B-O-B out-of-plane bending | [1] | |
| Raman | ~880 | B-O symmetric stretching (ring breathing) | [1] |
| ~595 | B-O-B deformation | [1] |
Note: Peak positions can vary slightly depending on the experimental conditions and sample preparation.
Table 3: Thermal Properties of this compound Polymorphs
| Polymorph | Melting Point (°C) | Decomposition to B₂O₃ | Reference |
| Orthorhombic (α-HBO₂) | 176 | > ~170°C | [4] |
| Monoclinic (β-HBO₂) | 201 | > ~170°C | [4] |
| Cubic (γ-HBO₂) | 236 | > ~170°C | [4] |
Visualizations
Caption: Experimental workflow for the verification of synthesized this compound crystal structure.
References
Benchmarking Metaboric Acid Performance in Ceramic Synthesis: A Comparative Guide
Introduction
In the field of ceramic engineering, the pursuit of energy-efficient processing and enhanced material properties is paramount. Boron compounds have long been established as effective fluxing agents, which lower the melting and sintering temperatures of ceramic formulations, thereby reducing energy consumption and facilitating densification.[1][2][3] While boric acid (H₃BO₃) and boron oxide (B₂O₃) are common choices, metaboric acid (HBO₂) presents a key intermediate in the synthesis process.
This compound is not typically added directly but is formed in situ through the thermal dehydration of boric acid at temperatures between approximately 100°C and 170°C.[4][5][6] Further heating converts this compound into boron oxide (B₂O₃), the primary agent responsible for forming a viscous, glassy phase that promotes liquid-phase sintering.[6][7] This guide provides an objective comparison of the performance of boric acid as a precursor to this compound against other boron sources, supported by experimental data, to inform researchers and materials scientists in the selection of sintering aids.
Data Presentation: Performance Metrics of Boron-Based Sintering Aids
The following tables summarize quantitative data from various studies, comparing the effects of different boron sources on key ceramic properties. As most studies utilize boric acid which converts to this compound during heating, the data for "Boric Acid" reflects the performance attributable to the in-situ formation of this compound and its subsequent conversion to boron oxide.
Table 1: Effect of Boron Source on Sintering Temperature and Physical Properties
| Ceramic System | Boron Source (wt%) | Sintering Temp. (°C) | Resulting Apparent Density (g/cm³) | Resulting Porosity (%) | Reference(s) |
| Clay-based ceramic | Boric Acid (1%) | 1100-1300 | Slight increase vs. pure clay | Decreased vs. pure clay | [3][8] |
| Clay-based ceramic | Boric Acid (3%) | 1100-1300 | N/A | Decreased vs. 1% addition | [8] |
| Clay-based ceramic | Boric Acid (5%) | 1100-1300 | Decrease vs. 1% addition | Partial rehydration observed | [3][8] |
| Diatomite-based ceramic | Boric Acid (2%) | 1000 | N/A | ~65% | [9][10] |
| Clay-based ceramic | Boric Acid (2%) | 1000 | N/A | ~40% | [9][10] |
| Barium Ferrite | Boric Acid (0.6%) | 1200 (1473K) | Increased vs. no additive | Reduced vs. no additive | [11] |
| Silicon-based ceramic | Boron Oxide (0-4%) | N/A | 1.49 to 1.78 | 36.17 to 23.27 | [7] |
| Al₂O₃-hBN | Boron Oxide (as precursor) | 1750 | N/A | 2% (vs. 9% for non-reactive) | [12] |
Table 2: Effect of Boron Source on Mechanical Properties
| Ceramic System | Boron Source (wt%) | Sintering Temp. (°C) | Key Mechanical Property | Finding | Reference(s) |
| Silicon-based ceramic | Boron Oxide (3%) | N/A | Bending Strength | Peaked at 15.39 MPa | [7] |
| Silicon-based ceramic | Boron Oxide (4%) | N/A | Bending Strength | Decreased from peak at 3% | [7] |
| Al₂O₃-hBN | Boron Oxide (as precursor) | 1750 | Fracture Toughness | ~4.9 MPa·m¹/² | [12] |
Experimental Protocols
The data presented is derived from established experimental methodologies. Below are generalized protocols that reflect the procedures used in the cited research.
Protocol 1: Synthesis of Clay-Based Ceramics with Boric Acid
-
Materials: Kaolinitic clay and boric acid (H₃BO₃) powder.
-
Sample Preparation:
-
Sintering:
-
Characterization:
-
Thermal Analysis: The thermal behavior of the mixtures is evaluated using Thermogravimetric and Differential Thermal Analysis (TG-DTA).[3]
-
Density and Porosity: Apparent density and open porosity are measured using the Archimedes immersion technique in water.[9][11]
-
Microstructure: The microstructure of the fractured surfaces of sintered samples is observed using Scanning Electron Microscopy (SEM).[9][11]
-
Phase Composition: Crystalline and glassy phase evolution is determined by X-ray Diffraction (XRD).[3][11]
-
Protocol 2: Synthesis of Silicon-Based Ceramics with Boron Oxide
-
Materials: Silicon-based ceramic powder (e.g., SiO₂) and boron oxide (B₂O₃).
-
Sample Preparation:
-
Composite ceramic slurries are prepared with varying boron oxide content (e.g., 0 to 4 wt%).
-
Samples are fabricated using a suitable method, such as digital light processing (DLP) technology.[7]
-
-
Sintering:
-
The prepared samples undergo a high-temperature sintering process. The exact temperature profile is determined by prior thermal analysis (e.g., TG-DSC) to identify the melting point of B₂O₃ (approx. 425-450°C) and the onset of liquid-phase sintering.[7]
-
-
Characterization:
-
Physical Properties: Apparent porosity, shrinkage rates, and bulk density are measured.[7]
-
Mechanical Properties: Flexural strength is determined via a three-point bending test.[7]
-
Phase and Elemental Analysis: XRD and Energy Dispersive Spectroscopy (EDS) are used to analyze the phase composition and elemental distribution.[7]
-
Mandatory Visualization
The following diagrams illustrate key processes and workflows in the use of boron-based sintering aids.
Caption: Thermal decomposition pathway of boric acid during ceramic firing.
References
- 1. researchgate.net [researchgate.net]
- 2. Borates in Ceramics | Borates Today [borates.today]
- 3. researchgate.net [researchgate.net]
- 4. differencebetween.com [differencebetween.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Navigating Purity: A Comparative Guide to Trace Metal Impurities in Commercial Metaboric Acid
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In applications ranging from the synthesis of active pharmaceutical ingredients to the formulation of sensitive assays, even minute concentrations of trace metal impurities can lead to unforeseen side reactions, compromised results, and significant delays. This guide provides a comprehensive analysis of trace metal impurities in commercial metaboric acid, offering a comparison of typical purity grades and a detailed experimental protocol for in-house verification.
This compound (HBO₂), a derivative of boric acid, is utilized in various scientific and industrial processes. Its quality and the presence of trace metal contaminants can significantly impact the outcome of these applications. Understanding the potential levels of these impurities is crucial for selecting the appropriate grade of this compound and for implementing robust quality control measures.
Comparison of Trace Metal Impurities
Below is a summary of typical trace metal impurity specifications for different grades of boric acid, which can be used as a proxy for estimating the purity of commercial this compound. It is important to note that actual impurity levels can vary between suppliers and even between different lots from the same supplier. Therefore, for critical applications, it is always recommended to request a lot-specific Certificate of Analysis.
| Trace Metal Impurity | High-Purity Grade (99.999% trace metals basis)[1] | High-Purity Grade (99.99% trace metals basis)[2][3][4] | Pharmacopoeia (Ph. Eur.) Grade[5] |
| Aluminum (Al) | ≤ 1.0 ppm | Not Specified | Not Specified |
| Arsenic (As) | Not Specified | Not Specified | ≤ 0.0003% (3 ppm) |
| Cadmium (Cd) | ≤ 0.3 ppm | Not Specified | Not Specified |
| Calcium (Ca) | ≤ 3.3 ppm | Not Specified | ≤ 0.01% (100 ppm) |
| Iron (Fe) | ≤ 1.4 ppm | Not Specified | ≤ 0.001% (10 ppm) |
| Magnesium (Mg) | ≤ 0.1 ppm | Not Specified | ≤ 0.01% (100 ppm) |
| Potassium (K) | ≤ 0.2 ppm | Not Specified | Not Specified |
| Palladium (Pd) | ≤ 4.7 ppm | Not Specified | Not Specified |
| Antimony (Sb) | ≤ 0.6 ppm | Not Specified | Not Specified |
| Tungsten (W) | Not Specified | Not Specified | Not Specified |
| Heavy Metals (as Pb) | Not Specified | Not Specified | ≤ 0.001% (10 ppm) |
| Total Trace Metals | ≤ 15.0 ppm (sum of specified elements) | ≤ 100 ppm | Not Specified |
Experimental Protocol for Trace Metal Analysis
For laboratories requiring stringent quality control, in-house analysis of trace metal impurities is essential. The following is a detailed protocol for the determination of trace metals in this compound using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a highly sensitive technique capable of detecting elements at parts-per-billion (ppb) and even parts-per-trillion (ppt) levels.[6][7]
Scope
This protocol describes the procedure for the quantitative determination of various trace metal impurities in solid this compound samples.
Principle
The this compound sample is first dissolved and digested in a high-purity acid matrix to break down the sample and ensure all metals are in a soluble form. The resulting solution is then introduced into the ICP-MS system, where it is nebulized into a fine aerosol and transported into a high-temperature argon plasma. The plasma atomizes and ionizes the elements, which are then passed into a mass spectrometer that separates them based on their mass-to-charge ratio for detection and quantification.
Reagents and Materials
-
This compound Sample: Representative sample of the commercial product to be tested.
-
High-Purity Nitric Acid (HNO₃): Trace metal grade or equivalent.
-
High-Purity Hydrochloric Acid (HCl): Trace metal grade or equivalent (optional, for stabilizing certain elements).
-
Ultrapure Water: Type I, 18.2 MΩ·cm resistivity.
-
Multi-element Standard Solutions: Certified reference materials (CRMs) containing the elements of interest at known concentrations.
-
Tuning Solution: A solution containing elements across the mass range (e.g., Li, Y, Ce, Tl) for instrument optimization.
-
Internal Standard Solution: A solution containing one or more elements not expected to be in the sample (e.g., Sc, Ge, In, Bi) to correct for instrumental drift and matrix effects.
-
Digestion Vessels: PFA or TFM Teflon vessels.
-
Volumetric Flasks and Pipettes: Class A, preferably made of polypropylene (B1209903) or PFA.
Instrumentation
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS): Equipped with a standard sample introduction system (nebulizer, spray chamber) and a collision/reaction cell or chamber to minimize polyatomic interferences.
-
Microwave Digestion System: For accelerated and controlled sample digestion.
-
Analytical Balance: Capable of weighing to at least 0.1 mg.
Procedure
5.1. Sample Preparation (Microwave Digestion)
-
Accurately weigh approximately 0.1 g of the this compound sample into a clean, pre-leached microwave digestion vessel.
-
Carefully add 5 mL of high-purity nitric acid to the vessel. If necessary for the stabilization of certain elements like silver or antimony, 1 mL of high-purity hydrochloric acid can also be added.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 180-200 °C over 15-20 minutes and hold for an additional 20-30 minutes to ensure complete digestion.
-
Allow the vessels to cool to room temperature before opening in a fume hood.
-
Quantitatively transfer the digested sample solution to a 50 mL volumetric flask.
-
Rinse the digestion vessel several times with small volumes of ultrapure water and add the rinsings to the volumetric flask.
-
Add an appropriate volume of the internal standard solution.
-
Dilute to the mark with ultrapure water and mix thoroughly.
-
Prepare a reagent blank using the same procedure but without the this compound sample.
5.2. Standard Preparation
-
Prepare a series of calibration standards by diluting the multi-element stock solutions with a matrix matching that of the samples (i.e., the same acid concentration).
-
The concentration range of the calibration standards should bracket the expected concentration of the analytes in the samples.
-
Add the internal standard to all calibration standards and the blank to the same final concentration as in the samples.
5.3. Instrumental Analysis
-
Ignite the plasma and allow the ICP-MS instrument to warm up for at least 30 minutes to achieve stable operating conditions.
-
Perform daily performance checks and optimize the instrument using the tuning solution according to the manufacturer's recommendations.
-
Calibrate the instrument by running the prepared blank and calibration standards.
-
Analyze the reagent blank and the prepared sample solutions.
-
Rinse the sample introduction system with a dilute acid solution between each sample to prevent carry-over.
Data Analysis and Calculation
-
The instrument software will typically calculate the concentration of each element in the sample solution based on the calibration curve and the internal standard response.
-
The concentration of the trace metal impurity in the original solid this compound sample is calculated using the following formula:
Concentration (ppm) = (C_soln × V) / W
Where:
-
C_soln = Concentration of the element in the sample solution (in µg/mL)
-
V = Final volume of the diluted sample solution (in mL)
-
W = Weight of the this compound sample (in g)
-
-
Subtract the concentration of the reagent blank from the sample concentrations to correct for any contamination from the reagents or the digestion process.
Visualizing the Workflow
To better understand the logical flow of the analytical process, the following diagrams illustrate the key stages.
Figure 1. High-level workflow for the analysis of trace metal impurities in this compound.
Figure 2. Detailed workflow for the sample preparation of this compound for trace metal analysis.
By adhering to this guide, researchers and professionals in drug development can make informed decisions about the procurement of this compound and implement rigorous quality control procedures to ensure the integrity and reliability of their work.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Boric acid, 99.99%, (trace metal basis), extra pure 100 g | Request for Quote [thermofisher.com]
- 3. Boric acid, 99.99%, (trace metal basis), extra pure 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 315181000 [thermofisher.com]
- 5. Boric acid CAS 10043-35-3 | 100160 [merckmillipore.com]
- 6. rocker.com.tw [rocker.com.tw]
- 7. avantorsciences.com [avantorsciences.com]
A Comparative Guide to Isotopic Ratio Analysis of Boron in Metaboric Acid Samples
For researchers, scientists, and professionals in drug development requiring precise boron isotopic analysis of metaboric acid samples, a variety of sophisticated analytical techniques are available. The choice of method is often dictated by the specific requirements of the study, including the desired level of precision, the amount of sample available, and the required sample throughput. This guide provides an objective comparison of the three primary mass spectrometric techniques used for this purpose: Thermal Ionization Mass Spectrometry (TIMS), Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), and Secondary Ion Mass Spectrometry (SIMS).
Performance Comparison
The selection of an analytical technique for boron isotope ratio analysis hinges on a trade-off between precision, sample consumption, and analysis speed. The following table summarizes the key performance metrics for TIMS, MC-ICP-MS, and SIMS in the context of this compound analysis.
| Feature | Thermal Ionization Mass Spectrometry (TIMS) | Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) | Secondary Ion Mass Spectrometry (SIMS) |
| Typical Precision (δ¹¹B) | High (better than ±0.1‰) | High (±0.2‰ to ±0.4‰)[1][2] | Moderate (< 1‰) |
| Sample Consumption | Low (nanogram levels)[3] | Moderate (tens of nanograms)[4] | Very Low (picogram to femtogram levels from a small area) |
| Analysis Time per Sample | Long (hours, including sample loading) | Short (minutes)[5] | Moderate (minutes to tens of minutes) |
| Sample Throughput | Low | High[6] | Moderate |
| Sample Form | Purified liquid/solid deposited on a filament | Purified liquid solution | Solid (direct analysis)[6] |
| Key Advantage | Highest precision for small samples | High precision and high throughput | In-situ microanalysis with high spatial resolution |
| Key Disadvantage | Time-consuming sample preparation and analysis[6] | Potential for memory effects and matrix interferences[6] | Less precise than TIMS and MC-ICP-MS; susceptible to matrix effects |
Experimental Protocols
Detailed and meticulous experimental protocols are crucial for obtaining accurate and reproducible boron isotope ratio data. Below are generalized methodologies for the analysis of this compound samples using each of the three techniques.
Thermal Ionization Mass Spectrometry (N-TIMS)
Negative Thermal Ionization Mass Spectrometry (N-TIMS) is a highly sensitive method capable of analyzing nanogram quantities of boron.[3] The protocol involves the measurement of BO₂⁻ ions.
-
Sample Preparation:
-
Dissolve the this compound sample in high-purity water to a known concentration.
-
For samples with interfering elements, a chemical purification step using boron-specific ion-exchange resin (e.g., Amberlite IRA-743) is required to isolate boron.[7]
-
The purified boron solution is then loaded onto a previously outgassed rhenium (Re) filament.[3]
-
-
Mass Spectrometric Analysis:
-
The filament is carefully heated in the mass spectrometer's ion source under high vacuum.
-
Boron is ionized to form negative ions (BO₂⁻).
-
The ion beam is accelerated and focused, and the isotopes (¹⁰B¹⁶O₂⁻ and ¹¹B¹⁶O₂⁻) are separated by a magnetic field.
-
The separated ion beams are simultaneously measured by multiple Faraday cup detectors.
-
The ¹¹B/¹⁰B ratio is calculated from the measured ion intensities.
-
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
MC-ICP-MS offers a balance of high precision and high sample throughput, making it a popular choice for boron isotope analysis.
-
Sample Preparation:
-
Dissolve the this compound sample in a dilute acid, typically nitric acid (HNO₃), to a concentration suitable for the instrument (e.g., 20-50 ppb).[8]
-
To minimize matrix effects, it is crucial to separate boron from the sample matrix using a boron-specific ion-exchange resin like Amberlite IRA-743.[7]
-
The final sample solution should be matrix-matched with the standard solutions.
-
-
Mass Spectrometric Analysis:
-
The sample solution is introduced into the ICP torch, where it is nebulized, desolvated, and ionized in the high-temperature argon plasma.
-
The resulting ion beam is introduced into the mass spectrometer.
-
The ¹⁰B⁺ and ¹¹B⁺ isotopes are separated by a magnetic sector and simultaneously detected by a multicollector array.
-
Instrumental mass bias is corrected for by bracketing the sample analysis with measurements of a standard of known boron isotopic composition (e.g., NIST SRM 951a).[7]
-
To combat the "memory effect" where boron adheres to the sample introduction system, a rigorous washout procedure between samples is essential.[9]
-
Secondary Ion Mass Spectrometry (SIMS)
SIMS is a powerful technique for in-situ microanalysis, allowing for the determination of boron isotopic ratios from a very small area of a solid sample.[6]
-
Sample Preparation:
-
The this compound sample must be in a solid, flat, and vacuum-compatible form. This may involve pressing the powder into a pellet or mounting it on a suitable substrate.
-
The sample surface must be clean and free of contaminants.
-
For accurate quantification, it is often necessary to analyze a standard with a similar matrix composition.
-
-
Mass Spectrometric Analysis:
-
A primary ion beam (e.g., Cs⁺ or O₂⁺) is focused onto a small spot on the sample surface.
-
The primary beam sputters secondary ions from the sample, including boron isotopes.
-
The secondary ions are extracted and accelerated into the mass spectrometer.
-
The ¹⁰B⁻ and ¹¹B⁻ (or positive ions) are separated based on their mass-to-charge ratio.
-
The isotopic ratios are determined by measuring the intensities of the respective ion beams.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
References
- 1. A Rapid and Precise Determination of Boron Isotope Ratio in Water and Carbonate Samples by Multiple Collector ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azomining.com [azomining.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Boron isotopic analysis in bulk silicate materials using the Neoma MS/MS MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Isotope ratio determination in boron analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method – Isobar Science [isobarscience.com]
- 8. sites.nicholas.duke.edu [sites.nicholas.duke.edu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Metaboric Acid and Boron Oxide in Solid-State Reactions
For researchers, scientists, and drug development professionals, the choice of reagents in solid-state synthesis is paramount to achieving desired product characteristics, reaction efficiency, and process scalability. Boron-containing compounds, particularly metaboric acid (HBO₂) and boron oxide (B₂O₃), are frequently employed as precursors or fluxing agents in the synthesis of a wide array of materials, including borate (B1201080) glasses, ceramics, and functional inorganic compounds. This guide provides an objective comparison of their performance in solid-state reactions, supported by experimental data and detailed protocols.
Executive Summary
This compound and boron oxide serve as the primary sources of boron in high-temperature solid-state reactions. While both ultimately yield a B₂O₃ network in the final product, their initial chemical nature and thermal behavior significantly influence reaction kinetics, product morphology, and process parameters.
-
This compound (HBO₂) , typically formed in situ from the dehydration of boric acid (H₃BO₃), can offer a more reactive pathway at lower temperatures due to the presence of hydroxyl groups and its transient nature.
-
Boron oxide (B₂O₃) , the anhydrous form, is a stable and dense source of boron, often preferred for its purity and lack of volatile byproducts, making it suitable for high-temperature melts and sensitive syntheses.
This guide will delve into specific examples of their application in the solid-state synthesis of metal borates, providing a quantitative comparison of their performance.
Comparative Performance in Solid-State Synthesis
The choice between this compound (derived from boric acid) and boron oxide can lead to notable differences in reaction outcomes. A key example is the solid-state synthesis of copper borate (CuB₂O₄), a material with interesting magnetic and optical properties.
Case Study: Solid-State Synthesis of Copper Borate (CuB₂O₄)
In a comparative study, CuB₂O₄ was synthesized using both boric acid (which dehydrates to this compound and then boron oxide) and boron oxide as the boron source. The optimized reaction conditions were found to be a temperature of 950 °C for 240 minutes in an argon atmosphere with a Cu:B molar ratio of 1:5.[1]
Table 1: Performance Comparison in the Synthesis of CuB₂O₄ [1]
| Parameter | Boric Acid (H₃BO₃) as Boron Source | Boron Oxide (B₂O₃) as Boron Source |
| Reaction Yield | 98% | Not specified, but implied to be lower |
| Particle Size | Micron-scale, rounded particles | Homogeneously shaped particles |
| Product Purity | Single-phase tetragonal CuB₂O₄ | Single-phase tetragonal CuB₂O₄ |
The results indicate that using boric acid as the precursor leads to a significantly higher reaction yield.[1] This can be attributed to the in situ formation of this compound, which is a more reactive intermediate. The presence of hydroxyl groups in this compound can facilitate the reaction with copper oxide at lower temperatures compared to the more inert boron oxide. The resulting particle morphology also differs, with boric acid yielding rounded particles, while boron oxide produces more homogeneously shaped particles.[1]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are generalized protocols for the solid-state synthesis of metal borates using this compound (from boric acid) and boron oxide.
Synthesis of Copper Borate (CuB₂O₄) using Boric Acid
Objective: To synthesize single-phase tetragonal CuB₂O₄.
Materials:
-
Copper(II) oxide (CuO)
-
Boric acid (H₃BO₃)
Procedure:
-
The reactants, CuO and H₃BO₃, are weighed in a 1:5 molar ratio.
-
The powders are intimately mixed, typically using an agate mortar and pestle, to ensure homogeneity.
-
The mixture is placed in an alumina (B75360) crucible.
-
The crucible is placed in a tube furnace, and the atmosphere is purged with argon gas.
-
The furnace is heated to 950 °C at a controlled ramp rate and held at this temperature for 240 minutes.
-
After the reaction, the furnace is cooled down to room temperature.
-
The resulting product is collected and characterized.[1]
Synthesis of Lanthanum Borate (LaBO₃) using Boron Oxide
Objective: To synthesize lanthanum borate.
Materials:
-
Lanthanum oxide (La₂O₃)
-
Boron oxide (B₂O₃)
Procedure:
-
Stoichiometric amounts of La₂O₃ and B₂O₃ are thoroughly mixed.
-
The mixture is pressed into a pellet to ensure good contact between the reactant particles.
-
The pellet is placed in a platinum crucible.
-
The crucible is heated in a furnace to the desired reaction temperature, which can range from 500°C to over 1000°C depending on the desired phase.[2][3]
-
The temperature is held for a specified duration, typically several hours, to ensure complete reaction.
-
The furnace is then cooled, and the product is retrieved for analysis.[2][3]
Reaction Pathways and Mechanisms
The solid-state reaction between a metal oxide and a boron source is a complex process involving diffusion and phase transformations. The choice of boron source influences the initial stages of the reaction.
When boric acid is used, it undergoes thermal decomposition to form this compound and then boron oxide. This multi-step process can create a more dynamic reaction environment.
The in situ formation of this compound from boric acid provides a more reactive species at the reaction interface. The hydroxyl groups in this compound can lower the activation energy for the reaction with the metal oxide, leading to faster reaction rates and higher yields at a given temperature. In contrast, using boron oxide directly requires higher temperatures to overcome its more stable, anhydrous nature.
Application as a Fluxing Agent
Both this compound (via boric acid) and boron oxide are effective fluxing agents in the synthesis of ceramics and glasses. They work by lowering the melting point of the reaction mixture, which facilitates the dissolution and diffusion of reactants, thereby promoting the formation of the desired product phase.
In the context of ceramic manufacturing, boric acid has been confirmed as an adequate source of boron oxide, which acts as a fluxing agent. The incorporation of boron oxide significantly increases the amount of glassy phase, which is crucial for the densification and strengthening of the ceramic body.[4] While direct comparative studies on the fluxing efficiency are limited, the choice between the two often depends on the specific processing requirements. Boric acid, releasing water upon heating, might be less suitable for applications where moisture is detrimental. Boron oxide, being anhydrous, is preferred in such cases.
Conclusion
The selection between this compound and boron oxide for solid-state reactions is a critical decision that impacts reaction efficiency, product characteristics, and processing conditions.
-
This compound , generated in situ from boric acid, is generally the more reactive precursor, leading to higher reaction yields at lower temperatures. This makes it an excellent choice for synthesizing materials where reaction completion is a primary concern.
-
Boron oxide is a stable, anhydrous source of boron, ideal for high-temperature melts and applications where the presence of water is undesirable. Its use can lead to more uniform particle morphologies.
Researchers and professionals in drug development and materials science should consider the specific requirements of their synthesis, including the desired product phase, morphology, and processing constraints, when choosing between these two versatile boron sources. The experimental data presented in this guide provides a foundation for making an informed decision to optimize solid-state synthesis protocols.
References
Assessing Lot-to-Lot Variability of Commercial Metaboric Acid: A Comparative Guide
For researchers, scientists, and drug development professionals relying on metaboric acid for critical applications, ensuring consistent quality across different purchase lots is paramount. Lot-to-lot variability in reagent performance can introduce significant analytical error, impacting the reliability and reproducibility of experimental results.[1][2] This guide provides a framework for assessing the quality and consistency of commercial this compound, comparing its properties with common alternatives, and offering detailed experimental protocols for in-house quality control.
This compound (HBO₂) is a derivative of boric acid (H₃BO₃) and is utilized in various applications, including as a component in borate (B1201080) fusion fluxes for sample preparation in X-ray fluorescence (XRF) and inductively coupled plasma (ICP) analysis.[3][4] Given that the purity and physical characteristics of the flux are critical for achieving complete sample dissolution and accurate results, any variation between batches can be problematic.[5]
Potential Sources of Lot-to-Lot Variability
The industrial production of boric acid, the precursor to this compound, typically involves the mining of boron-containing minerals, followed by acid leaching, crystallization, and drying.[6] Impurities can be introduced at various stages, including from the initial ore, the acids used in leaching, and the processing equipment.[7] The principal impurities in technical-grade boric acid often include sulfates and various minor metallic impurities.[7] The conversion of boric acid to this compound through heating can also introduce variability in the final product's composition and structure.[3]
Comparative Data of this compound and Alternatives
| Parameter | This compound (LiBO₂)¹ | Lithium Tetraborate (B1243019) (Li₂B₄O₇)¹ | Potential Lot-to-Lot Variances | Significance of Variability |
| Purity (%) | Typically >99% | Typically >99% | Variations in trace metal and sulfate (B86663) impurities.[7] | High impurity levels can interfere with elemental analysis and affect the melting properties of the flux.[5] |
| Melting Point | 845 °C[4] | 920 °C[4] | Inconsistent melting behavior. | Affects the efficiency of sample dissolution and the homogeneity of the resulting glass disk for XRF.[4] |
| Acidity | Alkaline Flux | Acidic Flux | Changes in pH of resulting solutions. | The choice of flux acidity is critical for the effective dissolution of different sample types (acidic vs. basic oxides).[8][9] |
| Particle Size | Varies | Varies | Inconsistent particle size distribution. | Affects the mixing with the sample and the rate of dissolution.[5] |
| Moisture Content | Low | Low | Higher than specified moisture content. | Can introduce errors in weighing and affect the final fusion product.[5] |
¹Note: In many applications, particularly borate fusion, the lithium salts (lithium metaborate (B1245444) and lithium tetraborate) are more commonly used than this compound itself. The principles of assessing lot-to-lot variability remain the same.
Experimental Protocols for Quality Assessment
To ensure the consistency of this compound lots, a series of quality control tests should be performed. The following are detailed protocols for key experiments.
Purity Assay by Titration
This method determines the percentage purity of boric acid, which can be adapted for this compound. Boric acid is a weak acid, and its acidity is enhanced by the addition of a polyol like glycerol (B35011) or mannitol, allowing for accurate titration with a strong base.[10][11][12]
-
Principle: The boric acid-polyol complex acts as a stronger monobasic acid, which can be titrated with sodium hydroxide.[10][12]
-
Reagents:
-
1 N Sodium Hydroxide (NaOH), standardized
-
Glycerol or Mannitol
-
Phenolphthalein (B1677637) indicator
-
This compound sample
-
-
Procedure:
-
Accurately weigh approximately 2 g of the this compound sample.
-
Dissolve the sample in a mixture of 50 ml of water and 100 ml of glycerol. This mixture should be previously neutralized to a phenolphthalein endpoint.[10]
-
Add a few drops of phenolphthalein indicator to the sample solution.
-
Titrate with standardized 1 N NaOH until a permanent pink color is achieved.[10]
-
Repeat the titration for concurrent values to ensure precision.
-
Calculate the percentage purity based on the volume of NaOH used.
-
Determination of Insoluble Matter
This test identifies the presence of non-soluble impurities.
-
Principle: The sample is dissolved in water, and any remaining insoluble particles are collected, dried, and weighed.
-
Procedure:
-
Weigh 10 g of the this compound sample into a beaker.
-
Add 100 ml of deionized water and heat gently to dissolve.
-
Filter the solution through a pre-weighed, fine-porosity filter paper.
-
Wash the filter paper with hot deionized water to ensure all soluble material has passed through.
-
Dry the filter paper in an oven at 105 °C to a constant weight.
-
The difference in weight of the filter paper before and after filtration gives the amount of insoluble matter.
-
Analysis of Trace Metal Impurities by ICP-OES
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) can be used to identify and quantify trace metal impurities.
-
Principle: The sample is dissolved in a suitable solvent and introduced into an argon plasma, which excites the atoms of the elements present. The characteristic light emitted by these atoms is measured to determine their concentration.
-
Procedure:
-
Prepare a stock solution by dissolving a known weight of this compound in high-purity deionized water or a weak acid solution.
-
Prepare a series of calibration standards for the elements of interest.
-
Aspirate the sample solution into the ICP-OES instrument.
-
Measure the emission intensities at the characteristic wavelengths for the expected impurities (e.g., iron, calcium, magnesium, etc.).
-
Quantify the impurities by comparing the sample emission intensities to the calibration curve. Note that boron itself can cause matrix effects, and the method should be validated accordingly.[13]
-
Visualizing Workflows and Pathways
To better illustrate the processes involved in assessing this compound, the following diagrams are provided.
Caption: Workflow for assessing lot-to-lot variability.
Caption: Borate fusion for sample preparation.
Conclusion
While commercial this compound is generally of high purity, lot-to-lot variability remains a potential risk that can impact analytical accuracy.[1][2] By implementing a systematic quality control process that includes purity assays, tests for insoluble matter, and trace element analysis, laboratories can mitigate this risk. Comparing new lots against established internal standards and historical data is crucial for ensuring the long-term consistency of results. For applications like borate fusion, understanding the properties of alternatives such as lithium tetraborate can also provide flexibility in method development and troubleshooting.[5][8]
References
- 1. myadlm.org [myadlm.org]
- 2. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. katanax.com [katanax.com]
- 5. Understanding Lithium Tetraborate Fusion [xrfscientific.com]
- 6. boricacid.net [boricacid.net]
- 7. Boric Acid | H3BO3 | CID 7628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Borate Fusion – ICPH [icph.fr]
- 9. Borate Fusion Sample Preparation Instrument Gas Fluxer - 911Metallurgist [911metallurgist.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. zzylchem.com [zzylchem.com]
- 12. at.hach.com [at.hach.com]
- 13. Boron testing methods | U.S. Borax [borax.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Metaboric Acid
Metaboric acid, a compound utilized in various chemical syntheses, necessitates careful handling to ensure the safety of laboratory personnel. Adherence to established safety protocols is paramount to mitigate risks associated with its hazardous properties, which include skin, eye, and respiratory irritation, with the potential to impair fertility or harm an unborn child.[1][2] This guide provides essential, procedural information for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), handling procedures, and disposal of this compound.
Essential Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is crucial. The following PPE is required to minimize exposure and ensure safety.
Primary Protective Measures:
-
Eye and Face Protection: Always wear chemical safety goggles or safety glasses with side shields.[1] In situations with a high risk of splashing, a face shield should be used in conjunction with goggles.[3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Suitable materials include nitrile rubber, butyl rubber, polychloroprene, and polyvinyl chloride (PVC).[1] It is critical to inspect gloves for any signs of degradation before use and to replace them immediately if compromised.[1]
-
Protective Clothing: A laboratory coat or overalls should be worn to prevent skin contact.[1][4] For tasks with a higher potential for contamination, a PVC apron is recommended.[1]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[1][4] If there is a risk of exceeding exposure limits or if dust is generated, an approved respirator with a particulate filter is necessary.[1][2]
Exposure Limits
Adherence to occupational exposure limits is a key component of safely handling this compound. The following table summarizes the permissible exposure limits for particulates not otherwise regulated (PNOR), under which this compound falls in some regulations.
| Jurisdiction | Regulation | Limit Type | Value |
| USA - Oregon | Permissible Exposure Limits (Z-1) | TWA | 5 mg/m³ (Respirable Fraction) |
Data sourced from Santa Cruz Biotechnology, Inc. Safety Data Sheet.[1]
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is essential for laboratory safety.
1. Preparation and Engineering Controls:
-
Before beginning work, ensure that an eyewash station and safety shower are readily accessible.[5]
-
All handling of this compound powder should occur within a designated area, such as a chemical fume hood, to control dust.[4]
-
Verify that the fume hood's ventilation is functioning correctly.[4]
-
Assemble all necessary equipment and reagents before introducing the this compound to the workspace.
2. Handling and Use:
-
Don all required PPE before handling the container.[4]
-
Keep the container of this compound tightly closed when not in use.[4][6]
-
Avoid any actions that could generate dust, such as vigorous shaking or pouring from a height.[1][6] Use tools like scoops or funnels for transferring the powder.[7]
-
Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[1]
-
After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[2]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[8][9]
-
The storage container must be kept tightly sealed to prevent moisture absorption, as the material is moisture-sensitive.[6][7]
-
Segregate from incompatible materials such as acetic anhydride, alkali metals, potassium, and basic materials like alkali carbonates and hydroxides.[1]
4. Spill Response:
A prompt and correct response to a spill is critical to prevent exposure and contamination.
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Prevent entry into the contaminated area until it has been deemed safe by safety professionals.
-
Below is a workflow for handling a this compound spill.
5. Disposal Plan:
-
All waste containing this compound should be treated as hazardous waste.
-
Collect waste material in a suitable, closed, and clearly labeled container.[6]
-
Dispose of the contents and the container at an approved waste disposal plant.[2][6]
-
Do not dispose of this compound down the drain unless explicitly permitted by local water authorities, which is uncommon for laboratory waste.[10]
-
Always consult and adhere to your institution's specific waste disposal protocols as well as local, state, and federal regulations.[8]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemos.de [chemos.de]
- 3. leelinework.com [leelinework.com]
- 4. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 5. fishersci.com [fishersci.com]
- 6. geneseo.edu [geneseo.edu]
- 7. laballey.com [laballey.com]
- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 9. louisville.edu [louisville.edu]
- 10. laballey.com [laballey.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
